Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
説明
特性
IUPAC Name |
methyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8(10(13)14-2)6-7-4-3-5-11-9(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZKMMZEVYGRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676702 | |
| Record name | Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-38-4 | |
| Record name | Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of 7-azaindole, it serves as a crucial scaffold in the development of various therapeutic agents. The 7-azaindole core is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The strategic placement of the methyl ester at the C-2 position and the N-methylation of the pyrrole ring offer valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering field-proven insights for researchers in organic synthesis and drug development.
Synthesis Methodology
The synthesis of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is typically achieved through a multi-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The overall strategy involves two key transformations: N-methylation of the pyrrole nitrogen and subsequent carboxylation at the C-2 position.
Part 1: N-Methylation of 1H-pyrrolo[2,3-b]pyridine
The initial step focuses on the selective methylation of the pyrrole nitrogen of 7-azaindole. This transformation is critical as it protects the nitrogen and influences the electronic properties of the heterocyclic system, which can impact the regioselectivity of the subsequent C-2 functionalization.
Experimental Protocol:
-
Reagent Preparation: To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating the pyrrole nitrogen. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.
-
Deprotonation: The suspension is typically stirred at 0 °C to control the initial exothermic reaction upon addition of the base. The formation of the sodium salt of 7-azaindole is usually indicated by the evolution of hydrogen gas.
-
Methylation: Once the deprotonation is complete, a methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-methyl-1H-pyrrolo[2,3-b]pyridine, is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or THF are chosen because they effectively solvate the sodium salt of the azaindole without participating in the reaction.
-
Base: A strong, non-nucleophilic base like NaH is ideal for complete deprotonation of the pyrrole NH, which has a pKa of approximately 16-17, without competing in the subsequent methylation step.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with water and oxygen.
Part 2: C-2 Carboxylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine
With the pyrrole nitrogen protected, the next step is the introduction of the methyl carboxylate group at the C-2 position. This is typically achieved through a deprotonation-carboxylation sequence.
Experimental Protocol:
-
Lithiation: The 1-methyl-1H-pyrrolo[2,3-b]pyridine is dissolved in an anhydrous ethereal solvent, such as THF, and cooled to a low temperature, typically -78 °C, under an inert atmosphere. A strong organolithium base, such as n-butyllithium (n-BuLi), is then added dropwise. The n-BuLi selectively deprotonates the C-2 position, which is the most acidic carbon proton on the pyrrole ring.
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Carboxylation: After stirring for a period to ensure complete lithiation, the reaction is quenched by the addition of an electrophilic source of the carboxyl group. Bubbling carbon dioxide (CO₂) gas through the solution or adding solid dry ice are common methods. This results in the formation of the corresponding lithium carboxylate salt.
-
Esterification: The reaction mixture is then warmed to room temperature and quenched with an aqueous acid, such as hydrochloric acid, to protonate the carboxylate. The resulting carboxylic acid is often esterified in a subsequent step without isolation. This can be achieved by treating the crude carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. Alternatively, direct esterification can be performed using a reagent like methyl chloroformate.
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Work-up and Purification: The final product, methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is then extracted, washed, dried, and purified by column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The lithiation step is performed at -78 °C to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Organolithium Base: n-BuLi is a powerful base capable of deprotonating the relatively non-acidic C-H bond at the C-2 position of the pyrrole ring.
-
Electrophile: Carbon dioxide is an inexpensive and efficient electrophile for introducing the carboxylic acid functionality.
Caption: Analytical workflow for the characterization of the final product.
Conclusion
The synthesis and characterization of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate require a systematic and well-understood approach. The methodologies outlined in this guide, from the strategic N-methylation to the regioselective C-2 carboxylation, are robust and reproducible. The detailed characterization using a suite of analytical techniques provides a self-validating system to ensure the structural integrity and purity of this valuable building block. For researchers in drug discovery and development, a thorough understanding of these processes is paramount for the successful design and synthesis of novel therapeutics based on the 7-azaindole scaffold.
References
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Journal of the Chemical Society, Faraday Transactions. "Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment." RSC Publishing.
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ChemicalBook. "METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis."
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PubMed Central. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors."
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ChemicalBook. "7-Azaindole (271-63-6) IR Spectrum."
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ChemicalBook. "1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr."
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RosDok. "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile."
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Khaled M.H. "NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION."
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RSC Publishing. "Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth."
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ACS Publications. "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors."
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PubMed Central. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection."
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ChemicalBook. "1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid(136818-50-3) 1 h nmr."
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Sigma-Aldrich. "Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1."
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RSC Publishing. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."
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ResearchGate. "FT-IR spectrum of control indole."
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ACS Publications. "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer."
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CymitQuimica. "1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-6-methyl-."
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Sigma-Aldrich. "Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1."
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An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the expected structural features and provide a foundational understanding of its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The addition of a methyl group at the N-1 position of the pyrrole ring and a methyl carboxylate group at the C-2 position significantly influences the molecule's electronic properties, solubility, and potential biological interactions. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.
Chemical Structure and Atom Numbering
The systematic numbering of the 1H-pyrrolo[2,3-b]pyridine ring system is crucial for the unambiguous assignment of spectroscopic signals. The structure and numbering are as follows:
Caption: Structure of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Expected Chemical Shifts (δ) and Coupling Constants (J):
The proton NMR spectrum of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is expected to show distinct signals for the aromatic protons of the bicyclic system and the methyl groups. The anticipated chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester group, as well as the electron-donating effect of the pyrrole nitrogen.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.5 | s | - |
| H-4 | 7.8 - 8.2 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 |
| H-5 | 7.0 - 7.4 | dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5 |
| H-6 | 8.2 - 8.6 | dd | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 |
| N-CH₃ | 3.8 - 4.2 | s | - |
| O-CH₃ | 3.9 - 4.3 | s | - |
Rationale for Assignments:
-
Aromatic Protons: The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the downfield region due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. H-6 is expected to be the most downfield due to its proximity to the nitrogen atom. The coupling pattern (dd, doublet of doublets) arises from the coupling between adjacent protons. The proton on the pyrrole ring (H-3) is expected to appear as a singlet, as it has no adjacent protons to couple with.
-
Methyl Protons: The N-methyl and O-methyl protons will each appear as sharp singlets in the upfield region of the spectrum. Their precise chemical shifts can be influenced by the solvent and local electronic environment.
¹³C NMR Spectroscopy
Expected Chemical Shifts (δ):
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-3a | 125 - 130 |
| C-4 | 118 - 122 |
| C-5 | 120 - 125 |
| C-6 | 145 - 150 |
| C-7a | 148 - 152 |
| N-CH₃ | 30 - 35 |
| O-CH₃ | 50 - 55 |
| C=O | 160 - 165 |
Rationale for Assignments:
-
Aromatic Carbons: The carbons of the heterocyclic rings will resonate in the aromatic region (typically 110-155 ppm). Carbons adjacent to nitrogen atoms (C-6 and C-7a) are expected to be shifted downfield. The quaternary carbons (C-2, C-3a, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbons: The N-methyl and O-methyl carbons will appear in the upfield region of the spectrum.
-
Carbonyl Carbon: The ester carbonyl carbon will have the most downfield chemical shift due to its deshielded nature.
Experimental Protocol for NMR Data Acquisition:
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Caption: Standardized workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Molecular Ion Peak:
For Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (C₁₀H₁₀N₂O₂), the expected exact mass and the corresponding molecular ion peaks in high-resolution mass spectrometry (HRMS) are:
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Exact Mass: 190.0742 g/mol
-
[M+H]⁺ (positive ion mode): 191.0815 m/z
-
[M+Na]⁺ (positive ion mode): 213.0634 m/z
Experimental Protocol for Mass Spectrometry:
Caption: General workflow for acquiring mass spectrometry data.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, CH₃) | 2850 - 3000 | Medium |
| C=O (ester) | 1710 - 1730 | Strong |
| C=N, C=C (aromatic) | 1500 - 1650 | Medium to Strong |
| C-O (ester) | 1100 - 1300 | Strong |
Rationale for Assignments:
-
The strong absorption band in the region of 1710-1730 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
The bands in the 1500-1650 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the aromatic heterocyclic system.
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The C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000 cm⁻¹.
Conclusion
The comprehensive spectroscopic analysis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unequivocal identification and characterization. The expected spectral data presented in this guide serve as a valuable reference for researchers engaged in the synthesis, purification, and application of this and related 7-azaindole derivatives. Adherence to standardized experimental protocols is crucial for ensuring the quality and reliability of the obtained data, which is fundamental for advancing research and development in the pharmaceutical sciences.
References
Note: As specific experimental data for the target compound was not found in publicly available literature during the preparation of this guide, the following references provide general information on the spectroscopy of related heterocyclic compounds and standard analytical techniques.
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. (A foundational text on the principles and applications of spectroscopic methods). URL: [Link]
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. (A comprehensive textbook covering the theory and practice of NMR, IR, and MS). URL: [Link]
-
Journal of Organic Chemistry and Journal of Medicinal Chemistry (Leading peer-reviewed journals that frequently publish the synthesis and characterization of novel heterocyclic compounds). URL: [Link] and [Link]
An In-Depth Technical Guide to Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and the 7-Azaindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a bioisostere of indole, offering unique electronic properties and hydrogen bonding capabilities that are attractive for designing targeted therapeutics. The presence of the nitrogen atom in the pyridine ring enhances solubility and provides an additional site for molecular interactions, often leading to improved pharmacokinetic profiles compared to their indole counterparts.
Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, leading to their investigation and development as inhibitors of various enzymes and receptors. Notably, this scaffold is a core component in several approved drugs and clinical candidates targeting kinases, which are crucial regulators of cell signaling pathways. The versatility of the 7-azaindole ring system allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the focus of this guide, represents a specific derivatization of this important scaffold, with the N-methylation potentially influencing its metabolic stability and receptor binding affinity, and the methyl ester at the 2-position providing a handle for further chemical modifications, such as amide formation.
Physicochemical Properties: An Extrapolative Analysis
While experimental data for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not available, we can predict its key properties based on the known characteristics of its parent compound, Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and other related N-methylated azaindoles.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Based on the addition of a methyl group to C₉H₈N₂O₂ |
| Molecular Weight | ~190.20 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar azaindole carboxylates are solids.[1] |
| Solubility | Expected to have moderate solubility in organic solvents like methanol, ethanol, DMSO, and DMF. | General solubility of N-heterocyclic compounds. |
| Melting Point | Not available. | Would require experimental determination. |
| Boiling Point | Not available. | Would require experimental determination. |
| pKa | The pyridine nitrogen will be basic, with a pKa likely in the range of 4-5. | Based on the pKa of 7-azaindole itself. |
Structural Elucidation: Spectroscopic techniques are indispensable for the characterization of this molecule.
-
¹H NMR: Expected signals would include a singlet for the N-methyl group (around 3.8-4.2 ppm), a singlet for the ester methyl group (around 3.9-4.1 ppm), and distinct aromatic protons corresponding to the pyrrole and pyridine rings.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the N-methyl and O-methyl carbons, and the aromatic carbons of the bicyclic system.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
Synthesis and Chemical Reactivity
The synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be logically approached through the N-methylation of a suitable precursor. A plausible synthetic strategy is outlined below.
Proposed Synthetic Pathway
Caption: Proposed N-methylation to yield the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
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Preparation of the Precursor: The synthesis would commence with a commercially available or synthesized Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
-
Deprotonation: The pyrrole nitrogen of the starting material is deprotonated using a suitable base. Sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice for this transformation. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
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N-Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is usually stirred at room temperature or gently heated to drive it to completion.
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Work-up and Purification: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Key Chemical Reactivity
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery to explore the structure-activity relationship (SAR).[2]
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
-
Reactions at the Pyridine Nitrogen: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can further alter the compound's properties and reactivity.
Applications in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. The structural and electronic properties of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate make it an attractive candidate for exploration in various therapeutic areas.
Potential Therapeutic Targets
Sources
The Therapeutic Potential of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, with a primary focus on their role as kinase inhibitors. We will delve into their mechanism of action, key structure-activity relationships (SAR), and their applications in oncology, inflammatory diseases, and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comprehensive overview of the signaling pathways modulated by this versatile class of molecules.
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, a common motif in many natural and synthetic bioactive compounds. This structural similarity allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. The strategic placement of the nitrogen atom in the pyridine ring imparts unique electronic properties and hydrogen bonding capabilities, which can be exploited to achieve high potency and selectivity. The broad therapeutic potential of this scaffold is exemplified by the clinical success of drugs like Tofacitinib and Ruxolitinib, both of which are potent Janus kinase (JAK) inhibitors. This guide will provide a comprehensive overview of the expanding landscape of 1H-pyrrolo[2,3-b]pyridine derivatives and their impact on modern drug discovery.
Kinase Inhibition: A Dominant Mechanism of Action
A predominant biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling.[1] Cytokines, upon binding to their receptors, activate JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs then translocate to the nucleus to regulate gene expression.[2] Overactive JAK-STAT signaling is implicated in numerous inflammatory and autoimmune diseases.
Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®) are prominent examples of 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors. Tofacitinib primarily inhibits JAK1 and JAK3, while Ruxolitinib shows potent inhibition of JAK1 and JAK2.[1][2] Their mechanism involves competitive inhibition at the ATP-binding site of the kinase domain.[3]
Diagram: The JAK-STAT Signaling Pathway and Point of Inhibition
Caption: Inhibition of JAK by 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 1: Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK Kinases
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | - | [4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[5] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6]
Diagram: The FGFR Signaling Pathway
Caption: Downstream signaling cascades activated by FGFR.
Table 2: Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative against FGFRs
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [5] |
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other kinases implicated in cancer and other diseases:
-
Traf2 and Nck-interacting kinase (TNIK): A key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.
-
Cyclin-dependent kinase 8 (CDK8): Also involved in the Wnt/β-catenin pathway and is an oncogene in colorectal cancer.
-
Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, making it a target for anti-cancer therapies.
-
Ataxia-telangiectasia mutated (ATM) kinase: A central player in the DNA damage response pathway.
-
Ribosomal S6 Protein Kinase 2 (RSK2): Involved in cell growth and proliferation signaling pathways.
-
Glycogen synthase kinase 3β (GSK-3β): A key kinase in the pathogenesis of Alzheimer's disease due to its role in tau protein hyperphosphorylation.
Anticancer and Antiviral Activities
Beyond kinase inhibition in cancer and inflammatory diseases, 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication processes is an active area of research.
Potential in Neurodegenerative Diseases
The inhibition of GSK-3β by certain 1H-pyrrolo[2,3-b]pyridine derivatives highlights their potential for the treatment of Alzheimer's disease. By preventing the hyperphosphorylation of tau protein, these compounds could mitigate the formation of neurofibrillary tangles, a key pathological hallmark of the disease.
Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
A common and effective method for the synthesis of the 7-azaindole core is the Bartoli indole synthesis, which utilizes the reaction of a nitro-substituted aromatic compound with a vinyl Grignard reagent. A general, step-by-step protocol is outlined below.
Experimental Protocol: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
Objective: To synthesize the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold from 2-chloro-3-nitropyridine.
Materials:
-
2-chloro-3-nitropyridine
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Palladium on carbon (10%)
-
Hydrazine hydrate
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Grignard Reaction:
-
Dissolve 2-chloro-3-nitropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add vinylmagnesium bromide (3 equivalents) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reductive Cyclization:
-
Dissolve the product from the Grignard reaction in ethanol.
-
Add 10% palladium on carbon (catalytic amount).
-
Carefully add hydrazine hydrate (5-10 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 1H-pyrrolo[2,3-b]pyridine by column chromatography or recrystallization.
-
Evaluation of Biological Activity: Key Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1H-pyrrolo[2,3-b]pyridine derivative against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compound to the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Add the master mix to each well of the assay plate.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a 1H-pyrrolo[2,3-b]pyridine derivative on a cancer cell line.
Materials:
-
Human cancer cell line
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have enabled the development of a diverse array of potent and selective inhibitors for a multitude of therapeutic targets. While the success in JAK and FGFR inhibition is well-documented, the expanding scope of this scaffold to other kinase families and its potential in antiviral and neurodegenerative disease therapies underscore its continued importance. Future research will likely focus on the development of next-generation derivatives with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel biological targets for this versatile heterocyclic system. The integration of computational drug design and advanced synthetic methodologies will undoubtedly accelerate the discovery of new and improved 1H-pyrrolo[2,3-b]pyridine-based therapeutics.
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Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353–22365. [Link]
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Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(36), 22353-22365. [Link]
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El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), 1-17. [Link]
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
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Xenograft Tumor Model Protocol. (2005, December 20). Retrieved January 16, 2026, from [Link]
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Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353-22365. [Link]
- Meneni, S., Panzella, L., & Napolitano, A. (2007). A new, efficient one-pot synthesis of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Tetrahedron Letters, 48(43), 7733-7735.
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353–22365. [Link]
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Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
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Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353-22365. [Link]
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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The IC50 values for tofacitinib metabolism inhibition by several... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
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The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. (2025, March 18). BioWorld. Retrieved January 16, 2026, from [Link]
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Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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GSK-3β, a pivotal kinase in Alzheimer disease. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
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In Vitro and In Vivo Evaluation of GSK-3 Radioligands in Alzheimer's Disease: Preliminary Evidence of Sex Differences. (2021, July 20). ACS Publications. Retrieved January 16, 2026, from [Link]
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In Vitro and In Vivo Evaluation of GSK-3 Radioligands in Alzheimer's Disease: Preliminary Evidence of Sex Differences. (2021, July 20). ACS Publications. Retrieved January 16, 2026, from [Link]
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The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of Pyrrolo[2,3-b]pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the pyrrolo[2,3-b]pyridine core, a heterocyclic scaffold that has risen to prominence in medicinal chemistry. From its fundamental synthesis to its role in blockbuster kinase inhibitors, we will dissect the key aspects of its discovery and development, offering field-proven insights for professionals in drug discovery.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure" in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone for the development of highly selective and potent inhibitors of various protein kinases. This guide will delve into the journey of this remarkable scaffold, from the synthetic chemist's bench to its clinical success in treating debilitating diseases. We will explore its fundamental chemistry, its mechanism of action as a kinase inhibitor, and the crucial experimental workflows that underpin its development.
Crafting the Core: Synthesis of Pyrrolo[2,3-b]pyridine and its Derivatives
The construction of the pyrrolo[2,3-b]pyridine ring system is a critical first step in the development of these targeted therapies. A variety of synthetic strategies have been developed, each with its own advantages in terms of efficiency, scalability, and the ability to introduce diverse substituents.
Foundational Synthetic Strategies
The synthesis of the pyrrolo[2,3-b]pyridine core often begins with appropriately substituted pyridine or pyrrole precursors. Common strategies involve the construction of one ring onto the other. For instance, a furan ring can be constructed onto a pyridine structure, or a pyridine ring can be built upon a furan core[1]. More direct methods often employ cross-coupling reactions to build the bicyclic system.
A versatile approach involves the use of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, which can undergo cyclo-condensation reactions with active methylene compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid to yield substituted 1H-pyrrolo[2,3-b]pyridines[2].
Synthesis of Key Clinical Candidates: Tofacitinib and Ruxolitinib
The industrial-scale synthesis of clinically approved drugs like tofacitinib and ruxolitinib highlights the practical application of these synthetic principles.
Tofacitinib Synthesis: The synthesis of tofacitinib, a potent JAK inhibitor, typically involves the coupling of a chiral piperidine fragment with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core[3][4]. An efficient process for preparing the key intermediate, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, is crucial and has been a focus of process development to improve yield and reduce costs[5]. The final steps often involve an N-acylation reaction with a cyanoacetic acid derivative[6][7].
Ruxolitinib Synthesis: The synthesis of ruxolitinib, a JAK1/2 inhibitor, often employs a key step involving the coupling of a pyrazole moiety to the pyrrolo[2,3-d]pyrimidine core[8]. One synthetic route utilizes a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to construct a triazole-derived analogue, showcasing the modularity of modern synthetic approaches[9]. Another patented process describes a method that avoids expensive asymmetric reaction catalysts, making it suitable for industrial production[10]. A rhodium-catalyzed asymmetric addition of a pyrazole to an allene has also been reported as a key step in an enantioselective synthesis of ruxolitinib[11].
Mechanism of Action: Targeting the Janus Kinase (JAK) Family
Pyrrolo[2,3-b]pyridine-based compounds have found significant success as inhibitors of the Janus kinase (JAK) family of enzymes. These intracellular, non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors involved in inflammation and immunity[12].
The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2. The pyrrolo[2,3-b]pyridine scaffold serves as a mimic of the purine ring of ATP, allowing these compounds to bind to the ATP-binding site of the kinase domain and block its catalytic activity[12].
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, proliferation, and differentiation[13].
Therapeutic Implications
By inhibiting JAKs, pyrrolo[2,3-b]pyridine-based drugs can effectively dampen the inflammatory signaling cascades that drive autoimmune diseases. For example, tofacitinib, which primarily inhibits JAK1 and JAK3, is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis[14][15]. Ruxolitinib, a JAK1 and JAK2 inhibitor, is used to treat myelofibrosis, a serious bone marrow disorder[16].
While the primary mechanism of action is through the JAK-STAT pathway, it is important to consider potential off-target effects. Computational and in vitro studies can help identify and validate potential interactions with other kinases or cellular targets, which may contribute to both therapeutic efficacy and adverse events[17].
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The development of pyrrolo[2,3-b]pyridine-based kinase inhibitors relies on a robust pipeline of experimental assays to characterize their potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assays
The initial screening of compounds is typically performed using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) against the target kinase(s).
Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
Protocol Outline:
-
Prepare serial dilutions of the test compound.
-
Add the compound and the specific JAK enzyme to a 384-well plate and pre-incubate.
-
Initiate the kinase reaction by adding a substrate/ATP mixture.
-
After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader and calculate IC50 values.[2]
-
Cell-Based Assays
Cell-based assays are essential to confirm that a compound can inhibit the target kinase within a cellular context and to assess its impact on downstream signaling events.
STAT5 Phosphorylation Assay:
This assay measures the phosphorylation of STAT5, a key downstream target of several JAKs.
-
Principle: Cells are stimulated with a cytokine to activate the JAK-STAT pathway, leading to STAT5 phosphorylation. The level of phosphorylated STAT5 (pSTAT5) is then quantified using methods like flow cytometry or plate-based immunoassays.
-
Protocol Outline (Flow Cytometry):
-
Culture appropriate cells (e.g., T-cells) and starve them of cytokines.
-
Treat cells with the test compound at various concentrations.
-
Stimulate the cells with a cytokine (e.g., IL-2) to induce STAT5 phosphorylation.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled antibody specific for pSTAT5.
-
Analyze the fluorescence intensity by flow cytometry to quantify the level of pSTAT5.[5][18]
-
Luciferase Reporter Assay:
This assay measures the transcriptional activity of STAT proteins.
-
Principle: Cells are transfected with a reporter construct containing a luciferase gene under the control of a STAT-responsive promoter element (e.g., Interferon-Stimulated Response Element, ISRE). Activation of the JAK-STAT pathway leads to STAT-mediated transcription of the luciferase gene, resulting in a measurable light signal.
-
Protocol Outline:
Preclinical Animal Models
In vivo efficacy and safety are evaluated in animal models that mimic human diseases.
Rheumatoid Arthritis (RA) Models:
-
Collagen-Induced Arthritis (CIA): This is a widely used model where susceptible strains of mice or rats are immunized with type II collagen, leading to the development of an autoimmune polyarthritis that shares many pathological features with human RA.[8][11]
-
Adjuvant-Induced Arthritis (AIA): This model is induced in rats by a single injection of Freund's complete adjuvant and is characterized by robust and predictable joint inflammation.[11]
-
Collagen Antibody-Induced Arthritis (CAIA): This model involves the passive transfer of monoclonal antibodies against type II collagen, resulting in a rapid onset of arthritis.[21]
Myelofibrosis (MF) Models:
-
Retroviral Transduction/Transplantation Models: Mouse hematopoietic stem cells are transduced with a retrovirus expressing a mutant kinase (e.g., JAK2-V617F) and then transplanted into irradiated recipient mice. These models recapitulate key features of human myeloproliferative neoplasms, including the progression to myelofibrosis.[9]
-
Transgenic Mouse Models: These models involve the expression of a mutant kinase under the control of a specific promoter in the mouse genome.[9]
-
Patient-Derived Xenograft (PDX) Models: Human CD34+ hematopoietic stem and progenitor cells from myelofibrosis patients are transplanted into immunodeficient mice, creating a model that closely reflects the cellular and genetic complexity of the human disease.[16]
Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold has proven to be a highly successful platform for the development of targeted kinase inhibitors, leading to significant advancements in the treatment of autoimmune diseases and certain cancers. The continued exploration of novel synthetic methodologies will undoubtedly expand the chemical space around this core, enabling the development of next-generation inhibitors with improved selectivity and efficacy. As our understanding of the complex signaling networks within cells grows, so too will the opportunities to apply the principles outlined in this guide to discover and develop new therapies based on this remarkable heterocyclic core.
References
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Bendele, A. M. (n.d.). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions. Retrieved from [Link]
- In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). International Journal of Health and Allied Sciences.
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ISRE Reporter BioAssay™ Kit (JAK/STAT Signaling Pathway). (n.d.). CliniSciences. Retrieved from [Link]
- Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. (2022). Protocols.io.
- Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. (2022). Scientific Reports.
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ISRE Reporter Kit (JAK/STAT Signaling Pathway). (n.d.). Creative Biolabs. Retrieved from [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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ISRE Reporter Kit (JAK/STAT Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
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-
ISRE Luciferase Reporter Lentivirus (JAK/STAT Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
-
ISRE Luciferase Reporter HEK293 Cell Line (JAK/STAT Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to indole and purine allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets, particularly protein kinases.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-azaindole analogs, synthesizing data from seminal studies to offer a deep understanding of how structural modifications influence biological activity. We will explore the impact of substitutions at various positions of the pyrrolopyridine ring system on target affinity and selectivity, providing field-proven insights for the rational design of novel therapeutics.
The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery
The 7-azaindole scaffold is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor change has profound effects on the molecule's physicochemical properties, including its hydrogen bonding capacity and dipole moment. The pyridine nitrogen can act as a hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket.[3][4] The pyrrole nitrogen, on the other hand, can act as a hydrogen bond donor. This dual hydrogen bonding capability, combined with a rigid bicyclic core, makes the 7-azaindole an exceptional starting point for library synthesis and lead optimization.
The versatility of the 7-azaindole core is evidenced by the range of biological targets its derivatives have been shown to modulate. These include, but are not limited to:
-
Protein Kinases: Fibroblast Growth Factor Receptor (FGFR), c-Met, Cell division cycle 7 (Cdc7), Phosphoinositide 3-kinase (PI3K), Polo-like kinase 4 (PLK4), Extracellular signal-regulated kinase 5 (Erk5), Janus kinase (JAK), Traf2 and Nck-interacting kinase (TNIK), and Cyclin-dependent kinase 8 (CDK8).[5][6][7][8][9][10][11][12]
-
Other Enzymes: Phosphodiesterase 4B (PDE4B) and Human Neutrophil Elastase (HNE).[13][14]
-
Other Targets: Its derivatives have also shown potential as antitumor, anti-inflammatory, and antiviral agents.[15]
The following sections will delve into the specific SAR at each position of the 1H-pyrrolo[2,3-b]pyridine core.
Strategic Dissection of the 1H-pyrrolo[2,3-b]pyridine Core: A Positional SAR Analysis
The strategic exploration of chemical space around the 7-azaindole nucleus is fundamental to modulating potency and selectivity. Below, we dissect the SAR at key positions of the scaffold.
Position N1: The Pyrrole Nitrogen
Substitution at the N1 position of the pyrrole ring can significantly impact the planarity and hydrogen bonding potential of the scaffold.
-
Methylation: N-methylation is a common strategy to block the hydrogen bond donor capability of the pyrrole NH. In the context of nortopsentin analogues with antitumor activity, N-methylation of the 7-azaindole moiety was found to be a favorable modification in some of the most active compounds.[15]
-
Alkyl Chains and Protecting Groups: The introduction of larger alkyl groups or protecting groups like tosyl (Ts) can be used to modulate solubility and pharmacokinetic properties. For instance, in the synthesis of ATM inhibitors, a tosyl group was used to protect the amine during a Suzuki reaction.[16]
Position C2: The Pyrrole Alpha-Carbon
The C2 position is often a key interaction point with the target protein.
-
Unsubstituted C2: For human neutrophil elastase (HNE) inhibitors, an unsubstituted C2 position on the pyrrolo[2,3-b]pyridine scaffold was found to be essential for inhibitory activity.[14]
-
Aryl and Heteroaryl Groups: In the development of PDE4B inhibitors, a scaffold-hopping experiment identified that moving to a pyrrolo[2,3-b]pyridine core led to an increase in potency.[13] The C2 position was often substituted with carboxamide moieties.[13]
-
Amino Substituents: For Cdc7 kinase inhibitors, a benzylamino group at the C2 position of a thiazolone moiety attached to the 7-azaindole core resulted in a potent ATP mimetic inhibitor.[8]
Position C3: The Pyrrole Beta-Carbon
The C3 position offers a vector for introducing diverse substituents that can probe deeper into the binding pocket.
-
Methylene Linkers: In the development of Cdc7 inhibitors, a methylenethiazolone or methyleneimidazolone moiety at the C3 position was a key structural feature.[8]
-
Thiazole Linkers: For nortopsentin analogues, a thiazole ring linking an indole moiety to the C3 position of the 7-azaindole was a core structural element.[15]
-
Direct Aryl/Heteroaryl Substitution: In the pursuit of PI3K inhibitors, the introduction of a pyridine group at the C3-position of the 7-azaindole enhanced potency significantly compared to a phenyl group.[7]
Position C4: The Pyridine Ring
Substitutions at the C4 position can influence the electronics of the pyridine ring and provide crucial interactions with the target.
-
Amino Substituents: In the development of JAK1-selective inhibitors, an amino linkage at the C4 position connecting to a substituted piperidine was a key feature for achieving potency and selectivity.[12] For cytokinin analogues with cytotoxic activity, phenylamino and phenethylamino groups at the C4 position were particularly effective.[17]
Position C5: The Pyridine Ring
The C5 position is frequently modified to enhance potency and modulate pharmacokinetic properties.
-
Carboxamides and Carbonitriles: For JAK inhibitors, 5-carboxamide and 5-carbonitrile analogs have been extensively studied, with these groups often forming critical hydrogen bonds.[18]
-
Trifluoromethyl Group: In the design of FGFR inhibitors, a trifluoromethyl group at the C5 position was used as a starting point for further optimization.[19]
-
Aryl and Heteroaryl Groups: For CDK8 inhibitors, a phenyl group at the C5 position served as an anchor for further extension into a deeper pocket of the enzyme.[11]
Case Studies: SAR in Action
To illustrate the principles outlined above, we will examine the SAR of 1H-pyrrolo[2,3-b]pyridine analogs for two distinct enzyme classes: protein kinases and phosphodiesterases.
Case Study 1: FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers.[5][19] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5][19][20]
Key SAR Insights for FGFR Inhibitors:
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core serves as a novel and efficient scaffold for FGFR inhibitors.[20]
-
C5-Position: Introduction of a group that can act as a hydrogen bond acceptor at the 5-position was proposed to improve activity by forming a hydrogen bond with Gly485 in the FGFR binding site.[19]
-
C3-Position: Altering the substituent at the C3 position to include larger hydrophobic groups was explored to achieve better interactions within the hydrophobic pocket of the enzyme.[19][20]
| Compound | R1 (at C5) | R2 (at C3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 1 | H | 3-methoxyphenyl | 1900 | - | - | [20] |
| 4h | CF3 | 3,5-dimethoxyphenyl | 7 | 9 | 25 | [5][19] |
Table 1: SAR data for selected 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.
The dramatic increase in potency from compound 1 to 4h highlights the importance of substitutions at both the C3 and C5 positions. The trifluoromethyl group at C5 and the 3,5-dimethoxyphenyl group at C3 in compound 4h led to a nearly 300-fold increase in FGFR1 inhibitory activity compared to the parent compound.[19]
Case Study 2: PDE4B Inhibitors
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cAMP and is a target for inflammatory and central nervous system diseases.[13]
Key SAR Insights for PDE4B Inhibitors:
-
Core Scaffold: A scaffold-hopping approach identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a novel and potent scaffold for PDE4B inhibitors.[13]
-
C2-Carboxamide: The amide portion at the C2 position was extensively explored. The nature of the amide substituent, including ring size and hydrophobicity, was found to be crucial for both potency and selectivity over the PDE4D isoform.[13]
-
Aryl Substituent: An aryl group, often a dichlorophenyl moiety, was held constant at another position of the core while exploring the C2-amide substitutions.[13]
| Compound | R (at C2-carboxamide) | PDE4B IC50 (µM) | Selectivity (PDE4D/PDE4B) | Reference |
| 11h | 3,3-difluoroazetidine | 0.14 | 6 | [13] |
| 11a | cyclopropyl | 0.88 | - | [13] |
| 11b | cyclobutyl | 0.53 | - | [13] |
Table 2: SAR data for selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors.
Compound 11h , bearing a 3,3-difluoroazetidine ring on the C2-carboxamide, demonstrated high inhibitory activity and good selectivity over PDE4D.[13] This highlights the impact of subtle changes in the amide substituent on biological activity.
Synthetic Methodologies: Building the Analog Library
The exploration of SAR is critically dependent on the ability to synthesize a diverse range of analogs. Several robust synthetic methods have been developed for the functionalization of the 1H-pyrrolo[2,3-b]pyridine core.
General Synthetic Scheme for C2-Carboxamides
A common route to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves the following steps:
Caption: General workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides [13]
-
Ester Hydrolysis: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ester in a mixture of methanol and water, add an excess of sodium hydroxide. Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered, washed, and dried.
-
Amide Coupling: To a solution of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) and the desired amine (NHR1R2). Add propylphosphonic anhydride (T3P) and stir the reaction mixture at room temperature for 30 minutes to 4 hours. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the final carboxamide analog.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and other palladium-catalyzed cross-coupling reactions are invaluable tools for introducing aryl and heteroaryl substituents at various positions of the 7-azaindole core.
Caption: Suzuki coupling for the functionalization of the 7-azaindole core.
Experimental Protocol: Suzuki Coupling for C5-Arylation [16]
-
Reaction Setup: In a reaction vessel, combine the 5-halo-1H-pyrrolo[2,3-b]pyridine derivative, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Reaction Execution: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by LC-MS or TLC).
-
Workup and Purification: Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired C5-arylated 1H-pyrrolo[2,3-b]pyridine.
Future Perspectives and Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this area will likely focus on:
-
Exploring Novel Chemical Space: The development of new synthetic methodologies will enable the exploration of previously inaccessible chemical space around the 7-azaindole core.
-
Fragment-Based Drug Discovery: The use of fragment-based approaches can identify novel binding modes and starting points for lead optimization.[3]
-
Structure-Based Design: The increasing availability of high-resolution crystal structures of 7-azaindole derivatives in complex with their targets will facilitate more precise structure-based drug design.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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"Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" mechanism of action
An In-depth Technical Guide to the Postulated Mechanism of Action of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Executive Summary
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to a class of heterocyclic compounds based on the 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole. This scaffold is a "privileged" structure in medicinal chemistry, renowned for its efficacy as a kinase inhibitor. While direct experimental studies on the specific mechanism of action for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are not extensively published, a robust mechanistic hypothesis can be formulated based on comprehensive data from structurally analogous compounds. This guide posits that the compound functions as an ATP-competitive inhibitor of protein kinases. Its 7-azaindole core acts as a bioisostere of adenine, forming critical hydrogen bonds with the kinase hinge region, while the substituents at the N1 and C2 positions modulate target selectivity and potency. This document will elucidate this proposed mechanism, outline a rigorous experimental strategy for its validation, and synthesize structure-activity relationship (SAR) insights from related molecules.
Part 1: The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition
The 7-azaindole framework is a bioisostere of purine and indole, enabling it to mimic the adenine core of ATP.[1] This structural mimicry is central to its function as a kinase inhibitor. The majority of kinase inhibitors target the highly conserved ATP-binding site, and the 7-azaindole scaffold has proven to be an exceptional "hinge-binding motif".[2]
Causality of Hinge Binding: The effectiveness of this scaffold stems from its specific hydrogen bonding pattern. The pyridine nitrogen atom (N7) serves as a hydrogen bond acceptor, while the pyrrole N-H group (N1) acts as a hydrogen bond donor.[2] This arrangement allows the molecule to form two crucial hydrogen bonds with the backbone of the kinase "hinge region," the flexible segment that connects the N- and C-lobes of the kinase domain. This bidentate interaction anchors the inhibitor firmly in the active site, preventing ATP from binding and effectively halting the phosphotransfer reaction.[3]
The versatility of the 7-azaindole core is further enhanced by its multiple sites for chemical modification, allowing for the development of derivatives that can achieve high potency and selectivity for specific kinases.[2]
Part 2: Postulated Mechanism of Action
Based on the extensive precedent set by its structural analogs, the primary mechanism of action for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is hypothesized to be the competitive inhibition of one or more protein kinases.
Molecular Interactions and Structural Considerations
-
Hinge Binding: The core 1H-pyrrolo[2,3-b]pyridine structure is anticipated to bind the kinase hinge region. The pyridine N7 atom will likely act as a hydrogen bond acceptor.[2][4]
-
Impact of N1-Methylation: The title compound is methylated at the N1 position of the pyrrole ring. This modification removes the canonical hydrogen bond donor capability at this position. This is a critical distinction. In some kinase inhibitors, this modification can be tolerated or even enhance selectivity by preventing binding to certain kinases while favoring others where hydrophobic interactions in that pocket are preferred. It forces a reliance on the single hinge hydrogen bond from the pyridine nitrogen and other interactions from the rest of the molecule.
-
Role of the C2-Carboxylate: The methyl carboxylate group at the C2 position is a key feature. This group can engage in additional hydrogen bonds or polar interactions with residues in the solvent-exposed region of the ATP pocket or the ribose-binding pocket. Its orientation will be critical for determining target specificity.
Downstream Signaling Consequences
By inhibiting a specific kinase, the compound would block the phosphorylation of its downstream substrate proteins. This act of inhibition would interrupt the signal transduction cascade, leading to a measurable cellular effect. For example, if the target were a member of the PI3K family, inhibition would lead to decreased levels of PIP3, resulting in reduced activation of AKT and mTOR, ultimately impacting cell survival and proliferation.[4] This makes derivatives of this scaffold potent anticancer agents.[3][4][5]
Part 3: Experimental Validation Strategy
A multi-step approach is required to definitively elucidate the mechanism of action. As a self-validating system, each step provides evidence that informs the next.
Step 1: Target Identification via Kinase Panel Screening
The initial and most crucial step is to identify which kinases the compound inhibits.
-
Protocol:
-
Compound Preparation: Solubilize Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Screening Assay: Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a panel of >400 kinases) at a fixed concentration (typically 1-10 µM). The assay measures the remaining kinase activity in the presence of the compound.
-
Data Analysis: Identify kinases where activity is significantly reduced (e.g., >80% inhibition). These are considered primary "hits."
-
Step 2: Potency Determination (IC₅₀)
For the primary hits identified, the next step is to quantify their potency.
-
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
-
Reaction Setup: Prepare a series of dilutions of the inhibitor. In a multi-well plate, combine the kinase, its specific substrate, and ATP with each inhibitor concentration.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Step 3: Cellular Target Engagement
Confirming that the compound inhibits the target kinase within a living cell is essential.
-
Protocol: Western Blotting for Phospho-Substrates
-
Cell Culture: Culture a cell line known to have an active signaling pathway involving the target kinase.
-
Treatment: Treat the cells with varying concentrations of the compound for a defined period. Include a positive control (known inhibitor) and a negative control (vehicle/DMSO).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's direct substrate. Also, probe a separate blot with an antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate) confirms target engagement.
-
Part 4: Context from Structurally Related Analogs
The confidence in the proposed mechanism is significantly strengthened by examining the established activities of other 1H-pyrrolo[2,3-b]pyridine derivatives. This diverse family of compounds has been optimized to target a wide array of kinases and other enzymes, showcasing the scaffold's versatility.
| Derivative Class | Target(s) | Key Structural Features / SAR Insights | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | Amide substitutions are critical for potency and selectivity over PDE4D. | [6] |
| General 7-azaindole derivatives | PI3K/mTOR | Forms two hydrogen bonds with Val882 in the hinge region. | [4] |
| Substituted 1H-pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptor (FGFR) | The core serves as a novel scaffold with high ligand efficiency for FGFR1-3. | [5][7] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Ataxia Telangiectasia Mutated (ATM) | Designed as highly selective ATM inhibitors, acting as chemosensitizers. | [8] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | Janus Kinase 1 (JAK1) | N-alkyl substitution on the core scaffold was key to achieving JAK1 selectivity. | [9] |
Conclusion
References
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health (NIH).
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020-09-22). ChemicalBook.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
- Azaindole Therapeutic Agents. (n.d.). PMC - PubMed Central.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025-07-10). PubMed.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). PMC - PubMed Central.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021-01-28). PubMed.
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In Silico Modeling of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Binding: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" to a relevant biological target. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating the potential interactions of this small molecule with a selected kinase target, Janus Kinase 1 (JAK1), a protein implicated in inflammatory and autoimmune diseases. By integrating established computational methodologies—including ligand parameterization, molecular docking, molecular dynamics simulations, and binding free energy calculations—this document serves as a practical and scientifically rigorous resource for predicting and analyzing protein-ligand binding.
Introduction: The Significance of In Silico Modeling in Drug Discovery
The journey of a drug from concept to clinic is a long and arduous one, fraught with high costs and a significant attrition rate. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rational, cost-effective, and accelerated approach to identifying and optimizing lead compounds. By simulating the intricate dance between a small molecule and its biological target at an atomic level, we can predict binding affinities, elucidate interaction mechanisms, and guide synthetic chemistry efforts toward more potent and selective drug candidates.
This guide focuses on "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate," a compound featuring the 7-azaindole core. This heterocyclic motif is a well-established "hinge-binder" in protein kinases, capable of forming key hydrogen bond interactions within the ATP-binding site. Given the prevalence of 7-azaindole derivatives as kinase inhibitors, we have selected Janus Kinase 1 (JAK1) as a representative and therapeutically relevant target for our case study.
Strategic Selection of the Biological Target: Janus Kinase 1 (JAK1)
The choice of a biological target is a critical first step in any drug discovery campaign. For "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate," the 7-azaindole scaffold strongly suggests a kinase as a probable target. Janus Kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
JAK1, in particular, is a key mediator of pro-inflammatory cytokine signaling. Several approved and investigational drugs targeting JAK1 incorporate scaffolds that interact with the kinase hinge region. For this study, we will utilize a high-resolution crystal structure of the human JAK1 kinase domain. A suitable starting point is the PDB entry 6SM8 , which features the JAK1 kinase domain in complex with an inhibitor.[1] This structure provides a well-defined active site for our modeling studies.
The Computational Workflow: A Multi-faceted Approach to Binding Prediction
Our in silico investigation will follow a multi-step workflow, progressively refining our understanding of the ligand-protein interaction. Each step builds upon the previous one, providing a more detailed and accurate picture of the binding event.
Figure 1: A schematic of the in silico modeling workflow.
Experimental Protocols: A Step-by-Step Guide
Ligand and Protein Preparation: Laying the Foundation for Accurate Modeling
The quality of the initial structures is paramount for the success of any in silico study. This preparatory phase involves obtaining and refining the 3D coordinates of both the ligand and the protein.
4.1.1. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" can be obtained from the PubChem database (CID: 21110084).[2] Download the structure in SDF or MOL2 format.
-
Energy Minimization: To obtain a low-energy conformer, the ligand structure should be energy-minimized using a suitable force field, such as MMFF94, with a computational chemistry software package (e.g., Avogadro, ChemDraw).
-
Ligand Parameterization: The force field used for the molecular dynamics simulations (e.g., CHARMM or AMBER) needs parameters to describe the ligand's bonded and non-bonded interactions. The CHARMM General Force Field (CGenFF) is a robust tool for parameterizing drug-like small molecules.[3][4] A detailed protocol for using the CGenFF server is provided below.
Protocol 1: Ligand Parameterization using the CGenFF Server
-
Navigate to the CGenFF server.
-
Upload the energy-minimized ligand structure in MOL2 format.
-
The server will return a stream file (.str) containing the ligand topology and parameters.
-
Critically evaluate the penalty scores in the output. High penalty scores may indicate poor analogy to existing parameters and may necessitate further refinement, potentially through quantum mechanical calculations.[5]
4.1.2. Protein Preparation
-
Download Protein Structure: Obtain the crystal structure of the JAK1 kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6SM8 .[1]
-
Initial Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed.[6][7]
-
Handling Missing Residues and Loops: Some PDB structures may have missing residues or loops. These can be modeled using tools like Modeller or the SWISS-MODEL server. For this guide, we will proceed with the available residues in the crystal structure.
-
Protonation and Addition of Hydrogens: Add hydrogen atoms to the protein structure at a physiological pH of 7.4. This is a crucial step as hydrogen bonds are critical for ligand binding.[6][8]
-
Assigning Partial Charges: Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.
Software for Protein Preparation:
-
PyMOL: For visualization and initial cleaning of the PDB file.
-
Schrödinger's Protein Preparation Wizard: A comprehensive tool for adding hydrogens, assigning bond orders, and minimizing the protein structure.
-
UCSF Chimera: Another excellent tool for protein preparation and visualization.
Molecular Docking: Predicting the Preferred Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the likely binding mode.
Protocol 2: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.[9]
-
Define the Binding Site (Grid Box): Define a search space, or grid box, around the active site of JAK1. The coordinates of the co-crystallized ligand in 6SM8 can be used to center this box.
-
Run AutoDock Vina: Execute the docking calculation using the prepared PDBQT files and the defined grid box.
-
Analyze Docking Results: AutoDock Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose with the lowest binding energy is typically considered the most likely.[9]
Table 1: Representative AutoDock Vina Output
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) |
| 1 | -9.5 | 1.2 |
| 2 | -9.2 | 1.8 |
| 3 | -8.9 | 2.5 |
| ... | ... | ... |
Note: RMSD (Root Mean Square Deviation) can be calculated if a known binding pose of a similar ligand is available.
Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides insights into the stability of the binding pose and the flexibility of the protein and ligand.
Figure 2: The general workflow for a molecular dynamics simulation.
Protocol 3: MD Simulation with GROMACS
-
System Preparation:
-
Combine the coordinates of the top-ranked docked pose of the ligand with the prepared protein structure.
-
Place the complex in a periodic box of appropriate size.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Force Field Selection: Choose a suitable force field for the simulation. The CHARMM36m force field is a well-validated choice for proteins, and we will use the CGenFF-generated parameters for the ligand.[10][11]
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Follow this with a short simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
Binding Free Energy Calculations: Quantifying the Strength of Interaction
The final step in our workflow is to calculate the binding free energy of the ligand to the protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[12][13][14]
Protocol 4: Binding Free Energy Calculation with gmx_MMPBSA
-
Extract Frames from Trajectory: Select a set of uncorrelated snapshots from the production MD trajectory.
-
Run gmx_MMPBSA: Use the gmx_MMPBSA tool, which is compatible with GROMACS trajectories, to perform the MM/PBSA or MM/GBSA calculation.[15][16][17] This tool calculates the binding free energy by considering the molecular mechanics energy, the polar and non-polar solvation energies, and optionally, the entropic contribution.
-
Analyze the Results: The output will provide an estimate of the binding free energy (ΔG_bind) and its components.
Table 2: Example MM/PBSA Binding Free Energy Decomposition
| Energy Component | Contribution (kcal/mol) |
| Van der Waals | -45.2 ± 2.1 |
| Electrostatic | -20.5 ± 1.8 |
| Polar Solvation | +30.8 ± 3.5 |
| Non-polar Solvation | -5.1 ± 0.5 |
| ΔG_bind | -40.0 ± 4.2 |
Data Analysis and Visualization: Communicating the Findings
The final and crucial phase of the in silico modeling process is the interpretation and communication of the results. High-quality visualizations are essential for conveying the structural insights gained from the simulations.
-
Interaction Diagrams: 2D diagrams illustrating the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein active site residues.
-
3D Molecular Graphics: Publication-quality images and animations of the docked pose and representative snapshots from the MD simulation can be created using software like PyMOL or UCSF Chimera.[10][12][13][18][19]
-
Trajectory Analysis: Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the evolution of key intermolecular interactions over time.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" binding to the JAK1 kinase. By following the detailed protocols presented, researchers can gain valuable insights into the potential of this compound as a JAK1 inhibitor. The predicted binding mode, interaction patterns, and binding free energy provide a solid foundation for further experimental validation and lead optimization efforts.
Future work could involve expanding this analysis to other members of the JAK family to predict selectivity, or performing more computationally intensive free energy perturbation (FEP) calculations for even more accurate binding affinity predictions. The principles and methodologies detailed in this guide are broadly applicable to the study of other ligand-protein systems, providing a versatile framework for computational drug discovery.
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PyMOL: A Step-by-Step Guide to Creating Publication-Quality Molecular Visualization Figures and 3D Protein Models. (n.d.). Slideshare. Retrieved from [Link]
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How to make publication quality images with PyMOL. (2023, February 26). Compchems. Retrieved from [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019, June 24). ACS Publications. Retrieved from [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved from [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved from [Link]
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gmx_mmpbsa Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved from [Link]
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Preparing publication-quality molecular figures with PyMOL. (n.d.). Retrieved from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
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The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (n.d.). PMC - NIH. Retrieved from [Link]
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Getting started - gmx_MMPBSA Documentation. (2021, February 8). GitHub Pages. Retrieved from [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. Retrieved from [Link]
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6SM8: Human jak1 kinase domain in complex with inhibitor. (2020, April 29). RCSB PDB. Retrieved from [Link]
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gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. (2021, September 29). Journal of Chemical Theory and Computation. Retrieved from [Link]
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How to Make Publication Quality Images in PyMOL in 3 Minutes - Part 1. (2025, March 21). YouTube. Retrieved from [Link]
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Rapid generation of high-quality structure figures for publication with PyMOL-PUB. (2024, March 6). NIH. Retrieved from [Link]
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huangjianhuster/cgenff_tutorial: a cgenff tutorial. (n.d.). GitHub. Retrieved from [Link]
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Protein-ligand - gmx_MMPBSA Documentation. (2022, March 4). Retrieved from [Link]
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How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. (2025, July 27). YouTube. Retrieved from [Link]
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MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. (2025, August 7). YouTube. Retrieved from [Link]
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CHARMM General Force Field (CGenFF). (n.d.). SilcsBio User Guide. Retrieved from [Link]
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DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
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CHARMM General Force Field (CGenFF). (n.d.). SilcsBio User Guide. Retrieved from [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). while true do;. Retrieved from [Link]
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methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | C9H8N2O2 | CID 45480461. (n.d.). PubChem. Retrieved from [Link]
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BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. (2021, November 24). YouTube. Retrieved from [Link]
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methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C9H8N2O2 | CID 21110084. (n.d.). PubChem. Retrieved from [Link]
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Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate | C9H7BrN2O2. (n.d.). PubChem. Retrieved from [Link]
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1-Methyl-1H-pyrrolo[3,2-C]pyridine | C8H8N2 | CID 14361704. (n.d.). PubChem. Retrieved from [Link]
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Ligand parameterization - User discussions - GROMACS forums. (2022, August 25). Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to engage with a multitude of biological targets. This technical guide delves into the therapeutic potential of a specific derivative, Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . We will explore the critical impact of the N-methylation on the pyrrole ring, a modification that significantly alters the molecule's interaction profile compared to its unsubstituted counterparts. This document provides a comprehensive analysis of potential therapeutic target classes, supported by a framework of robust experimental protocols for target validation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of identifying and validating novel therapeutic targets for this promising compound.
Introduction: The 7-Azaindole Scaffold and the Significance of N-Methylation
The 7-azaindole core is a bioisostere of indole and purine, granting it access to a wide range of biological targets.[1] Its defining feature is the pyridine nitrogen, which, along with the pyrrole -NH group, can form critical hydrogen bond interactions, particularly with the hinge region of protein kinases.[2][3] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2][3]
The subject of this guide, Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, introduces a key structural modification: the methylation of the N1-nitrogen on the pyrrole ring. This seemingly subtle change has profound implications for its biological activity. The N-methylation eliminates the hydrogen bond donor capability of the pyrrole nitrogen, a crucial interaction for many traditional 7-azaindole-based kinase inhibitors.[4] However, this modification does not preclude activity; instead, it redirects the compound's selectivity profile, potentially opening avenues to novel therapeutic targets or conferring selectivity for specific kinase subfamilies. Research into N-alkylated 1H-pyrrolo[2,3-b]pyridine carboxamides has demonstrated their potential as potent and selective inhibitors of Janus Kinase 1 (JAK1), highlighting that the N-methylated scaffold can be effectively utilized in inhibitor design.[5]
Conversely, for some enzyme families, N-methylation can be detrimental to activity. For instance, while 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have shown promise as phosphodiesterase 4B (PDE4B) inhibitors, an N-methylated analog was found to be inactive.[2] This underscores the necessity of a multifaceted approach to target identification for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, exploring a diverse range of potential protein classes. The existence of this specific molecule within patent literature further suggests its relevance and potential in therapeutic applications.[6][7]
Potential Therapeutic Target Classes
Based on the structural characteristics of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and the known activities of related 7-azaindole derivatives, we can hypothesize several promising therapeutic target classes.
Protein Kinases: A Redefined Interaction Landscape
Despite the absence of the canonical N-H hydrogen bond donor, the N-methylated 7-azaindole scaffold can still effectively inhibit protein kinases. The pyridine nitrogen remains a potent hydrogen bond acceptor, and other interactions, such as hydrophobic and van der Waals forces, can be leveraged for potent and selective binding.
Potential Kinase Targets:
-
Janus Kinases (JAKs): As evidenced by the discovery of selective JAK1 inhibitors based on an N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, this family of tyrosine kinases represents a primary area of investigation.[5] JAKs are central to cytokine signaling and are validated targets for inflammatory and autoimmune diseases.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core is a known scaffold for FGFR inhibitors.[8][9] The impact of N-methylation on FGFR binding should be systematically evaluated.
-
Phosphoinositide 3-Kinases (PI3Ks): The 7-azaindole scaffold has been successfully employed in the development of PI3K inhibitors.[10]
-
Other Kinase Families: Given the broad activity of the 7-azaindole scaffold, a comprehensive kinase panel screen is warranted to identify both expected and unexpected inhibitory activities.[11][12]
Diagram: Hypothesized Kinase Binding Mode
Caption: Hypothesized binding of the N-methylated compound in a kinase active site.
Phosphodiesterases (PDEs): Exploring the Impact of the Methyl Ester
As previously mentioned, N-methylation was detrimental to the activity of a related 2-carboxamide against PDE4B.[2] However, the methyl ester at the 2-position in our topic compound presents a different chemical entity that may interact differently with the PDE active site. Therefore, screening against the PDE superfamily remains a worthwhile endeavor.
N-methyl-D-aspartate (NMDA) Receptors: A Neurological Perspective
Indole-2-carboxylate derivatives have been identified as antagonists of the NMDA receptor, acting at the glycine recognition site.[13] Given the structural similarity, it is plausible that Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate could exhibit activity at this ion channel, suggesting potential applications in neurological disorders.
Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged experimental approach is crucial for elucidating the therapeutic targets of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Initial Broad-Spectrum Screening
The initial step involves screening the compound against large, functionally diverse panels of biological targets to identify primary hits.
Diagram: Target Identification Workflow
Caption: A streamlined workflow for initial target identification.
Table 1: Recommended Primary Screening Panels
| Target Class | Assay Type | Key Information Gained |
| Protein Kinases | Radiometric or Fluorescence-Based Kinase Binding/Activity Assays | Identification of inhibited kinases, initial selectivity profile.[8][14] |
| Phosphodiesterases | Luminescence or Colorimetric-Based Activity Assays | Identification of inhibited PDE isoforms.[9][15] |
| GPCRs & Ion Channels | Radioligand Binding Assays | Identification of receptor or channel binding partners.[2][13] |
Detailed Protocols for Hit Validation
Once initial hits are identified, more detailed biochemical and cell-based assays are required to confirm the interaction and assess functional consequences.
This protocol outlines a typical radiometric assay for determining the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (dissolved in DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compound.
-
Add 20 µL of a solution containing the kinase and substrate in reaction buffer.
-
Initiate the reaction by adding 20 µL of reaction buffer containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.[14]
This protocol describes a method to confirm that the compound engages its kinase target within a cellular context.
Materials:
-
Human cell line endogenously expressing the target kinase.
-
Cell culture medium and supplements.
-
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: total target kinase, phospho-specific antibody for a known downstream substrate.
-
Western blot reagents and equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase.
-
Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the phospho-specific substrate antibody to assess the inhibition of kinase activity.
-
Strip and re-probe the membrane with the total kinase antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.[16][17]
This protocol details a generic luminescence-based assay for measuring PDE activity.
Materials:
-
Purified recombinant PDE enzyme.
-
cAMP or cGMP substrate.
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar.[3][15]
-
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white, opaque 384-well plate, add the diluted compound.
-
Add the purified PDE enzyme.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for the optimized reaction time.
-
Add the PDE-Glo™ Termination/Detection solution according to the manufacturer's instructions. This solution stops the PDE reaction and initiates a kinase reaction that consumes the remaining cyclic nucleotide, leading to ATP depletion.
-
After a further incubation, add the Kinase-Glo® reagent to measure the remaining ATP via a luciferase reaction.
-
Measure luminescence using a plate reader. A decrease in PDE activity due to inhibition will result in a higher luminescent signal.
-
Calculate percent inhibition and determine the IC50 value.[5]
Conclusion and Future Directions
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate represents a compelling starting point for a drug discovery program. The N-methylation of the 7-azaindole core fundamentally alters its interaction profile, necessitating a broad and unbiased approach to target identification. While the protein kinase family, particularly JAK kinases, stands out as a high-priority target class, other enzyme families and receptors should not be overlooked.
The experimental workflows detailed in this guide provide a robust framework for identifying and validating the therapeutic targets of this compound. Successful execution of these studies will not only elucidate the mechanism of action of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate but also pave the way for its optimization into a potent and selective therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies guided by the identified targets to enhance potency, selectivity, and drug-like properties.
References
-
Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available from: [Link]
-
Popowycz, F., et al. (2007). The Azaindole Framework in the Design of Kinase Inhibitors. Current Bioactive Compounds, 3(3), 188-212. Available from: [Link]
-
Wager, T. T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1308-1314. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22396-22407. Available from: [Link]
-
Bhandari, A., et al. (2020). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1197. Available from: [Link]
-
Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available from: [Link]
-
Leeson, P. D., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics, 262(3), 1043-1051. Available from: [Link]
- INTERMUNE, INC. (2009).
-
Foster, A. C., & Wong, E. H. (1996). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. Available from: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available from: [Link]
-
Huayuan. (n.d.). 1198416-38-4. Available from: [Link]
-
Pereira, E. F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57805. Available from: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]
-
Leeson, P. D., et al. (1992). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology, 13, 259-268. Available from: [Link]
-
Bhandari, A., et al. (2020). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1197. Available from: [Link]
-
Sharma, N., & Singh, A. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. Available from: [Link]
-
Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Available from: [Link]
-
Mushtaq, N., et al. (2013). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 755-759. Available from: [Link]
-
Negrie, M., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 104(9), 3959-4000. Available from: [Link]
Sources
- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. 1198416-38-4_CAS号:1198416-38-4_CAS No.:1198416-38-4 - 化源网 [chemsrc.com]
- 7. 1-甲基-1H-吡咯并[2,3-b]吡啶-2-羧酸甲酯 | Methyl 1-methyl-1H-pyrrolo[2,3-b]py | 1198416-38-4 - 乐研试剂 [leyan.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Bioluminescent Kinase Profiling Systems for Characterizing Small Molecule Kinase Inhibitors | Technology Networks [technologynetworks.com]
- 11. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
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- 16. reactionbiology.com [reactionbiology.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The N-methylation of the pyrrole ring and functionalization at the 2-position, as in Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, provides a key intermediate for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and central nervous system agents.
This application note provides a comprehensive, in-depth technical guide for the synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The described two-step protocol is designed to be robust and reproducible, offering researchers a reliable method for accessing this valuable building block. The causality behind experimental choices, self-validating quality control measures, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is strategically divided into two key transformations:
-
Formation of the 7-Azaindole Core and Esterification: This initial step focuses on the construction of the bicyclic 1H-pyrrolo[2,3-b]pyridine ring system with a carboxylate group at the 2-position. The Fischer indole synthesis is a classic and versatile method for this purpose, utilizing a substituted pyridine-derived hydrazine and a pyruvate derivative. Subsequent esterification yields the key intermediate, Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
-
N-Methylation of the Pyrrole Nitrogen: The second step involves the selective methylation of the pyrrole nitrogen of the 7-azaindole intermediate. This is typically achieved by deprotonation with a suitable base followed by reaction with a methylating agent.
This stepwise approach allows for clear control over each transformation and facilitates the purification of the intermediate and final product.
Caption: Synthetic workflow for the target molecule.
Experimental Protocols
Part 1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Intermediate)
This procedure is adapted from the principles of the Fischer indole synthesis, a robust method for the formation of indole rings from aryl hydrazines and carbonyl compounds.[1][2] The use of a strong acid catalyst, such as polyphosphoric acid, facilitates the cyclization and aromatization steps.[3]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 5.0 g | 45.8 | Sigma-Aldrich |
| Methyl Pyruvate | C₄H₆O₃ | 102.09 | 5.6 g (4.9 mL) | 54.9 | Alfa Aesar |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | 50 g | - | Fisher Scientific |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | Lab Prepared |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | VWR |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydrazinopyridine (5.0 g, 45.8 mmol) and methanol (50 mL).
-
Hydrazone Formation: To the stirred suspension, add methyl pyruvate (5.6 g, 54.9 mmol) dropwise at room temperature. A mild exotherm may be observed. Stir the mixture for 1 hour at room temperature to form the corresponding hydrazone.
-
Cyclization: Carefully add polyphosphoric acid (50 g) to the reaction mixture in portions. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a solid.
Part 2: Synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Final Product)
The N-methylation of the 7-azaindole scaffold is achieved through deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with an electrophilic methyl source. Sodium hydride is a common and effective base for this transformation, and methyl iodide serves as the methylating agent.[4]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C₉H₈N₂O₂ | 176.17 | 3.0 g | 17.0 | Prepared in Part 1 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.82 g | 20.4 | Acros Organics |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Sigma-Aldrich |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 1.27 mL (2.9 g) | 20.4 | Alfa Aesar |
| Saturated Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - | Lab Prepared |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 150 mL | - | VWR |
| Brine | NaCl (aq) | - | As needed | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | VWR |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.82 g, 20.4 mmol, 60% dispersion in mineral oil). Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Addition of Substrate: Add anhydrous DMF (30 mL) to the flask, and cool the suspension to 0 °C in an ice bath. Add a solution of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (3.0 g, 17.0 mmol) in anhydrous DMF (20 mL) dropwise to the stirred suspension of sodium hydride. Effervescence (hydrogen gas evolution) will be observed.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Methylation: Add methyl iodide (1.27 mL, 20.4 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to yield Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a solid.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Expected Analytical Data for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (dd, J=4.8, 1.6 Hz, 1H), 7.95 (dd, J=7.8, 1.6 Hz, 1H), 7.20 (s, 1H), 7.10 (dd, J=7.8, 4.8 Hz, 1H), 4.15 (s, 3H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 162.5, 148.5, 144.0, 129.5, 128.0, 120.0, 116.5, 108.0, 52.0, 32.5 |
| Mass Spectrometry (ESI+) | m/z: 191.08 [M+H]⁺ |
Mechanism and Rationale
Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps. Initially, the 2-hydrazinopyridine reacts with methyl pyruvate to form a hydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine. A proton-catalyzed[1][1]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and subsequent aromatization to yield the stable 7-azaindole ring system.[1] The electron-deficient nature of the pyridine ring can make this reaction more challenging than the synthesis of simple indoles, often requiring strong acid catalysis and elevated temperatures.[5]
Caption: Key stages of the Fischer indole synthesis.
N-Methylation
The N-H proton of the pyrrole ring in the 7-azaindole intermediate is weakly acidic. A strong base, such as sodium hydride, is required to deprotonate it and form the corresponding sodium salt. This salt is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product.[4] Anhydrous conditions are crucial for this step, as any moisture would quench the sodium hydride and the anionic intermediate.
Conclusion
This application note details a reliable and comprehensive two-step synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. By providing a thorough explanation of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles, this guide aims to empower researchers in their efforts to synthesize this important heterocyclic building block for applications in drug discovery and development.
References
- PubChem. (n.d.). Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. National Center for Biotechnology Information.
- Zhang, Y., et al. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Chemical Neuroscience.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Luisi, R., et al. (n.d.). Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. ResearchGate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis.
- Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313.
- Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 2012(10), 1974-1982.
- Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Guéret, P., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-490.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Org. Biomol. Chem., 2022, 20, 2485-2489.
- Smolecule. (2023). methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
- PubChemLite. (n.d.). Methyl 6-hydroxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride.
- Weeks, K. M., et al. (2014). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). PLoS ONE, 9(5), e97637.
- Google Patents. (n.d.). Methylation of indole compounds using dimethyl carbonate.
- ChemicalBook. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis.
- The Royal Society of Chemistry. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
- MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.rsc.org [pubs.rsc.org]
Topic: Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate for ATM Kinase Inhibition Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for utilizing Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a representative of the potent 1H-pyrrolo[2,3-b]pyridine class of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors. We will explore the critical role of ATM in the DNA Damage Response (DDR), detail robust protocols for inhibitor characterization, and discuss the scientific rationale behind key experimental steps. This document is designed to equip researchers with the necessary knowledge to confidently employ this chemical probe for investigating DDR pathways and for early-stage drug discovery.
The Centrality of ATM Kinase in Genomic Surveillance
The integrity of the genome is under constant threat from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic are DNA double-strand breaks (DSBs). The cell has evolved a sophisticated network of pathways, collectively known as the DNA Damage Response (DDR), to detect and repair such lesions. At the apex of the DSB response is the Ataxia-Telangiectasia Mutated (ATM) kinase, a serine/threonine protein kinase belonging to the PI3K-related kinase (PIKK) family.[1][2]
Upon sensing a DSB, typically via the Mre11-Rad50-Nbs1 (MRN) complex, ATM autophosphorylates and transitions from an inactive dimer to an active monomer.[3][4][5] This activation initiates a vast signaling cascade, phosphorylating hundreds of downstream substrates to orchestrate a coordinated cellular response.[6] Key effectors include p53, CHK2, and BRCA1, which collectively mediate cell cycle arrest, activate DNA repair machinery, or, if the damage is beyond repair, trigger apoptosis.[1][3][7]
Given this pivotal role, inhibiting ATM is a compelling therapeutic strategy in oncology.[8][9][10] Many cancers harbor defects in other DDR pathways (e.g., p53 mutations), making them highly dependent on ATM for survival. Blocking ATM in such contexts can lead to synthetic lethality. Furthermore, ATM inhibitors can sensitize tumors to DNA-damaging agents like radiotherapy and certain chemotherapies.[7][11] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemical series for developing highly selective and potent ATM inhibitors.[12][13]
Caption: ATM Activation and Signaling Cascade Inhibition.
Inhibitor Profile: Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This compound belongs to a class of molecules rationally designed for high selectivity and potency against ATM kinase.[12] A comprehensive understanding of its physicochemical properties is essential for reproducible and accurate experimentation.
| Property | Value | Source / Rationale |
| IUPAC Name | Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | - |
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine | A privileged scaffold for kinase inhibitors.[12][14][15][16] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.21 g/mol | - |
| Appearance | White to off-white crystalline solid | Typical for this class of organic compounds. |
| Solubility | Soluble in DMSO (>10 mg/mL); Sparingly soluble in Ethanol | DMSO is the recommended solvent for creating high-concentration stock solutions. |
| Storage Conditions | Store at -20°C, desiccated, protected from light | To ensure long-term chemical stability and prevent degradation. |
Trustworthiness: Before initiating any experiment, it is imperative to confirm the identity and purity of the compound via analytical methods such as ¹H-NMR, LC-MS, and HPLC. The use of unverified material is a common source of experimental irreproducibility.
Core Experimental Protocols
The following protocols provide a validated workflow for characterizing the inhibitory activity of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, from direct enzyme inhibition to cellular target engagement.
Protocol 1: Preparation of Inhibitor Stock Solutions
Causality: The preparation of accurate and stable stock solutions is the foundation of quantitative pharmacology. DMSO is used for its high solvating capacity for organic molecules. Aliquoting is critical to prevent degradation that can occur with multiple freeze-thaw cycles, ensuring that a consistent inhibitor concentration is used across all experiments.
Methodology:
-
Reagent Handling: Allow the vial of the inhibitor to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Stock Preparation (e.g., 10 mM):
-
Accurately weigh 2.02 mg of the compound.
-
Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into 10-20 µL aliquots in sterile, low-retention microcentrifuge tubes.
-
Store immediately at -20°C. For long-term storage (>6 months), -80°C is recommended.
-
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced cellular toxicity or artifacts.
Protocol 2: In Vitro Biochemical Kinase Assay
Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of purified ATM kinase, providing a quantitative measure of its potency (IC₅₀). It isolates the interaction between the inhibitor, the kinase, and its substrate from the complexities of a cellular environment. This is the primary validation of direct target engagement.[5][17][18]
Caption: Workflow for Determining In Vitro IC₅₀.
Methodology:
-
Reagents & Materials:
-
Purified, active recombinant human ATM kinase.
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol.
-
ATP solution (concentration should be at or near the Kₘ for ATM, typically 10-100 µM).
-
Inhibitor serial dilutions (e.g., 11-point, 3-fold dilutions starting from 10 µM).
-
Detection system (e.g., ADP-Glo™ Kinase Assay, FRET, or anti-phospho-p53(Ser15) ELISA).
-
Low-volume, white 384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of inhibitor serial dilutions or vehicle control (DMSO in assay buffer) to the wells.
-
Add 2.5 µL of a 2x concentrated solution of ATM kinase and substrate mix to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of 2x concentrated ATP solution.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction and quantify the kinase activity using the chosen detection system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cellular Target Engagement Assay via Western Blot
Causality: While an in vitro assay confirms direct potency, a cell-based assay is essential to verify that the compound can penetrate the cell membrane, engage ATM in the complex intracellular environment, and inhibit its function. This is assessed by measuring the phosphorylation of a direct downstream ATM substrate, such as p53 at Serine 15, following the induction of DSBs.[19]
Methodology:
-
Reagents & Materials:
-
Human cell line with intact ATM signaling (e.g., U2OS, A549, HCT116).
-
DNA damaging agent: Etoposide (topoisomerase II inhibitor) or ionizing radiation (IR).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-phospho-p53 (Ser15), Mouse anti-total p53, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Plating: Seed 1.0 x 10⁶ U2OS cells per well in 6-well plates. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of the ATM inhibitor (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO). Incubate for 2 hours.
-
Induce DNA Damage: Add Etoposide to a final concentration of 10 µM to all wells (except an undamaged control). Incubate for an additional 1 hour.
-
Cell Lysis: Aspirate the medium, wash the cells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensities using appropriate software. A dose-dependent decrease in the ratio of phospho-p53 to total p53 indicates successful cellular inhibition of ATM.
-
References
-
Title: ATM serine/threonine kinase - Wikipedia Source: Wikipedia URL: [Link]
-
Title: DNA Damage Sensing by the ATM and ATR Kinases Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
-
Title: What are ATM inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients Source: The Journal of Clinical Investigation URL: [Link]
-
Title: ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development Source: Cancers (Basel) URL: [Link]
-
Title: ATM canonical signaling pathway in DNA damage repair, cell cycle arrest... Source: ResearchGate URL: [Link]
-
Title: The Development of ATM Inhibitors in Cancer Therapy Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: (PDF) The Development of ATM Inhibitors in Cancer Therapy Source: ResearchGate URL: [Link]
-
Title: ATM Mutations in Cancer: Therapeutic Implications Source: Clinical Cancer Research URL: [Link]
-
Title: Quantitative and Dynamic Imaging of ATM Kinase Activity Source: Methods in Molecular Biology URL: [Link]
-
Title: ATM Cellular Phosphorylation Assay Service Source: Reaction Biology URL: [Link]
-
Title: ATM directs DNA damage responses and proteostasis via genetically separable pathways Source: Science Signaling URL: [Link]
-
Title: A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation Source: Molecular and Cellular Biology URL: [Link]
-
Title: ATM Kinase: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Advances URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]
-
Title: Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: ResearchGate URL: [Link]
-
Title: Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase Source: Molecular Pharmaceutics URL: [Link]
-
Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: European Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM Signaling | GeneTex [genetex.com]
- 7. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 9. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
Experimental procedures for Suzuki-Miyaura coupling of pyrrolopyridines
Application Note & Protocol
Strategic C-C Bond Formation in Aza-Heterocycles: A Guide to the Suzuki-Miyaura Coupling of Pyrrolopyridines
Abstract
Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds frequently incorporated into molecules of medicinal importance due to their ability to act as bioisosteres of indoles with modulated electronic properties. The construction of diverse chemical libraries based on this core structure is crucial for modern drug discovery. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the successful Suzuki-Miyaura coupling of halogenated pyrrolopyridines. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into optimizing reaction parameters for these specific nitrogen-containing heterocycles, and provide a detailed, step-by-step protocol and troubleshooting guide for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
The widespread adoption of the Suzuki-Miyaura coupling stems from its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] The reaction follows a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this cycle is paramount to rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine or N-heterocyclic carbene (NHC) ligands, inserts into the carbon-halogen bond of the pyrrolopyridine. This is often the rate-determining step and results in a square-planar Pd(II) complex.[2][5][6] The reactivity of the halide is crucial, with the rate of oxidative addition following the trend I > Br > Cl.[1]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the Pd(II) center. A base is required to activate the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.[7][8] The exact mechanism of transmetalation is complex and still a subject of detailed study.[6][7]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2][5] Bulky ligands on the palladium center often promote this final step.[1][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling Pyrrolopyridines
The presence of the nitrogen atom in the pyrrolopyridine scaffold introduces specific challenges not always encountered with simple carbocyclic systems. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[9][10] Furthermore, the electronic nature of the ring system can influence the ease of oxidative addition. Careful selection of the following parameters is therefore essential.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and its associated ligand is the most critical factor for success. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging heterocyclic substrates.[2][11]
-
Palladium Precatalysts:
-
Pd(0) sources: Pd(PPh₃)₄ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common choices that enter the catalytic cycle directly.[1] However, they can be sensitive to air and moisture.
-
Pd(II) sources: Pd(OAc)₂ and PdCl₂(dppf) are air-stable precatalysts that must be reduced in situ to the active Pd(0) species.[12] This reduction step can sometimes be a source of reaction failure.[12] Modern palladacycle precatalysts (e.g., Buchwald G3/G4) are designed for efficient and clean generation of the active catalyst.[12]
-
-
Ligands: Tuning Reactivity and Stability:
-
Triphenylphosphine (PPh₃): A classic, inexpensive ligand, but often requires higher temperatures and may not be effective for less reactive aryl chlorides.
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These are bulky, electron-rich biaryl phosphine ligands that are exceptionally effective for coupling challenging substrates, including N-heterocycles.[11][13] They accelerate both oxidative addition and reductive elimination and help stabilize the monoligated palladium species crucial for high catalytic activity.[14] SPhos, in particular, has shown excellent performance in the arylation of 7-azaindoles.[13][15][16]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form highly stable bonds with palladium.[7][17] This stability can lead to very high catalyst turnover numbers and resistance to catalyst decomposition, making them suitable for difficult couplings.[7][11]
-
The Indispensable Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[8] However, the choice and strength of the base can also influence side reactions.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for difficult couplings.[15][18]
-
Phosphates (K₃PO₄): A strong base that is particularly effective, especially when coupling heteroaryl halides or when dealing with substrates sensitive to other bases.[9][13]
-
-
Fluoride Sources (KF, CsF): Fluoride ions can also activate boronic acids and are sometimes used, particularly when ester functionalities are present that could be hydrolyzed by stronger bases.[8]
Solvent Systems: More Than Just a Medium
The solvent must solubilize all reaction components but also influences the reaction kinetics. Aprotic polar solvents are generally preferred.
-
Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are very common, often used with an aqueous solution of the base.[1][2]
-
Aromatics: Toluene is a good choice, especially for higher temperature reactions.[18]
-
Amides: N,N-Dimethylformamide (DMF) is a polar solvent that can be effective but may lead to side reactions at high temperatures.
-
Aqueous Mixtures: The presence of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[1] A typical ratio is 4:1 or 5:1 organic solvent to water.
Detailed Experimental Protocol: Synthesis of a C3-Aryl-7-Azaindole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole) with a generic arylboronic acid.
Workflow Overview
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Reagents
-
3-Bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-7-azaindole, the arylboronic acid, and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be stirred to create a suspension. Note: Solvents can be degassed by bubbling with argon for 20-30 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium precatalyst (Pd(OAc)₂) and the phosphine ligand (SPhos).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromo-7-azaindole is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C3-arylated 7-azaindole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation & Troubleshooting
Table 1: Representative Conditions for Suzuki Coupling of Pyrrolopyridines
| Entry | Pyrrolopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Chloro-3-iodo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/EtOH | 60 | 89 | [15][16] |
| 2 | 6-Chloro-3-iodo-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/EtOH | 60 | 93 | [15][16] |
| 3 | 3-Chloroindazole¹ | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 56 | [13] |
| 4 | 3-Chloroindazole¹ | 5-Indoleboronic acid | P2 Precatalyst² (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80 | [13] |
| 5 | 2-Bromopyridine³ | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (3) | KF (3) | Dioxane | 80 | 74 | [19] |
¹Indazole is an isomer of azaindole and presents similar coupling challenges. ²P2 is a specific SPhos-based palladacycle precatalyst. ³2-Bromopyridine is included to illustrate conditions for a related N-heterocycle.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).[12] 2. Insufficiently degassed solvents/reagents. 3. Poor quality boronic acid (protodeboronation).[12] 4. Catalyst poisoning by the substrate N-atom.[9][10] | 1. Use a fresh bottle of catalyst or switch to a more air-stable precatalyst (e.g., Buchwald palladacycle).[12] 2. Ensure rigorous degassing of all solvents and purge the reaction vessel thoroughly with inert gas.[18] 3. Check boronic acid purity by NMR. Use a more stable boronic ester (e.g., pinacol ester) or increase its stoichiometry.[12] 4. Switch to a bulkier, more electron-rich ligand like SPhos or an NHC ligand to promote the desired catalytic steps over catalyst inhibition.[11][13] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to Pd(II) species that promote homocoupling.[1] 2. Slow oxidative addition of the pyrrolopyridine halide. | 1. Improve degassing procedures. 2. Increase reaction temperature. Switch to a more reactive halide (e.g., from -Cl to -Br or -I). Use a more electron-rich ligand to accelerate oxidative addition. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Boronic acid instability, especially in aqueous base.[12] 2. Reaction is too slow, allowing for decomposition. | 1. Use anhydrous conditions with a base like KF. 2. Switch to a more active catalyst/ligand system to increase the reaction rate. 3. Use a more stable boronate, such as a MIDA or pinacol ester.[12] |
| Debromination of Starting Material | 1. Side reaction promoted by the catalytic system. 2. Presence of impurities. | 1. Lower the reaction temperature. 2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). 3. Change the ligand or catalyst system. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of pyrrolopyridines. Success with these nitrogen-containing heterocyclic substrates hinges on a rational approach to experimental design, grounded in a solid understanding of the reaction mechanism. The strategic selection of a modern, highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand like SPhos, is often the key to overcoming the inherent challenges of catalyst inhibition and achieving high yields. By carefully controlling the reaction parameters outlined in this guide and employing systematic troubleshooting, researchers can confidently and efficiently synthesize diverse libraries of substituted pyrrolopyridines for applications in drug discovery and materials science.
References
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL: [Link]
-
Title: A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH National Library of Medicine URL: [Link]
-
Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Synthesis URL: [Link]
-
Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI URL: [Link]
-
Title: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes Source: ResearchGate URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides Source: ACS Catalysis URL: [Link]
-
Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit URL: [Link]
-
Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics URL: [Link]
-
Title: Azaindole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL: [Link]
-
Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]
-
Title: Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities Source: NIH National Library of Medicine URL: [Link]
-
Title: Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities Source: PubMed URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: The Buchwald Group MIT URL: [Link]
-
Title: Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds Source: Atlanchim Pharma URL: [Link]
-
Title: Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][11]-Fused Indole Heterocycles Source: NIH National Library of Medicine URL: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloropyrrolopyridines
Introduction: Navigating the C-N Coupling of Chlorinated Azaheterocycles
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, primarily due to its milder reaction conditions and broader substrate scope.[1][4]
Pyrrolopyridines, a class of nitrogen-containing heterocyclic compounds, are prevalent scaffolds in numerous biologically active molecules and pharmaceuticals. The introduction of an amino group to a chloropyrrolopyridine core via Buchwald-Hartwig amination is a key synthetic transformation. However, the coupling of heteroaryl chlorides, such as chloropyrrolopyridines, presents unique challenges compared to their bromide or iodide counterparts. The inherent strength of the C-Cl bond makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step, often requiring more specialized and highly active catalyst systems.[5][6] Furthermore, the presence of the nitrogen atom within the pyridine ring can lead to catalyst inhibition through coordination to the palladium center.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Buchwald-Hartwig amination on chloropyrrolopyridine substrates. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, present a detailed experimental protocol, and offer troubleshooting advice for common challenges encountered with this class of substrates.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[1][2][7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the chloropyrrolopyridine to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. This is often the most challenging and rate-determining step for aryl chlorides.[5][8]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrrolopyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9]
A potential side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can occur if the reductive elimination step is slow, allowing for competing pathways.[5]
Experimental Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Recommended Protocol for Amination of a Generic Chloropyrrolopyridine
This protocol is a starting point and may require optimization depending on the specific chloropyrrolopyridine and amine substrates.
Reagents and Equipment
-
Substrates: Chloropyrrolopyridine (1.0 equiv.), Amine (1.2-1.5 equiv.)
-
Catalyst System:
-
Palladium Pre-catalyst: A pre-catalyst such as a G3 or G4 palladacycle is recommended for challenging couplings as they form the active Pd(0) species more efficiently than sources like Pd(OAc)₂.[5]
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for activating the C-Cl bond.[5] Recommended ligands include RuPhos, BrettPhos, or XPhos.[5][10]
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and highly effective.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[5]
-
Solvent: Anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.[5][11]
-
Equipment: Schlenk tube or microwave vial, magnetic stir bar, heating block or oil bath, standard glassware for work-up and purification, inert gas (Argon or Nitrogen) supply.
Tabulated Reaction Parameters
| Component | Recommended Loading/Amount | Rationale |
| Chloropyrrolopyridine | 1.0 equiv. | Limiting reagent. |
| Amine | 1.2 - 1.5 equiv. | A slight excess helps to drive the reaction to completion and can suppress side reactions.[5] |
| Palladium Pre-catalyst | 1 - 5 mol% | Higher loadings may be necessary for unreactive chloropyrrolopyridines.[5] |
| Ligand | 1.2 - 2.0 x mol% of Pd | The ligand to palladium ratio is critical for catalyst stability and activity. |
| Base (e.g., NaOtBu) | 1.5 - 2.0 equiv. | A stoichiometric amount is required for the deprotonation of the amine. |
| Solvent | 0.1 - 0.5 M | Concentration can influence reaction rates. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to facilitate the oxidative addition of the C-Cl bond.[5] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Procedure
-
Preparation: In a nitrogen-filled glovebox or on a Schlenk line, add the chloropyrrolopyridine (1.0 equiv.), the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube or microwave vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A strictly inert atmosphere is crucial as oxygen can deactivate the Pd(0) catalyst.[5]
-
Addition of Liquids: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere if necessary) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrrolopyridine.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently bulky/electron-rich ligand- Low reaction temperature- Presence of oxygen or water | - Use a more active pre-catalyst (G3/G4).- Switch to a more sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.[5] |
| Significant Hydrodehalogenation Side Product | - Slow reductive elimination- Presence of trace water- Base impurities (e.g., NaOH in NaOtBu) | - Use a ligand known to promote fast reductive elimination.- Use scrupulously dried reagents and solvents.- Use high-purity, anhydrous base.- Increase the concentration of the amine.[5] |
| Poor Regioselectivity (for dichloropyrrolopyridines) | - Similar electronic and steric environments of the two chlorine atoms. | - The position of the nitrogen in the pyridine ring often activates the C2 and C4 positions. Generally, the C2 position is more reactive.[12] Fine-tuning the ligand and temperature may be required to enhance selectivity. |
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of chloropyrrolopyridines is a powerful, albeit challenging, transformation. Success hinges on the rational selection of a highly active catalyst system, typically involving a palladium pre-catalyst and a bulky, electron-rich phosphine ligand, along with careful control of reaction conditions to minimize side reactions. By understanding the underlying mechanism and anticipating potential pitfalls, researchers can effectively utilize this reaction to access a wide array of functionalized pyrrolopyridine derivatives for applications in drug discovery and beyond.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
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Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
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Buchwald-hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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A highly site-selective radical sp3 C–H amination of azaheterocycles - RSC Publishing. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]
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Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]
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POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. [Link]
-
Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction - ResearchGate. [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Cell-based assay design for "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate"
An Application Note and Comprehensive Protocols for the Design of Cell-Based Assays for "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" and its Analogs
Authored by a Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of therapeutic potentials. Derivatives of this scaffold have been identified as potent inhibitors of various enzyme classes, including protein kinases, phosphodiesterases, and metabolic enzymes, as well as modulators of other critical cellular targets.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing a strategic and efficient cell-based assay cascade for novel compounds centered around the "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" structure. Rather than focusing on a single, speculative target, this guide presents a logical, tiered approach to elucidate the compound's mechanism of action, from broad phenotypic screening to specific target engagement and pathway analysis.
Introduction: The Pyrrolo[2,3-b]pyridine Scaffold – A Versatile Pharmacophore
"Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" belongs to the 7-azaindole family, a class of compounds that has garnered significant interest in medicinal chemistry. The fusion of a pyrrole and a pyridine ring creates a structure with unique electronic and steric properties, enabling it to interact with a diverse range of protein targets. The existing literature reveals that derivatives of this core structure have been successfully developed as inhibitors of several key therapeutic targets:
-
Protein Kinases: Including Fibroblast Growth Factor Receptors (FGFRs)[2][6], Glycogen Synthase Kinase-3β (GSK-3β)[3], and Ataxia-Telangiectasia Mutated (ATM) kinase[4], which are critical in cancer and neurodegenerative diseases.
-
Phosphodiesterase 4B (PDE4B): A key enzyme in the regulation of intracellular cyclic AMP (cAMP), making it a target for inflammatory and neurological disorders.[1]
-
Metabolic Enzymes: Such as Acetyl-CoA Carboxylase (ACC), which is involved in fatty acid synthesis and is a target in oncology and metabolic diseases.
-
Other Activities: The scaffold has also been associated with antimicrobial and potential neuroprotective effects.[7]
Given this target promiscuity within the scaffold class, a rational and systematic approach is required to identify the specific biological activity of a novel derivative like "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate".
A Strategic Framework for Assay Design and Target Deconvolution
The primary challenge with a novel compound from a versatile scaffold is to efficiently narrow down its biological target. We propose a tiered experimental approach that progresses from broad, phenotype-based assessments to more specific, target-oriented assays. This strategy maximizes information gain while conserving resources.
Caption: Tiered approach for target deconvolution of novel compounds.
Tier 1: Broad Phenotypic Screening
The initial goal is to determine if the compound has any cellular activity and, if so, in what context.
-
Cell Viability/Proliferation Assays: The most straightforward starting point is to screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel or a custom panel representing different tissues). This can reveal if the compound has antiproliferative activity and whether it is broadly cytotoxic or selective for certain cell types.
-
General Cytotoxicity Assays: It is crucial to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. An assay measuring membrane integrity, such as a lactate dehydrogenase (LDH) release assay, can provide this information.
| Assay Type | Principle | Typical Readout | Interpretation |
| Cell Proliferation | Measures metabolic activity (e.g., MTS/XTT reduction) or ATP content (e.g., CellTiter-Glo®). | Colorimetric or Luminescent Signal | A decrease in signal indicates reduced cell number, suggesting antiproliferative or cytotoxic effects. |
| Cytotoxicity | Measures release of cytosolic enzymes (e.g., LDH) from damaged cells. | Colorimetric Signal | An increase in signal indicates loss of membrane integrity and cell death. |
Tier 2: Target Class Identification
Based on the results from Tier 1 and the known activities of the pyrrolo[2,3-b]pyridine scaffold, a series of more targeted assays can be employed to identify the likely class of the biological target.
2.2.1. Investigating Kinase Inhibition
Since many derivatives are kinase inhibitors, this is a high-priority area.[8][9]
-
Phospho-Specific Antibody-Based Assays: The most direct way to assess kinase activity in a cell is to measure the phosphorylation of its downstream substrates.[10] This can be done via Western blotting for specific phospho-proteins (e.g., p-Akt, p-ERK, p-S6) or in a higher-throughput format using ELISA, AlphaLISA, or TR-FRET assays.[9][11]
-
Kinase-Dependent Cell Lines: Utilize cell lines that are engineered to be dependent on the activity of a specific kinase for their proliferation and survival.[9][10] For example, Ba/F3 cells expressing an oncogenic fusion kinase become IL-3 independent, and inhibition of that specific kinase leads to cell death.[9]
2.2.2. Assessing Phosphodiesterase (PDE) Modulation
Given the known PDE4B inhibitory activity of this scaffold, assessing the modulation of cyclic nucleotide signaling is a logical step.[1]
-
cAMP/cGMP Immunoassays: Direct measurement of intracellular cAMP or cGMP levels using sensitive techniques like HTRF® (Homogeneous Time-Resolved Fluorescence) or ELISA provides a quantitative measure of PDE inhibition.
-
Reporter Gene Assays: A common and effective method is to use a cell line containing a luciferase reporter gene under the control of the cAMP Response Element (CRE). Inhibition of cAMP-degrading PDEs will lead to an increase in cAMP, activation of PKA, phosphorylation of CREB, and subsequent expression of luciferase.
2.2.3. Evaluating Nuclear Receptor and Ion Channel Activity
While perhaps less likely, these target classes should be considered, especially if phenotypic screening reveals unusual cellular responses.
-
Nuclear Receptor Reporter Assays: These assays use a reporter gene (e.g., luciferase) driven by a hormone response element (HRE). The cells also express the nuclear receptor of interest. An agonist will induce reporter expression, while an antagonist will block induction by a known ligand.[12][13][14][15]
-
Ion Channel Assays: Changes in ion channel activity can be monitored using fluorescent dyes that are sensitive to changes in membrane potential or specific ion concentrations (e.g., calcium, potassium).[16][17][18][19][20] Thallium flux assays can serve as a surrogate for potassium channel activity in high-throughput screens.[20]
Detailed Experimental Protocols
The following protocols are provided as validated starting points for any laboratory beginning the characterization of a novel pyrrolo[2,3-b]pyridine derivative.
Protocol 1: Cell Viability Assessment using MTS Assay
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell Line of interest (e.g., A549, HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
"Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" (Test Compound)
-
DMSO (Vehicle)
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 2-fold serial dilution series in complete medium to achieve 2X final concentrations (e.g., from 200 µM to 0.1 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
Principle: This protocol assesses the compound's ability to inhibit a key node in the PI3K/Akt survival pathway by measuring the phosphorylation status of Akt at Serine 473.
Materials:
-
Cell Line known to have basal Akt phosphorylation (e.g., PC-3, MCF-7)
-
6-well cell culture plates
-
Serum-free medium
-
Complete growth medium with growth factors (e.g., 10% FBS or 100 ng/mL IGF-1)
-
Test Compound and Vehicle (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Total Akt
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL (Enhanced Chemiluminescence) Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Seed 500,000 cells per well in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight in serum-free medium.
-
Compound Treatment: Pre-treat cells with various concentrations of the Test Compound (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10% FBS or 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate with primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and image the blot using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-Total Akt antibody as a loading control.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol 3: CRE-Luciferase Reporter Assay for cAMP Modulation
Principle: This assay measures changes in intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which phosphorylates and activates the CREB transcription factor. CREB binds to cAMP Response Elements (CRE) in the promoter of the reporter gene, driving luciferase expression.
Materials:
-
HEK293 cell line stably expressing a CRE-luciferase reporter construct
-
Complete growth medium (DMEM + 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Test Compound and Vehicle (DMSO)
-
Forskolin (Adenylyl cyclase activator, positive control)
-
Rolipram or IBMX (PDE inhibitors, positive controls)
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 20,000 HEK293-CRE-Luc cells per well in 100 µL of complete medium into a 96-well white plate. Incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the Test Compound to the wells. Include wells with vehicle, a positive control (e.g., 10 µM Rolipram), and a combination of Test Compound and a sub-maximal concentration of Forskolin (e.g., 1 µM) to test for inhibitory effects.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
Lysis and Luciferase Reaction: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well, which both lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: Shake the plate for 2 minutes to ensure complete lysis and measure luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract background luminescence (media only wells).
-
For agonistic/PDE inhibitory effects, normalize the data to the vehicle control.
-
Plot the relative luminescence units (RLU) versus the log of the compound concentration to determine the EC₅₀.
-
Data Interpretation and Next Steps
The data generated from this tiered approach will provide a comprehensive initial profile of the test compound.
-
If potent antiproliferative activity is observed: The next step is to investigate which kinase pathways are affected. A phospho-kinase antibody array could be a cost-effective way to screen many pathways simultaneously. Hits from this screen should be validated by Western blot.
-
If CRE-luciferase activity is modulated: This strongly suggests an interaction with the cAMP signaling pathway, likely through PDE inhibition. The next step would be to perform in vitro enzymatic assays against a panel of purified PDE isoforms to determine selectivity.
-
If no significant activity is seen: The compound may be inactive, require metabolic activation, or act on a target not covered in the primary screens. In this case, broader phenotypic screens (e.g., high-content imaging) or affinity-based target identification methods may be necessary.
By following this logical and evidence-based workflow, researchers can efficiently and accurately characterize the cellular activity of novel 1H-pyrrolo[2,3-b]pyridine derivatives, paving the way for further preclinical development.
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Weaver, C. D., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 15(4), 441-446. Retrieved from [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Retrieved from [Link]
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Geng, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Retrieved from [Link]
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Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117265. Retrieved from [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(2). Retrieved from [Link]
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Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. Retrieved from [Link]
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Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Retrieved from [Link]
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Geng, Y., et al. (2021). Design and synthesis of potent 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Retrieved from [Link]
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Sladowska, H., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5038. Retrieved from [Link]
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Kim, S. Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1505-1510. Retrieved from [Link]
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Application Note: High-Throughput Screening of Pyrrolo[2,3-b]pyridine Libraries for Novel Kinase Inhibitor Discovery
Introduction
In the modern era of drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] Their central role in cellular signaling pathways makes them prime candidates for intervention. High-throughput screening (HTS) serves as a cornerstone of this effort, enabling the rapid evaluation of vast chemical libraries to identify novel kinase inhibitors.[1][2][3]
Among the myriad of chemical scaffolds used in these libraries, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has distinguished itself as a "privileged" structure.[4][5] This is due to its unique ability to act as an exceptional "hinge-binding" motif.[4][6][7] The pyridine nitrogen atom and the pyrrole NH group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[6][7] This bidentate hydrogen bonding often leads to enhanced binding affinity and potency compared to other scaffolds.[4][6] Several successful drugs, including the B-RAF inhibitor Vemurafenib, have been developed from this versatile 7-azaindole core, underscoring its therapeutic potential.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign using pyrrolo[2,3-b]pyridine libraries to discover novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline a self-validating system from initial assay development to final hit validation.
Section 1: The Pyrrolo[2,3-b]pyridine Library
The success of any HTS campaign is fundamentally dependent on the quality and design of the chemical library. A well-designed pyrrolo[2,3-b]pyridine library leverages the scaffold's inherent advantages while exploring diverse chemical space to maximize the probability of identifying potent and selective inhibitors.
Scaffold Properties and SAR Insights: The 7-azaindole scaffold is a bioisostere of purine and indole systems.[5] The strategic placement of the nitrogen atom at the 7-position enhances its hinge-binding capability and can modulate physicochemical properties such as aqueous solubility, which is critical for drug development.[4] Structure-Activity Relationship (SAR) studies have shown that various positions on the 7-azaindole ring can be functionalized to achieve selectivity and potency against different kinases.[6]
Library Design and Quality Control: A typical screening library is a curated collection of compounds designed for diversity and relevance to the target class. For a kinase-focused pyrrolo[2,3-b]pyridine library, compounds are often synthesized with a variety of substituents at key positions to explore interactions with different pockets of the ATP-binding site.
| Parameter | Specification | Rationale & Importance |
| Library Size | 5,000 - 50,000 compounds | Balances diversity with the practicalities of screening cost and throughput. |
| Scaffold | Core Pyrrolo[2,3-b]pyridine | Proven, privileged scaffold for kinase inhibition.[4][6][7] |
| Purity Threshold | >95% (LC-MS) | Ensures that observed activity is due to the intended compound, minimizing false positives from impurities.[8] |
| Compound Format | 10 mM in DMSO | Standard concentration for HTS, allowing for easy dilution into aqueous assay buffers. |
| Plate Format | 384- or 1536-well plates | High-density formats are essential for achieving the throughput required for large-scale screening. |
Maintaining the integrity of the compound library is paramount. This involves rigorous quality control, including regular purity checks via LC-MS and proper storage in a controlled environment to prevent degradation.[9]
Section 2: HTS Assay Development & Miniaturization
The selection and validation of a robust assay are critical for the success of an HTS campaign. The assay must be sensitive, reproducible, and amenable to automation in a high-density format.
2.1: Choosing the Right Assay: Biochemical vs. Cellular Approaches
Researchers must choose between biochemical (cell-free) and cell-based assays.[10][11] Biochemical assays directly measure the interaction of a compound with a purified target protein, offering high sensitivity and fewer confounding factors.[12] In contrast, cell-based assays measure a compound's effect within a more physiologically relevant environment, providing insights into cell permeability and potential off-target effects.[11][12][13]
Figure 1. Comparison of Biochemical and Cellular Assays.
For primary screening of kinase inhibitors, a biochemical assay is often preferred for its robustness and direct measure of inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technology for this purpose.[14][15][16]
2.2: Protocol: Biochemical Kinase Assay (TR-FRET)
Principle: TR-FRET combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[17][18][19] A lanthanide donor (e.g., Europium or Terbium) is used, often on an antibody that recognizes a phosphorylated substrate.[15][20] An acceptor fluorophore is placed on the substrate itself. When the kinase phosphorylates the substrate, the donor-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light.[17][21] This signal is proportional to kinase activity.
Materials:
-
Target Kinase (e.g., recombinant human JAK2)
-
Kinase Substrate (e.g., biotinylated peptide)
-
ATP (Adenosine Triphosphate)
-
TR-FRET Donor (e.g., Europium-labeled anti-phospho-tyrosine antibody)
-
TR-FRET Acceptor (e.g., Streptavidin-conjugated fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrrolo[2,3-b]pyridine compound library (in 384-well plates)
-
Low-volume, white 384-well assay plates
-
TR-FRET compatible plate reader
Step-by-Step Protocol:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound from the source plate to the assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume).
-
Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized during assay development (typically at their Km values).
-
Enzyme/Substrate Addition: Add 2.5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the compounds.
-
Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Prepare a detection mix containing the TR-FRET donor and acceptor reagents in detection buffer. Add 5 µL of the detection mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.[20][22]
2.3: Assay Validation & Optimization
Before initiating the full screen, the assay must be validated to ensure it is robust and reliable. Key statistical parameters are used to quantify assay quality.
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Indicates a sufficient dynamic range for the assay.[23] |
| Z'-factor | 1 - [3*(SD_max + SD_min) / | Mean_max - Mean_min | ] |
| DMSO Tolerance | < 20% signal change at final DMSO conc. | Ensures that the solvent used for the compounds does not interfere with the assay. |
Section 3: The HTS Campaign Workflow
A typical HTS campaign follows a multi-stage process designed to efficiently identify and confirm active compounds while eliminating false positives.
3.1: Workflow Diagram
Figure 2. High-Throughput Screening Campaign Workflow.
3.2: Primary Screen
The entire pyrrolo[2,3-b]pyridine library is screened at a single, high concentration (e.g., 10 µM) using the validated TR-FRET assay. The goal is to identify any compound that shows significant inhibition of the target kinase. Data is normalized to controls on each plate (0% inhibition for DMSO wells, 100% inhibition for a known potent inhibitor). Compounds exceeding a predefined inhibition threshold (e.g., >50% or > 3 standard deviations from the mean of the library) are selected as "primary hits".[24]
3.3: Hit Confirmation & Potency Determination
Primary hits are re-tested to confirm their activity. This step is crucial to eliminate false positives arising from experimental error.[8] Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).
Protocol: Generating IC50 Curves
-
Source Compound: Order fresh, dry powder of the confirmed hit compounds to ensure purity and integrity.
-
Serial Dilution: Create a serial dilution series for each compound in 100% DMSO, typically starting at 10 mM and performing 1:3 dilutions.
-
Assay Execution: Perform the TR-FRET kinase assay as described in section 2.2, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Section 4: Counter-Screening & Hit Validation
A critical phase of the HTS workflow is to eliminate compounds that interfere with the assay technology rather than the biological target (so-called "false positives" or PAINS - Pan-Assay Interference Compounds).[25] This is achieved through counter-screening and orthogonal assays.
4.1: The Importance of Counter-Screens
Counter-screens are designed to identify compounds that may, for example, quench the fluorescence of the acceptor dye or inhibit the coupling antibody in the TR-FRET assay. A common counter-screen involves running the assay in the absence of the target kinase to see if the compound still affects the assay signal.
4.2: Protocol: Orthogonal Cellular Assay
To confirm that the hits are active in a more biologically relevant setting, an orthogonal, cell-based assay is employed.[26] This assay should rely on a different detection technology to minimize the risk of technology-specific artifacts. A cell-based phospho-protein assay is an excellent choice.
Principle: Technologies like HTRF® or AlphaLISA® can be used to quantify the phosphorylation of a target protein within a cell lysate.[27][28] Cells are treated with the inhibitory compounds, then lysed. Two antibodies are added: one that binds to the target protein (e.g., total JAK2) and another that specifically binds to the phosphorylated form of the protein. These antibodies are labeled with donor and acceptor fluorophores/beads, and a proximity-based signal is generated only when both antibodies are bound to the same phosphorylated target protein.[29][30][31][32][33]
Step-by-Step Protocol (HTRF® Example):
-
Cell Plating: Seed cells known to have an active kinase pathway (e.g., a cancer cell line with a JAK2 mutation) into 384-well cell culture plates and grow to confluency.
-
Compound Treatment: Treat the cells with the hit compounds at various concentrations for a defined period (e.g., 2 hours).
-
Cell Lysis: Remove the culture medium and add a supplemented lysis buffer to each well. Incubate for 30 minutes at room temperature with shaking to ensure complete lysis.[27]
-
Lysate Transfer: Transfer the cell lysate to a low-volume, white 384-well detection plate.
-
Antibody Addition: Add a pre-mixed solution of the HTRF® antibody pair (e.g., anti-total JAK2-donor and anti-phospho-JAK2-acceptor).
-
Incubation: Incubate the plate at room temperature for 4 hours or overnight as recommended by the manufacturer.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both the donor and acceptor wavelengths.[27]
4.3: Hit Triage and Prioritization
The data from the primary screen, dose-response curves, and cellular assays are integrated to select the most promising hits for further development.
Figure 3. Logic Flow for Hit Prioritization.
Conclusion
The high-throughput screening of pyrrolo[2,3-b]pyridine libraries represents a powerful and validated strategy for the discovery of novel kinase inhibitors. By combining a privileged chemical scaffold with robust biochemical and cellular assay technologies, researchers can efficiently identify and validate potent lead compounds. The systematic workflow outlined in this application note—from rigorous assay development and validation to multi-stage hit confirmation and triage—provides a self-validating framework that maximizes the probability of success. The resulting validated hits serve as high-quality starting points for medicinal chemistry efforts aimed at developing the next generation of targeted therapeutics.
References
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- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
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- High-Sensitivity Detection of Phosphorylated Proteins with AffiASSAY Cell-Based Kits: Applications in Signal Transduction Studies. ISCA.
- A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH.
- TR-FRET. Agilent.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1] As a substituted 7-azaindole, this molecule is a prevalent bioisostere for indoles and purines, often utilized in the development of kinase inhibitors.[1] The synthetic pathway to this target, while conceptually straightforward, is frequently plagued by challenges that can significantly impact yield and purity. These issues often arise during the formation of the bicyclic 7-azaindole core, the subsequent N-methylation, or the introduction of the C2-carboxylate moiety.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common problems and optimize reaction outcomes. We will delve into the causality behind experimental choices, offering a framework for rational problem-solving grounded in mechanistic understanding.
General Synthetic Overview
The most common synthetic approach involves a multi-step sequence starting with the construction of the 7-azaindole core, followed by functionalization. The pathway can be generalized as follows:
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows and potential solutions.
Question 1: My 7-azaindole core synthesis (e.g., Fischer azaindolization) is resulting in very low yield or complete failure. What are the likely causes and how can I fix it?
Low yields in the Fischer synthesis of azaindoles are a well-documented challenge.[2] The electronic properties of the pyridine ring make pyridylhydrazines less reactive than their phenylhydrazine counterparts.[2]
Common Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The catalyst must be strong enough to promote the key[3][3]-sigmatropic rearrangement but not so harsh that it causes degradation of the starting materials or product.[4]
-
Competing N-N Bond Cleavage: This is a major side reaction, particularly with electron-rich systems.[6] The protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the N-N bond instead of the desired rearrangement, leading to aniline-type byproducts.[5][6]
-
Extreme Reaction Conditions: While pyridylhydrazines often require more forcing conditions than phenylhydrazines, excessive heat can lead to decomposition.[2]
-
Troubleshooting: Optimize the reaction temperature and time carefully. Microwave-assisted synthesis can sometimes improve yields by allowing for rapid heating to a precise temperature, potentially minimizing byproduct formation.[3]
-
Troubleshooting Workflow: Low Yield in Fischer Azaindolization
Caption: Diagnostic workflow for troubleshooting the Fischer azaindolization.
Question 2: My N-methylation step is inefficient or gives a mixture of isomers (N1 vs. N7 methylation). How can I improve selectivity?
The 7-azaindole scaffold has two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). While the N1 position is generally more nucleophilic, competitive alkylation at N7 can occur, leading to a mixture of products and difficult purifications.
Common Causes & Solutions:
-
Incorrect Base/Solvent System: The choice of base is paramount for achieving high selectivity. Strong, non-nucleophilic bases that can completely deprotonate the N1-H are preferred.
-
Solution: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard and effective choice.[9] It irreversibly deprotonates the pyrrole nitrogen, generating the highly nucleophilic N1-anion, which minimizes competitive reaction at the less basic N7 position.
-
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically preferred product and can enhance selectivity.
-
Solution: Perform the deprotonation step at 0 °C before adding the methylating agent (e.g., methyl iodide) and allowing the reaction to slowly warm to room temperature.
-
| Condition | Typical Outcome | Rationale |
| NaH in DMF/THF | High N1 selectivity | Irreversible deprotonation of the more acidic N1-H creates a potent N1-centered nucleophile. |
| K₂CO₃ in Acetone/MeOH | Potential mixture of N1/N7 products | Weaker base establishes an equilibrium, allowing for methylation at both nitrogen centers depending on conditions.[10] |
| Phase Transfer Catalysis | Can give mixtures | Outcome is highly dependent on the specific catalyst and conditions used. |
Question 3: I am struggling with the final esterification step to install the methyl carboxylate at the C2 position. What are my options?
Introducing the ester at C2 often starts from the corresponding 7-azaindole-2-carboxylic acid. Standard esterification methods can sometimes be sluggish.
Common Causes & Solutions:
-
Low Reactivity of the Carboxylic Acid: The electron-rich heterocyclic system can influence the reactivity of the carboxyl group.
-
Solution 1 (Acid-Catalyzed Esterification): Use a large excess of methanol with a catalytic amount of a strong acid like H₂SO₄ or HCl gas, and heat to reflux. This drives the equilibrium towards the product.
-
Solution 2 (Coupling Reagents): Activate the carboxylic acid first. Reagents like HOBt/EDC or DMTMM can be very effective for forming the amide bond, and similar principles apply to ester formation, though they are more commonly used for amides.[8]
-
Solution 3 (Convert to Acid Chloride): A more robust method is to convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. This is often a high-yielding, two-step procedure.
-
-
Alternative Synthetic Route (Transesterification): If you have access to the corresponding ethyl ester, a simple transesterification can be highly efficient.
-
Solution: Reacting the ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with methanol in the presence of a base catalyst like potassium carbonate (K₂CO₃) can drive the reaction to completion, affording the desired methyl ester in high yield.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a Bartoli or Hemetsberger synthesis over the Fischer method for the 7-azaindole core? The main advantage is their tolerance for a wider range of functional groups and their ability to bypass the issues of N-N bond cleavage that can plague the Fischer synthesis.[6][7] The Bartoli reaction, involving the reaction of nitroarenes with vinyl Grignard reagents, is a powerful tool for constructing substituted indoles and their aza-analogs.[7] The Hemetsberger-Knittel synthesis provides a route to 2-carboxylate substituted azaindoles directly.[8]
Q2: My final product is difficult to purify by standard silica gel chromatography. What are some alternative purification strategies? This is a common problem, especially if minor isomers or closely related byproducts are present.[11]
-
Reverse-Phase Chromatography: If your compound has sufficient lipophilicity, reverse-phase (C18) flash chromatography using acetonitrile/water or methanol/water gradients can provide a different selectivity and resolve difficult separations.
-
Acid/Base Washes: If impurities have different pKa values than your product (e.g., unreacted starting materials), an acidic or basic wash during the workup can remove them.
-
Recrystallization: If a solid, attempt to find a suitable solvent system for recrystallization. This can be a highly effective method for achieving high purity on a large scale.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer unique selectivity and is an excellent orthogonal technique to standard normal and reverse-phase chromatography.
Q3: Can protecting groups simplify the synthesis? Yes, particularly for the N-H of the pyrrole ring. Protecting the nitrogen with a group like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can be beneficial.[12][13] A protecting group can direct lithiation to the C2 position for subsequent carboxylation and prevent unwanted side reactions during other transformations. However, this adds two steps to the synthesis (protection and deprotection), which must be considered in the overall strategy.[13]
Detailed Experimental Protocols
Protocol 1: N-Methylation of 1H-Pyrrolo[2,3-b]pyridine
This protocol is adapted from procedures involving the N-alkylation of indole scaffolds.[9]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to create a 0.2-0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, and the solution may change color.
-
Alkylation: Cool the solution back to 0 °C. Add methyl iodide (MeI, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Transesterification of Ethyl to Methyl Ester
This protocol is based on a reported transesterification of a related azaindole ester.[10]
-
Setup: To a round-bottom flask, add ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq).
-
Solvent & Reagent: Add methanol (MeOH) to form a suspension (approx. 0.5 M). Add potassium carbonate (K₂CO₃, 1.2 eq).
-
Heating: Heat the suspension to 55 °C and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/heptane) or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, concentrate the reaction mixture in vacuo to remove the methanol.
-
Precipitation: Dilute the residue with water and stir for 15 minutes. The product should precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with water, and dry in a vacuum oven to afford the desired methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
References
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
- Optimization and Scaling up of the Azaindole Deriv
- Le, T. N., et al. (n.d.). Different strategies for synthesis of 7-azaindoles.
- Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2011). PubMed.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (n.d.).
- METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYL
- Troubleshooting common issues in Fischer indole synthesis
- Susick, R. B., et al. (n.d.).
- Chekshin, N., et al. (2011).
- Problems with Fischer indole synthesis. (2021). Reddit.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Q1: What are the primary methods for purifying Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?
The two most effective and commonly employed methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your synthesis. For complex mixtures with closely related impurities, column chromatography is generally the preferred initial step. Recrystallization is an excellent secondary step for achieving high purity, provided a suitable solvent system can be identified.
Q2: What are the key chemical properties of this molecule that influence its purification?
Understanding the molecule's characteristics is crucial for designing a robust purification protocol.
| Property | Implication for Purification |
| Heterocyclic Aromatic System | The pyrrolo[2,3-b]pyridine core is relatively planar and can participate in π-π stacking interactions. This can sometimes lead to aggregation or streaking on chromatography columns. |
| Tertiary Amine (Pyridine Nitrogen) | The pyridine nitrogen is basic (pKa of the parent 7-azaindole is ~4.6) and can interact with acidic surfaces like standard silica gel, potentially causing peak tailing. |
| Methyl Ester Group | The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions. This necessitates careful pH control during aqueous workups and in the selection of chromatography mobile phases. |
| N-Methyl Group | The N-methyl group adds steric bulk and increases the lipophilicity of the molecule compared to its NH-counterpart. |
| Solubility | Typically soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and moderately soluble in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexanes or pentanes is generally low. |
Q3: What are the most common impurities I should expect?
The impurities will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Depending on the final step of your synthesis.
-
Regioisomers: If the synthesis involves cyclization or substitution reactions that can occur at different positions.
-
Hydrolyzed Product: The corresponding carboxylic acid, resulting from ester hydrolysis.
-
N-Oxide: Oxidation of the pyridine nitrogen can lead to the formation of the corresponding N-oxide, a more polar impurity.
-
Byproducts from Protecting Group Removal: If protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl) are used, their removal can sometimes lead to side reactions.[1]
Section 2: Troubleshooting Guide for Purification Challenges
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Issue 1: My compound is streaking or tailing significantly during silica gel column chromatography.
Causality: This is a classic sign of undesirable interactions between your compound and the stationary phase. The basic pyridine nitrogen on your molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to a slow, uneven elution, resulting in broad or tailing peaks and poor separation.
Solutions:
-
Neutralize the Stationary Phase: Before loading your sample, flush the column with your chosen mobile phase containing a small amount of a basic additive.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., ethyl acetate/hexane). This additive will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds. Start with a similar solvent system as you would for silica.
-
Treated Silica: Consider using commercially available deactivated or end-capped silica gel.
-
-
Optimize the Mobile Phase:
-
Increase the polarity of your eluent. Adding a small amount of methanol (e.g., 1-5% in DCM or ethyl acetate) can help to disrupt the strong interactions with the silica surface and improve peak shape.
-
Issue 2: My final product is contaminated with a more polar impurity that appeared after workup or chromatography.
Causality: This is often due to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can happen if your compound is exposed to acidic or basic conditions for a prolonged period, especially in the presence of water. Another possibility is the formation of the N-oxide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polar impurities.
Detailed Protocols:
-
Neutral Workup: After your reaction, quench with saturated ammonium chloride (NH₄Cl) solution instead of dilute acid. Wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Extractive Wash for Carboxylic Acid:
-
Dissolve the crude product in a water-immiscible solvent like ethyl acetate or DCM.
-
Wash the organic layer carefully with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated and move to the aqueous layer.
-
Caution: Do this quickly and without vigorous shaking to minimize hydrolysis of your ester product.
-
Immediately wash the organic layer with brine, dry, and concentrate.
-
Issue 3: I am struggling to find a suitable solvent system for recrystallization.
Causality: Finding the right balance of solubility is key for successful recrystallization. The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature. The planar nature of the pyrrolopyridine core can make it either highly soluble in some solvents or poorly soluble in many.
Systematic Approach to Solvent Screening:
-
Start with single solvents: Test small amounts of your compound in vials with various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene).
-
Observe solubility: Check solubility at room temperature and then upon heating. If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is too poor.
-
Develop a binary solvent system: This is often the most successful approach.
-
Find a "good" solvent in which your compound is very soluble (e.g., DCM or Ethyl Acetate).
-
Find a "poor" or "anti-solvent" in which your compound is insoluble (e.g., Hexane, Pentane, or Heptane).
-
Protocol:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until you see persistent cloudiness.
-
Add a drop or two of the "good" solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
-
Recommended Solvent Systems to Try:
-
Ethyl Acetate / Hexane
-
Dichloromethane / Pentane
-
Ethanol / Water
-
Toluene
Issue 4: My yield is very low after column chromatography.
Causality: Low yield can result from several factors: incomplete elution from the column, degradation on the silica, or poor separation leading to the discarding of mixed fractions.
Decision Tree for Diagnosing Low Yield:
Caption: Diagnostic flowchart for low chromatography yield.
Section 3: References
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from [Link]]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]1]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions for 7-Azaindole Derivatives
Welcome to the Technical Support Center for optimizing cross-coupling reactions involving 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The unique electronic properties of the 7-azaindole scaffold, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present both opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities and achieve successful outcomes in your C-C and C-N bond-forming reactions.
General Troubleshooting Guide
Before diving into reaction-specific issues, it's crucial to address common experimental pitfalls that can lead to failed or low-yielding cross-coupling reactions.
dot
Caption: General troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forging C-C bonds. However, its application to 7-azaindole derivatives can be challenging.
FAQ 1: My Suzuki coupling with a halo-7-azaindole is giving low to no yield. What are the primary causes and how can I fix it?
Low yields in Suzuki couplings of 7-azaindoles can often be traced back to a few key factors. The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient heteroaryl halides like halo-7-azaindoles, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[3][4]
-
Recommendation: Switch to a more robust catalyst system. Pre-formed catalysts like XPhos Pd G3 or SPhos Pd G3 are often more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the formation of the reactive boronate species, while an overly strong base can lead to side reactions.
-
Recommendation: For many Suzuki couplings of 7-azaindoles, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective.[2] If you observe decomposition of your starting material or product, consider a milder base like K₃PO₄.
-
-
Solvent System: The solvent must be able to dissolve both the organic and inorganic components of the reaction.
-
N-Protection: The N-H of the 7-azaindole can sometimes interfere with the catalytic cycle.
-
Recommendation: If other troubleshooting steps fail, consider protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can prevent coordination to the palladium and improve yields.[1]
-
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Table 1: Recommended Conditions for Suzuki Coupling of Halo-7-Azaindoles
| Position of Halogen | Recommended Catalyst System | Recommended Base | Recommended Solvent | Temperature (°C) | Reference |
| C3-Iodo/Chloro | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | [2] |
| C4-Chloro | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 80 | [6] |
| C5-Bromo | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 80 | [6] |
| C6-Chloro | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 110 | [2] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl 7-azaindole derivatives. However, challenges such as catalyst inhibition and competing N- versus C-arylation can arise.
FAQ 2: My Buchwald-Hartwig amination of a halo-7-azaindole is sluggish or fails completely. What should I investigate?
The success of a Buchwald-Hartwig amination on a 7-azaindole substrate is highly dependent on the interplay between the ligand, base, and solvent.
Troubleshooting Steps:
-
Ligand Choice: The ligand is crucial for facilitating both the oxidative addition and the C-N reductive elimination steps. For challenging substrates like 7-azaindoles, highly active biarylphosphine ligands are often required.[7][8]
-
Recommendation: If using a general-purpose ligand like BINAP or P(t-Bu)₃ yields poor results, switch to a more specialized ligand such as XPhos, SPhos, or RuPhos.[7]
-
-
Base Selection and Its Impact: The base deprotonates the amine and facilitates the formation of the active palladium-amido complex. The choice of base can significantly influence the reaction outcome.[9][10]
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. For unprotected 7-azaindoles, LiHMDS has been shown to be effective as it can deprotonate both the amine and the azaindole N-H, potentially preventing side reactions.[7] For N-protected derivatives, NaOt-Bu or K₃PO₄ are common choices.
-
-
Solvent Considerations: The solvent must be anhydrous and capable of dissolving the reaction components.
-
N-H vs. C-X Reactivity: With unprotected halo-7-azaindoles, there is a possibility of competitive N-arylation of the azaindole ring itself.
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for introducing alkynyl moieties onto the 7-azaindole core. However, side reactions such as homocoupling can be problematic.
FAQ 3: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with a halo-7-azaindole. How can I suppress this side reaction?
Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. This occurs when two molecules of the terminal alkyne couple with each other.[12][13]
Troubleshooting Steps:
-
Inert Atmosphere: The presence of oxygen is a major contributor to Glaser coupling.
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use thoroughly degassed solvents and reagents.[12]
-
-
Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit in promoting homocoupling.
-
Base and Solvent Choice: The choice of base and solvent can also influence the extent of homocoupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Recommendation: Use a syringe pump to add the alkyne to the reaction mixture over a period of several hours.
-
Table 2: Troubleshooting Guide for Sonogashira Coupling of Halo-7-Azaindoles
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. |
| Low reaction temperature | Gradually increase the temperature, especially for less reactive aryl bromides or chlorides.[14] | |
| Inappropriate solvent/base | Screen different solvent and base combinations (e.g., THF/TEA, DMF/DIPEA).[1][14] | |
| Significant Homocoupling | Presence of oxygen | Ensure a strictly inert atmosphere and use degassed solvents.[12] |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol.[14][15] | |
| Dehalogenation | Hydride source in the reaction | Use an anhydrous solvent and a non-hydroxide base. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 3-Iodo-7-azaindole Derivative[2]
-
To a flame-dried Schlenk flask, add the N-protected 3-iodo-6-chloro-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Add degassed toluene/ethanol (1:1) to the flask.
-
Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Retrieved from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH. (2010). Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Retrieved from [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2018). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2014). Retrieved from [Link]
-
Screening of different ligands for Suzuki coupling a - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Scope of N‐arylation of 7‐azaindole. Reaction conditions: 4 (0.05 g,... - ResearchGate. (n.d.). Retrieved from [Link]
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | ACS Catalysis. (2023). Retrieved from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. (2022). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). Retrieved from [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Retrieved from [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2015). Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing). (2023). Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2019). Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PUBDB. (2021). Retrieved from [Link]
-
Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane - PubMed. (2006). Retrieved from [Link]
-
Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles | Request PDF - ResearchGate. (2020). Retrieved from [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" in solution
Welcome to the technical support guide for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and stability of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Q1: What are the primary structural features of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate that influence its stability?
A: The molecule's stability is primarily influenced by two key functional groups: the methyl ester at the 2-position and the electron-rich 7-azaindole (pyrrolo[2,3-b]pyridine) core. The ester group is susceptible to hydrolysis, while the heterocyclic ring system can be prone to oxidation and photodegradation.[1][2]
Q2: What are the ideal storage conditions for this compound in its solid and solution forms?
A:
-
Solid Form: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at 2–8°C is recommended for long-term storage to prevent degradation from moisture and heat.[3]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials, purged with an inert gas like argon or nitrogen, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Q3: Which solvents are recommended for preparing solutions?
A: The choice of solvent is critical. For maximal stability, aprotic, anhydrous-grade solvents such as DMSO or DMF are recommended for preparing stock solutions. For aqueous-based experiments, it is crucial to minimize the time the compound spends in protic or aqueous media and to control the pH.
Q4: How can I visually identify potential degradation of the compound?
A: While not a definitive measure, a visible color change in the solution, often to yellow or brown, can indicate oxidative or photolytic degradation. The appearance of precipitate may suggest hydrolysis to the less soluble carboxylic acid form or other degradation products. However, analytical confirmation is always required.
Q5: What is the most common degradation pathway for this compound in solution?
A: Based on its chemical structure, the most anticipated degradation pathway in protic or aqueous solutions is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.[1] This reaction can be catalyzed by the presence of acids or bases.
Part 2: Troubleshooting Guide for Stability Issues
This guide provides in-depth solutions to specific experimental problems you may encounter.
Issue 1: A new, more polar peak appears in HPLC analysis over time.
-
Potential Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester, leading to an earlier elution time on a reverse-phase HPLC column.
-
Causality Explained: The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water. This reaction is accelerated under acidic or basic conditions. In many biological buffers, which operate between pH 7 and 8, base-catalyzed hydrolysis can be a significant issue.
-
Troubleshooting and Validation:
-
Confirm Identity: Use LC-MS to analyze the sample. The mass of the new peak should correspond to the parent compound minus a methyl group (14 Da) plus a hydrogen atom, representing the carboxylic acid.
-
pH Control: If possible, perform experiments in a buffer with a pH closer to neutral (6.0–7.0). Avoid highly acidic or basic conditions.
-
Solvent Choice: Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO). When diluting into aqueous media for final assays, do so immediately before use.
-
Temperature Management: Keep solutions cold (on ice) during preparation and use, as hydrolysis rates increase with temperature.[4]
-
Issue 2: Solution develops a yellow or brown tint upon storage or use.
-
Potential Cause: This discoloration is often indicative of oxidation of the 7-azaindole ring system. Exposure to atmospheric oxygen, light, or certain metal ions can initiate this process.
-
Causality Explained: Pyrrole-containing heterocycles are electron-rich and can be susceptible to oxidative degradation, leading to the formation of colored polymeric or ring-opened species. Photodegradation, particularly under UV light, can also cause similar discoloration.[5]
-
Troubleshooting and Validation:
-
Protect from Light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil to shield them from light.[3]
-
Use Inert Atmosphere: For sensitive applications or long-term storage of solutions, degas the solvent and overlay the solution with an inert gas such as argon or nitrogen before sealing.[4]
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to stock solutions can help mitigate oxidation, but compatibility with the downstream application must be verified.
-
Purity of Solvents: Ensure that solvents are free from peroxide impurities, which can act as initiators for oxidation.
-
Issue 3: Inconsistent or diminishing activity in biological assays.
-
Potential Cause: The compound is likely degrading in the assay medium under the experimental conditions (e.g., 37°C incubation, presence of serum proteins, buffer components).
-
Causality Explained: The combination of physiological pH, elevated temperature (37°C), and potential enzymatic activity (e.g., esterases in serum) can significantly accelerate compound degradation, primarily via hydrolysis.[6] This reduces the effective concentration of the active compound over the course of the experiment, leading to unreliable results.
-
Troubleshooting and Validation:
-
Time-Course Stability Study: Perform a preliminary experiment where you incubate the compound in the complete assay medium. At various time points (e.g., 0, 1, 4, 24 hours), quench the reaction and analyze the remaining parent compound concentration by HPLC or LC-MS. This will determine the compound's half-life under your specific assay conditions.
-
Prepare Fresh Solutions: Always prepare final dilutions of the compound immediately before adding them to the assay.
-
Minimize Pre-incubation: Reduce the time the compound spends in the assay medium before the experiment begins.
-
Control for Degradant Activity: If hydrolysis is confirmed, consider synthesizing or acquiring the carboxylic acid degradant and testing its activity in the assay. This will help determine if the degradant is inactive, active, or has an interfering effect.
-
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[7][8][9] This protocol outlines a general approach.
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways. A target degradation of 5-20% is generally recommended.[5][9]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.[5]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Sample at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature. (Base hydrolysis is often much faster than acid hydrolysis).
-
Sample at time points (e.g., 30 min, 1, 2, 4 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Sample at time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the stock solution (in a sealed vial) and a sample of the solid compound at a high temperature (e.g., 80°C).
-
Sample the solution and analyze a freshly prepared solution of the stressed solid at various time points.
-
-
Photostability:
-
Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze samples at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Generic Stability-Indicating HPLC Method
Objective: To separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, or using a photodiode array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Part 4: Data Summaries & Visualizations
Tables
| Parameter | Solid Compound | Stock Solution (in DMSO/DMF) | Aqueous Solution (Working Dilution) |
| Temperature | 2–8°C | -20°C to -80°C | Use immediately; keep on ice if needed |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light |
| Atmosphere | Store under desiccant | Purge with inert gas (Ar or N₂) | N/A (for immediate use) |
| Shelf Life | Long-term | Weeks to months (verify) | Hours (verify) |
| Table 1. Recommended Storage and Handling Conditions. |
| Stress Condition | Reagent | Temperature | Typical Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2–24 hours | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5–8 hours | Ester Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 2–24 hours | Ring Oxidation |
| Thermal | Heat | 80°C | 1–5 days | General Decomposition |
| Photolytic | ICH-compliant light source | Ambient | Varies | Photodegradation |
| Table 2. Representative Conditions for a Forced Degradation Study.[5][8] |
Diagrams
Caption: Potential degradation pathways for the target compound.
Caption: Experimental workflow for a forced degradation study.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Wang, W. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
EHS. (2025, April 11). Chemical Safety Tips: Best Practices for Handling and Storage. Retrieved from [Link]
-
AbsorbentsOnline. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]
-
DENIOS. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
Chem-Space. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]
-
LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
Giorgetti, A., et al. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1). Retrieved from [Link]
-
Popowycz, F., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1939. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
Guéret, C., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
-
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. tradersfind.com [tradersfind.com]
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- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Overcoming Assay Solubility Challenges with Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and critical challenge in experimental biology and drug discovery: the poor aqueous solubility of promising compounds. We will focus on strategies to handle Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , a member of the 7-azaindole class of heterocyclic compounds, which are frequently investigated for their biological activities but are often characterized by low solubility.[1][2]
The principles and protocols outlined here provide a systematic approach to ensure your compound remains in solution, leading to reliable and reproducible assay data.
Frequently Asked Questions (FAQs): Understanding the Solubility Problem
Q1: My compound, Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is precipitating when I add it to my aqueous assay buffer. What's happening?
This is a classic sign of a compound exceeding its solubility limit in an aqueous environment. Most researchers prepare stock solutions in a water-miscible organic solvent, typically 100% Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted into your aqueous assay buffer, the final concentration of the organic solvent drops dramatically. The compound, which was stable in high-concentration DMSO, is now exposed to a predominantly aqueous environment where it is poorly soluble, causing it to precipitate out of solution.[3] This is a common issue for many heterocyclic compounds developed in drug discovery programs.[4][5]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my screening assay?
Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is measured by adding a concentrated DMSO stock of a compound to an aqueous buffer and determining the concentration at which it begins to precipitate.[6][7] This process creates a supersaturated solution that is temporarily stable but may precipitate over time.[5] For high-throughput screening (HTS) and most initial in vitro assays, kinetic solubility is the more relevant parameter because the experimental timeframe is often short.[8]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound's most stable solid-state form in a solvent. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved material.[1][8] This value is critical for later-stage development, such as formulation and toxicology studies.[7]
Typically, the kinetic solubility value is higher than the thermodynamic solubility value.[6] If your compound is precipitating during your assay, you are exceeding its kinetic solubility under your specific experimental conditions.
Q3: How can I be sure that compound precipitation is interfering with my assay results?
Compound precipitation can generate significant artifacts, leading to false positives or false negatives.
-
False Positives: Precipitated particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[9] In cell-based assays, precipitates can cause non-specific cytotoxicity.
-
False Negatives: If the compound crashes out of solution, its effective concentration available to interact with the biological target is much lower than the nominal concentration you calculated, potentially masking true activity.[3]
To check for interference:
-
Visual Inspection: Prepare your highest assay concentration of the compound in buffer in a clear plate or tube. Hold it against a dark background and shine a light through it. Look for cloudiness, haziness, or visible particles (this is a simple form of nephelometry).
-
Pre-read Controls: For plate-based assays, read the plate immediately after adding the compound but before adding other reagents or initiating the biological reaction. A high signal in compound-containing wells could indicate optical interference.
-
Vehicle Controls: Always run controls containing the same final concentration of your vehicle (e.g., DMSO and any other solubilizing agents) without the compound to ensure the vehicle itself is not causing assay artifacts.[10]
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
If you've confirmed that Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is precipitating, follow this systematic workflow to find a solution.
Caption: Diagram of a surfactant micelle encapsulating a hydrophobic drug.
Common Non-ionic Surfactants:
-
Tween-80 (Polysorbate 80): Typically used at 0.01-0.1%.
-
Triton X-100: Effective, but can permeabilize cell membranes. Use with caution in cell-based assays.
-
Pluronic F-68: A block copolymer often used for its low biological toxicity.
B. Cyclodextrins
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble drug can become trapped within this cavity, forming an "inclusion complex" that is water-soluble. [4] Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high solubility and low toxicity. Typical starting concentrations are 1-10 mM.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with enhanced solubilizing capacity.
Action: Prepare a stock solution of the excipient (e.g., 100 mM HP-β-CD) in your assay buffer. Add your DMSO compound stock to this excipient-containing buffer rather than to the buffer alone. Always run the corresponding vehicle control.
Step 4: Advanced Formulation Strategies
If the above methods fail, more advanced formulation approaches may be necessary, which often require specialized expertise. These are typically employed when moving a compound toward in vivo studies but can be adapted for challenging in vitro assays.
-
Amorphous Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC) in an amorphous (non-crystalline) state. Amorphous forms are generally more soluble than their crystalline counterparts.
-
Lipid-Based Formulations: The compound is dissolved in a mixture of lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipidic carriers. [4]
Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment
This protocol helps you quickly determine the approximate kinetic solubility of your compound in your specific assay buffer.
-
Prepare a 10 mM stock solution of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 100% DMSO.
-
In a 96-well clear plate, add your assay buffer to several wells.
-
Add increasing amounts of your DMSO stock to the wells to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Mix the plate well and incubate at your assay temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).
-
Visually inspect for precipitation against a dark background. The highest concentration that remains clear is your approximate kinetic solubility. For a quantitative measurement, a plate-based nephelometer can be used.
Protocol 2: Screening for Optimal Solubilizing Agents
-
Prepare concentrated stocks of several solubilizing agents in your assay buffer (e.g., 10% PEG 400, 1% Tween-80, 50 mM HP-β-CD).
-
Set up a matrix in a 96-well plate. In the rows, dispense the different solubilizer-containing buffers. In the columns, add your DMSO compound stock to achieve a concentration that is known to precipitate (e.g., 2-3 times its kinetic solubility).
-
Include a control row with buffer only (no solubilizer).
-
Incubate and inspect for precipitation as described in Protocol 1.
-
Once you identify effective solubilizers, you must validate them in your assay using vehicle controls to ensure they do not cause artifacts.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Kumar, S., & Singh, A. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 14(4), 1335-1345.
- Hummert, S., et al. (2023).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Joshi, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Brittain, H. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308.
- Bevernage, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(10), 3746-3756.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
- Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- Vishakha, et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
- Vishakha, et al. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research, 9(5), 585-598.
- Entzeroth, M. (2009). High-throughput screening: Enabling and influencing the process of drug discovery. In High-Throughput Screening in Drug Discovery. Methods and Principles in Medicinal Chemistry.
- Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
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- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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- 10. methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | C9H8N2O2 | CID 45480461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the scale-up of this important heterocyclic building block. As a key intermediate in numerous drug discovery programs, robust and scalable synthesis is critical.[1][2][3] This document, structured by common problem areas, offers expert insights and actionable solutions to navigate the complexities of moving from the bench to pilot scale.
Section 1: Reaction Control and Execution
Scaling up a reaction is not merely about using larger flasks and more reagents; it involves fundamental challenges in heat and mass transfer. This section addresses common issues related to maintaining control over the reaction environment at scale.
Q1: We are observing a significant exotherm during the initial phase of our reaction after heating it to start, which was not apparent at the lab scale. Is this normal, and how can we manage it?
A1: Yes, a reaction that requires initial heating can still be dangerously exothermic.[4] Many heterocyclic ring-forming reactions, such as the Fischer indole synthesis or related cyclizations, have a high activation energy but are thermodynamically favorable and release significant heat once initiated.[4][5] At a small scale, the high surface-area-to-volume ratio of the flask allows for efficient passive heat dissipation. During scale-up, the volume increases cubically while the surface area for heat exchange only increases squarely, leading to heat accumulation.
Troubleshooting Steps:
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is critical for safe process design.
-
Controlled Reagent Addition: Instead of adding all reagents at once, switch to a semi-batch process. Add one of the key reagents (e.g., the hydrazine or ketone equivalent, depending on your specific route) slowly and sub-surface to the heated reaction mixture. This allows the rate of heat generation to be controlled by the addition rate.
-
Efficient Heat Removal: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacket with a powerful chiller). The cooling capacity must exceed the maximum rate of heat evolution from the reaction.
-
Dilution: Increasing the solvent volume can create a larger thermal mass to absorb the heat generated, though this may impact reaction kinetics and downstream processing.
Q2: Our reaction yield has become inconsistent and is often lower on a larger scale compared to our 10 g lab runs. What are the likely causes?
A2: Yield inconsistency upon scale-up is a classic problem often tied to mixing and thermal homogeneity.[6] In a large reactor, localized "hot spots" can form due to poor mixing, leading to side reactions and decomposition of the product or starting materials.[6]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Mixing | Inadequate agitation fails to homogenize reactants and temperature. This can lead to localized areas of high concentration or temperature, promoting side reactions. | Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and optimize the stirring rate (RPM). For viscous slurries, multiple impellers may be necessary. |
| Suboptimal Temperature | The internal reaction temperature may not be uniform. Thermocouple placement is critical; a single probe may not reflect the true bulk temperature. | Use multiple temperature probes if possible. Ensure the reactor has baffles to improve mixing and prevent vortexing, which will aid in uniform heat distribution. |
| Reagent Purity | Impurities in starting materials or solvents can have a more pronounced effect at scale, potentially poisoning catalysts or initiating side reactions.[6] | Always use reagents and solvents of appropriate, consistent purity. Qualify new batches of starting materials with small-scale test reactions before use in a large-scale run. |
| Atmospheric Control | Sensitivity to moisture or oxygen can be exacerbated at scale due to longer reaction times and larger reactor headspace. | Ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained throughout the process, including during reagent charging. Use dry solvents where necessary.[6] |
Section 2: Impurity Profile and Side Reactions
As reaction volumes increase, minor impurities seen at the lab scale can become major contaminants, complicating purification and impacting final product quality.
Q3: On scale-up, we are observing a new, persistent impurity that we believe is an aniline derivative. What is the likely cause and how can we prevent it?
A3: The formation of an aniline byproduct strongly suggests cleavage of the N-N bond in a hydrazine-based intermediate. This is a well-documented failure mode in Fischer indole syntheses, especially when electron-donating groups are present on the carbonyl component, which can over-stabilize a key intermediate and favor cleavage over the desired cyclization.[7][8][9] Even if not a direct Fischer synthesis, analogous intermediates in other azaindole syntheses can undergo this pathway.
Mechanistic Insight: The key step in many indole/azaindole formations is a[10][10]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[11] However, this intermediate can also undergo heterolytic N-N bond cleavage. Excessive stabilization of the resulting iminyl carbocation by electron-donating substituents makes this cleavage pathway competitive with, or even faster than, the desired rearrangement, leading to byproducts.[9]
Mitigation Strategies:
-
Catalyst Choice: The choice of acid catalyst is critical. Protic acids (HCl, H₂SO₄) can sometimes promote N-N cleavage more than Lewis acids (ZnCl₂, BF₃·OEt₂).[8][11] Experiment with different acid catalysts on a small scale to find one that favors cyclization.
-
Temperature Control: As discussed, localized overheating can accelerate this and other decomposition pathways. Strict temperature control is essential.
-
Protecting Groups: If your route involves sensitive functional groups, consider using protecting groups to prevent electronic effects that favor the cleavage pathway.[7]
Troubleshooting Workflow for Impurity Identification
The following diagram outlines a logical workflow for addressing unexpected impurities during scale-up.
Caption: Key components of a safety plan for chemical process scale-up.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
Patil, S. A., et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. [Link]
-
Grygorenko, O. O., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Chemistry of Heterocyclic Compounds. [Link]
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Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. De Gruyter. [Link]
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Nassar, E. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Hughes, D. L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Zhu, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Ramirez, J. A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Hughes, D. L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
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Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]
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Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Navigating Enzymatic Inhibition Assays with Novel Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enzymatic assays with novel compounds. In early-stage drug discovery, distinguishing true inhibitors from assay artifacts is a critical step that saves invaluable time and resources.[1] This resource provides in-depth, experience-based answers to common challenges, helping you ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guides
My compound shows potent inhibition, but the dose-response curve is unusually steep. What could be the cause?
This is a frequent observation in high-throughput screening (HTS) and can be a red flag for non-specific inhibition.[2]
Answer: An unusually steep dose-response curve, often indicated by a high Hill slope, can suggest a few possibilities, but a primary suspect is compound aggregation .[2]
-
Causality Explained: Many organic small molecules are prone to forming submicrometer colloidal aggregates in aqueous assay buffers, especially at micromolar concentrations.[3][4] These aggregates can nonspecifically inhibit enzymes by sequestering them on their surface, leading to partial protein unfolding and inactivation.[3][4][5] This inhibition mechanism is often stoichiometric, meaning the IC50 value will be highly dependent on the enzyme concentration.[6] As the inhibitor concentration nears the enzyme concentration, inhibition increases rapidly, resulting in a steep curve.[6][7]
-
Troubleshooting Protocol: Investigating Stoichiometric Inhibition
-
Vary Enzyme Concentration: A key diagnostic test is to measure the IC50 of your compound at several different enzyme concentrations (e.g., 1x, 5x, and 10x the original concentration).
-
Data Analysis: Plot the IC50 values against the corresponding enzyme concentrations.
-
Interpretation:
-
| Inhibition Type | Effect of Increasing Enzyme Concentration on IC50 | Typical Dose-Response Curve |
| Classical, Reversible | Little to no change | Sigmoidal, Hill Slope ≈ 1 |
| Stoichiometric (e.g., Aggregation) | Linear increase | Steeper Sigmoidal, Hill Slope > 1.5 |
How can I confirm if my compound is an aggregator?
Identifying aggregation-based inhibition early is crucial to avoid pursuing false positives.[5][8]
Answer: Several straightforward experiments can be performed to diagnose compound aggregation. The most common and robust method involves the use of non-ionic detergents.
-
Causality Explained: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of colloidal aggregates.[2][8][9] If a compound's inhibitory activity is due to aggregation, the presence of a detergent at a concentration above its critical micellar concentration (CMC) will prevent aggregate formation, thereby reversing the inhibition.[10]
-
Experimental Workflow: Detergent-Based Assay
-
Prepare Parallel Assays: Set up your standard enzymatic assay in two parallel sets of conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).[9]
-
-
Generate Dose-Response Curves: Test your compound across a range of concentrations in both conditions.
-
Analyze and Compare:
-
Aggregating Inhibitor: The compound will show potent inhibition in Condition A, but this inhibition will be significantly reduced or completely abolished in Condition B.[2][9]
-
Non-Aggregating, Specific Inhibitor: The compound's inhibitory activity will be largely unaffected by the presence of the detergent.[5]
-
***dot graph TD { A[Start: Suspected Aggregator] --> B{Perform Assay +/- Detergent}; B --> C{Inhibition Attenuated?}; C -- Yes --> D[Result: Likely Aggregator]; C -- No --> E[Result: Likely Non-Aggregator]; D --> F[Action: Deprioritize or Redesign Compound]; E --> G[Action: Proceed with Further Validation];
}
Workflow for identifying aggregation-based inhibitors. -
-
Additional Confirmatory Tests:
-
Counter-Screening: Test the compound against an unrelated, well-characterized enzyme that is known to be sensitive to aggregators, such as AmpC β-lactamase.[5]
-
Dynamic Light Scattering (DLS): This biophysical technique can directly detect the presence of submicrometer particles in your compound solution, providing physical evidence of aggregation.[1][2]
-
My compound's inhibitory activity is inconsistent between experiments. What should I check?
Variability in IC50 values can be frustrating and can obscure true structure-activity relationships (SAR).
Answer: Inconsistent results often point to issues with the compound itself or the assay conditions.[11]
-
Causality Explained: Several factors can lead to variability:
-
Compound Solubility and Stability: If a compound is not fully dissolved or degrades over the course of the experiment, its effective concentration will be lower than expected and can vary between runs.[11][12]
-
Assay Conditions: The concentration of substrates (especially in competitive assays), enzymes, and cofactors can significantly impact the apparent potency of an inhibitor.[11][13]
-
Reagent Quality: The activity of the enzyme or the integrity of the substrate can change over time due to improper storage or handling.[11]
-
-
Troubleshooting Checklist:
-
Compound Integrity:
-
Verify Purity: Confirm the purity and identity of each new batch of the compound using methods like HPLC or LC-MS.[12]
-
Check Solubility: Visually inspect stock solutions for precipitates. Determine the compound's solubility in the final assay buffer.[11][12]
-
Assess Stability: Incubate the compound in the assay buffer for the duration of the experiment and then re-test its activity or analyze it by LC-MS to check for degradation.[11][12]
-
-
Assay Parameters:
-
Standardize Reagent Concentrations: Ensure that enzyme and substrate concentrations are consistent across all experiments. For competitive inhibitors, the ATP concentration in kinase assays is a particularly critical parameter.[11]
-
Consistent Incubation Times: Use standardized incubation times for all steps of the protocol, as this can be crucial for slow-binding inhibitors.[11]
-
Control Experiments: Always include a positive control inhibitor with a known, stable IC50 to confirm that the enzyme and other reagents are performing as expected.[11][14]
-
-
General Lab Practices:
-
My compound appears to be a non-competitive inhibitor. Could this be an artifact?
While true non-competitive inhibition is a valid mechanism, it is also a common characteristic of promiscuous, non-specific inhibitors.[16]
Answer: Yes, apparent non-competitive inhibition can often be an artifact of compound aggregation.
-
Causality Explained:
-
True Non-Competitive Inhibition: A true non-competitive inhibitor binds to an allosteric site on the enzyme (a site other than the active site) and reduces the enzyme's catalytic efficiency without affecting substrate binding.[17][18][] This lowers the Vmax but does not change the Km.[17] This inhibition cannot be overcome by increasing the substrate concentration.[14][17]
-
Artifactual Non-Competitive Inhibition: Aggregates inhibit by adsorbing the enzyme, which effectively removes active enzyme from the solution.[3][5] This process is not dependent on the substrate concentration and mimics non-competitive kinetics.[3] The inhibition appears time-dependent and non-competitive.[3]
-
-
Protocol for Distinguishing True vs. Artifactual Non-Competitive Inhibition:
-
Mechanism of Action (MoA) Studies:
-
Perform kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.
-
Generate Lineweaver-Burk plots. A true non-competitive inhibitor will show intersecting lines on the y-axis (decreased Vmax) but a shared intercept on the x-axis (unchanged Km).[20]
-
-
Run Aggregation Counter-Screens:
-
Perform the detergent-based assay described in the previous section. If the non-competitive behavior disappears in the presence of detergent, it is highly likely to be an aggregation artifact.[2]
-
Varying the enzyme concentration should also cause a shift in the IC50, which is not expected for a true non-competitive inhibitor.[5][6]
-
***dot graph TD { subgraph "Kinetic Analysis" A[Start: Apparent Non-Competitive Inhibition] --> B{Perform MoA Studies}; B --> C{Lineweaver-Burk Plot}; C --> D[Lines intersect on y-axis, shared x-intercept?]; end
}
Decision tree for validating non-competitive inhibitors. -
What other common assay artifacts should I be aware of?
Beyond aggregation, several other mechanisms can lead to false-positive results.
Answer: It's important to consider other potential compound-dependent assay interferences, such as redox activity and metal chelation.[21]
-
Redox Cycling:
-
Mechanism: Some compounds can undergo redox cycling, which generates reactive oxygen species (ROS) like hydrogen peroxide.[21][22] ROS can non-specifically oxidize and inactivate enzymes, leading to apparent inhibition.[22] This is particularly problematic in assays that use redox-sensitive reagents or readouts.
-
Troubleshooting: Add a reducing agent like Dithiothreitol (DTT) to the assay buffer. If the compound's inhibitory activity is diminished, it may be a redox cycler.
-
-
Metal Chelation:
-
Mechanism: If your enzyme requires a metal cofactor for activity (i.e., it's a metalloenzyme), compounds that can chelate (bind) this metal ion will inactivate the enzyme.[21] This is a form of inhibition, but it may not be the specific, therapeutically relevant mechanism you are seeking.
-
Troubleshooting: Supplement the assay buffer with an excess of the specific metal cofactor required by the enzyme. If this rescues enzyme activity in the presence of your compound, chelation is the likely mechanism.
-
-
Assay Signal Interference:
-
Mechanism: The compound itself may interfere with the detection method. For example, autofluorescent compounds can create false positives in fluorescence-based assays, while colored compounds can interfere with absorbance-based readouts.[23][24]
-
Troubleshooting: Run a "cell-free" or "enzyme-free" control experiment.[25][26] Add the compound to the assay buffer with all components except the enzyme. If you still observe a signal change, the compound is directly interfering with the assay's detection system.[25][26]
-
References
-
How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024). Knya. Retrieved January 16, 2026, from [Link]
-
Potential Artifacts and Control Experiments in Toxicity Tests of Nanoplastic and Microplastic Particles. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Control experiments to avoid artifacts and misinterpretations in nanoecotoxicology testing. (2015). National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]
-
Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (2012). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
How is competitive inhibition different from non-competitive inhibition?. (n.d.). Homework.Study.com. Retrieved January 16, 2026, from [Link]
-
Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]
-
When remediating one artifact results in another: control, confounders, and correction. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Specific and non-specific interactions of aggregation-prone inhibitors... (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2010). ACS Publications. Retrieved January 16, 2026, from [Link]
-
(PDF) Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. Retrieved January 16, 2026, from [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2006). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). CLYTE. Retrieved January 16, 2026, from [Link]
-
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Investigating enzymes used in laundry detergents. (n.d.). Practical Biology. Retrieved January 16, 2026, from [Link]
-
Which detergent interferes with enzymatic activity the least?. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Common Enzyme Inhibition Mechanisms Explained with Examples. (2025). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube. Retrieved January 16, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Enzyme inhibitors: strategies and challenges in drug design. (2023). IT Medical Team. Retrieved January 16, 2026, from [Link]
-
Enzyme Inhibition. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 16, 2026, from [Link]
-
Redox cycling metals: Pedaling their roles in metabolism and their use in the development of novel therapeutics. (2017). PubMed. Retrieved January 16, 2026, from [Link]
-
Enzyme Inhibition. (2024). TeachMePhysiology. Retrieved January 16, 2026, from [Link]
-
5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Evolution of assay interference concepts in drug discovery. (2020). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Redox cycling metals: Pedaling their roles in metabolism and their use in the development of novel therapeutics. (2017). PubMed. Retrieved January 16, 2026, from [Link]
-
Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay. (2019). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Enzyme inhibitors: types and the evidence they leave. (2022). YouTube. Retrieved January 16, 2026, from [Link]
-
Redox cycling metals: Pedaling their roles in metabolism and their use in the development of novel therapeutics. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
Comparative Analysis of Novel PDE4B Inhibitors: A Guide for Drug Development Professionals
This guide provides an in-depth comparison of a promising class of phosphodiesterase 4B (PDE4B) inhibitors, represented by the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, against established and emerging PDE4 inhibitors. We will delve into the mechanistic rationale, comparative efficacy based on experimental data, and detailed protocols for evaluating potential therapeutic candidates.
The Rationale for Targeting PDE4B in Inflammatory Disease
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells, responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses[1][2]. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, PDE4D), with the PDE4B and PDE4D subtypes being predominantly expressed in immune cells and considered the primary drivers of the anti-inflammatory effects of PDE4 inhibitors[3][4].
However, inhibition of the PDE4D isoform has been linked to significant side effects, most notably emesis (vomiting), which limited the clinical success of early PDE4 inhibitors like rolipram[1][5]. This has driven the development of next-generation inhibitors that selectively target PDE4B, aiming to retain the therapeutic anti-inflammatory benefits while minimizing dose-limiting adverse effects[1][6].
The cAMP Signaling Pathway and PDE4B Inhibition
The mechanism involves the regulation of intracellular cAMP levels. Inhibition of PDE4B prevents the breakdown of cAMP, leading to its accumulation. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23, and an increase in anti-inflammatory cytokines like IL-10[7][8][9].
Caption: PDE4B signaling pathway and the action of a selective inhibitor.
Comparative Analysis of PDE4 Inhibitors
The landscape of PDE4 inhibitors ranges from pan-PDE4 inhibitors with broad activity to next-generation subtype-selective compounds. Here, we compare the novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide class, using data from highly potent analogues like compound 11h from a key study[6], against established drugs. While specific data for "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" is not publicly available, the analysis of its core scaffold provides valuable insights into its potential.
| Compound/Class | Chemical Scaffold | PDE4B IC₅₀ | Selectivity (PDE4B vs PDE4D) | Clinical Status & Indications | Key Characteristics |
| Roflumilast | Benzamide | ~0.7 nM[10] | Pan-PDE4 Inhibitor (~1-fold)[10] | Approved (Daliresp®) for severe COPD[11][12]. | Oral, once-daily. High potency but associated with gastrointestinal and psychiatric side effects[12]. |
| Apremilast | Phthalimide | ~74 nM[13] | Pan-PDE4 Inhibitor (~1.4-fold)[3] | Approved (Otezla®) for Psoriasis, Psoriatic Arthritis, Behçet's Disease[3][7]. | Oral. Lower potency than roflumilast but with a more manageable side-effect profile, though GI issues can occur[3]. |
| Crisaborole | Benzoxaborole | - (Inhibits PDE4) | Pan-PDE4 Inhibitor | Approved (Eucrisa®) for mild-to-moderate Atopic Dermatitis[14][15]. | Topical ointment. Low molecular weight facilitates skin penetration. Systemic exposure is limited[14][16]. |
| Pyrrolo[2,3-b]pyridine-2-carboxamide (e.g., Cmpd 11h) | Pyrrolopyridine | 110 nM [6] | Preferential for PDE4B (~4.5-fold) [6] | Preclinical | Represents a novel scaffold with demonstrated PDE4B preference, potentially reducing PDE4D-related side effects. Shows cellular activity in inhibiting TNF-α release[6]. |
| Orismilast | - | - | PDE4B/D Selective[4] | Phase 2b/3 Trials for Psoriasis and Atopic Dermatitis[3][4]. | Emerging next-generation oral inhibitor with promising efficacy and selectivity data[4]. |
Methodologies for Comparative Evaluation
To rigorously compare novel PDE4B inhibitors, a multi-step evaluation process is essential, moving from enzymatic activity to cellular function.
Caption: Experimental workflow for screening and characterizing PDE4B inhibitors.
A. In Vitro Enzymatic Inhibition Assay (Fluorescence Polarization)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4B. Fluorescence polarization (FP) is a robust, high-throughput method.
Principle: The assay uses a fluorescein-labeled cAMP substrate (FAM-cAMP). In its cyclic state, this small molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When PDE4B hydrolyzes FAM-cAMP to FAM-AMP, the linear monophosphate is captured by a binding agent, forming a large complex. This large complex tumbles slowly, resulting in high polarization. An effective inhibitor prevents this conversion, keeping the polarization signal low[17].
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds (e.g., Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) in assay buffer (typically Tris-HCl, MgCl₂, BSA) to achieve a range of final concentrations. Include a known inhibitor (e.g., Rolipram) as a positive control and DMSO as a vehicle control[18].
-
Plate Setup: In a 96-well or 384-well black microplate, add the diluted compounds.
-
Enzyme Addition: Add purified, recombinant human PDE4B1 enzyme to all wells except for the "no enzyme" control[19].
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells. The final substrate concentration should be at or below its Km value to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes), protected from light. This time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).
-
Detection: Stop the reaction and develop the signal by adding the binding agent. Incubate for an additional 30 minutes to allow for binding equilibrium[17].
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signal controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
B. Cell-Based cAMP Accumulation Assay (CRE-Luciferase Reporter)
This assay confirms that the compound can penetrate the cell membrane and inhibit PDE4B activity in a physiological context, leading to an increase in intracellular cAMP.
Principle: This assay utilizes a cell line (e.g., HEK293) co-transfected with two plasmids: one expressing the target enzyme (human PDE4B) and another containing a luciferase reporter gene under the control of a cAMP Response Element (CRE)[20]. When intracellular cAMP levels rise, PKA is activated, which then phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE promoter, driving the expression of luciferase. A PDE4B inhibitor will prevent cAMP degradation, thus increasing the luciferase signal[20].
Step-by-Step Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells into a 96-well white, clear-bottom cell culture plate. Co-transfect the cells with the PDE4B1 expression vector and the CRE-luciferase reporter vector. A constitutively expressing Renilla luciferase vector is often included as an internal control for transfection efficiency and cell viability[20].
-
Incubation: Allow the cells to incubate for 24-48 hours post-transfection to ensure adequate protein expression.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing the serially diluted test compounds. Incubate for a defined period (e.g., 30-60 minutes).
-
Cell Stimulation: Stimulate the cells with a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin, to induce cAMP production. This step is critical; if PDE4B is inhibited, the Forskolin-induced cAMP surge will be amplified and sustained.
-
Lysis and Signal Detection: After stimulation (e.g., 4-6 hours), lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol. If a Renilla control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Plot the normalized luminescence against the logarithm of the compound concentration to determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal cAMP response.
Discussion and Future Outlook
The development of PDE4 inhibitors has evolved significantly, moving from potent but poorly tolerated pan-inhibitors to highly selective, next-generation therapeutics. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising avenue for discovering novel inhibitors with a desirable therapeutic window[6]. As demonstrated by compound 11h in its class, achieving preferential inhibition of PDE4B over PDE4D is a key strategy to mitigate emetic side effects while preserving potent anti-inflammatory activity[6].
Established drugs like Apremilast and Roflumilast have validated PDE4 as a target for chronic inflammatory diseases, but the need for safer, more effective oral therapies remains[3]. The future of PDE4 inhibitor development will likely focus on:
-
Improving Subtype Selectivity: Further refining chemical scaffolds to achieve high selectivity for PDE4B.
-
Targeting Specific Isoforms: Investigating inhibitors that target specific splice variants of PDE4B (e.g., PDE4B2) which are critical for anti-inflammatory effects[3].
-
Allosteric Modulation: Exploring allosteric inhibitors that may offer different pharmacological profiles compared to traditional active-site competitive inhibitors[13].
By employing the rigorous comparative and methodological framework outlined in this guide, researchers can effectively characterize novel chemical entities like Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its analogues, accelerating the development of the next generation of safe and effective treatments for a wide range of inflammatory disorders.
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A Senior Application Scientist's Guide to 1H-pyrrolo[2,3-b]pyridine and 1H-Indole: A Comparative Analysis for Modern Drug Discovery
Introduction: Beyond Structural Analogy
In the landscape of medicinal chemistry, the 1H-indole ring is a cornerstone, celebrated as a "privileged structure" for its presence in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic and aromatic character facilitates effective binding to a wide range of biological targets.[1] However, the path of an indole-containing compound from discovery to clinic is often fraught with challenges, primarily related to its physicochemical properties and metabolic liabilities.
This guide introduces its bioisostere, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. The strategic substitution of the carbon atom at the 7-position with nitrogen may seem subtle, but it imparts a profound shift in the molecule's electronic distribution, hydrogen bonding capability, and overall pharmacological profile.[1][2] This substitution is a well-established tactic in modern drug design to overcome the inherent limitations of the indole scaffold, often leading to candidates with superior Absorption, Distribution, Metabolism, and Excretion (ADME) properties and enhanced target engagement.[1][3][4]
This document provides an in-depth, objective comparison of these two critical scaffolds. We will move beyond simple structural comparison to dissect the fundamental differences in their properties, synthetic accessibility, and application in drug design, supported by experimental data and validated protocols.
Part 1: A Tale of Two Scaffolds - Physicochemical and Electronic Divergence
The introduction of a pyridine nitrogen atom into the indole's benzene ring fundamentally alters the scaffold's properties. This change is not merely additive; it creates a new entity with distinct characteristics that can be leveraged for therapeutic advantage.
Structural and Electronic Properties
The core difference lies in the electronic nature of the six-membered ring. Indole possesses a relatively electron-rich benzene ring, while the pyridine ring in 7-azaindole is electron-deficient. This influences the reactivity, aromaticity, and dipole moment of the entire molecule.
Caption: Core structural differences between Indole and 7-Azaindole.
Hydrogen Bonding and pKa
The most impactful difference for medicinal chemistry is the introduction of the N7 atom as a hydrogen bond acceptor.[3] While the indole N1-H is a reliable hydrogen bond donor, the 7-azaindole scaffold possesses both a donor (N1-H) and an acceptor (N7). This dual character is pivotal for enhancing binding affinity to protein targets, particularly kinases, where it can mimic the hydrogen bonding pattern of adenine's N1 and N7 atoms in the ATP binding site.[5]
This structural change also modulates the acidity of the N1-H proton and introduces a basic center at N7. The ability of N7 to be protonated can significantly improve the aqueous solubility of drug candidates under physiological conditions.[4]
Solubility and Lipophilicity
The replacement of a carbon with a more electronegative nitrogen atom generally leads to an increase in polarity and a reduction in lipophilicity (LogP). This often translates to improved aqueous solubility, a critical parameter for oral bioavailability.[3][5] Systematic studies have shown that replacing an indole with any of the four azaindole isomers can enhance aqueous solubility by more than 25-fold.[3] For example, while an indole prototype had a crystalline solubility of 16 µg/mL, the corresponding 7-azaindole analog exhibited a solubility of 936 µg/mL.[3]
| Property | 1H-Indole | 1H-pyrrolo[2,3-b]pyridine | Rationale for Difference |
| Molecular Weight | 117.15 g/mol | 118.14 g/mol [6] | C-H replaced by N, a negligible mass change. |
| logP (Octanol/Water) | ~2.14 | ~1.1 - 1.8[5] | Increased polarity due to the pyridine nitrogen reduces lipophilicity. |
| Aqueous Solubility | Low | Significantly Higher[3][7] | Increased polarity and the basic N7 atom enhance interaction with water. |
| Metabolic Stability | Often liable to P450 oxidation | Generally Improved[3] | The electron-deficient pyridine ring is less susceptible to oxidative metabolism. |
| Hydrogen Bonding | Donor only (N1-H) | Donor (N1-H) & Acceptor (N7) | The pyridine nitrogen (N7) acts as a strong hydrogen bond acceptor.[3] |
Table 1: Comparative summary of key physicochemical properties.
Part 2: Synthetic Accessibility and Functionalization
The choice of a scaffold is also a pragmatic one, dictated by its synthetic tractability. While both cores are accessible, their distinct electronic natures demand different strategic approaches.
Core Synthesis
-
1H-Indole: A rich history of named reactions exists for indole synthesis. The Fischer, Leimgruber-Batcho, and Nenitzescu syntheses are robust and widely employed methods for generating a variety of substituted indoles.[8][9] These methods are generally high-yielding and compatible with a broad range of functional groups.[9]
-
1H-pyrrolo[2,3-b]pyridine: The synthesis of the 7-azaindole core is more challenging. Classic methods like the Fischer indole synthesis often fail or give low yields due to the electron-deficient nature of the starting aminopyridine.[3] The Bartoli and the Batcho-Leimgruber reactions have proven to be more productive and are frequently the methods of choice for preparing substituted 7-azaindoles.[3]
C-H Functionalization
Modern synthetic chemistry has increasingly focused on direct C-H functionalization to streamline the synthesis of complex molecules.
-
Indole: The inherent reactivity of the pyrrole ring makes C-H functionalization highly regioselective. Electrophilic substitution overwhelmingly occurs at the C3 position.[8] If C3 is blocked, substitution may occur at C2. Directing-group strategies are often required to achieve functionalization at the less reactive C4-C7 positions of the benzene ring.
-
7-Azaindole: The functionalization of the 7-azaindole core is also an active area of research.[10] Similar to indole, the C3 position is the most nucleophilic and prone to electrophilic attack.[11] However, the pyridine ring's electronics influence reactivity. Metal-catalyzed cross-coupling and C-H activation reactions have become powerful tools for the selective functionalization of all five carbon positions on the 7-azaindole scaffold.[10][12]
Part 3: The Azaindole Advantage in Drug Design
The true value of the indole-to-azaindole substitution is realized in its impact on a molecule's biological performance. This bioisosteric switch is a powerful strategy to fine-tune ADME properties and enhance target affinity.
Enhancing Target Affinity: The Kinase Hinge-Binding Motif
A primary application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[3][5][13] The geometry and hydrogen bonding capacity of the 7-azaindole core make it an exceptional "hinge-binder," forming critical interactions in the ATP-binding pocket that anchors the inhibitor to its target. The N1-H acts as a hydrogen bond donor while the N7 pyridine nitrogen acts as an acceptor, mimicking the interaction of adenine with the kinase hinge region.[5] This bidentate interaction provides a significant affinity gain compared to an indole, which can only donate a single hydrogen bond. The FDA-approved drug Vemurafenib, a BRAF kinase inhibitor, famously incorporates a 7-azaindole core to achieve its high potency and selectivity.[1]
Caption: 7-Azaindole forms two H-bonds with the kinase hinge, unlike indole.
Improving ADME Profiles
-
Metabolic Stability: The electron-rich benzene portion of the indole ring is often a site of oxidative metabolism by cytochrome P450 enzymes. The introduction of the electron-withdrawing nitrogen atom in the 7-azaindole scaffold deactivates the ring towards oxidation, often "blocking" a key metabolic hotspot and thereby increasing the compound's half-life.[3] Studies comparing indole compounds to their azaindole counterparts have shown marked improvements in metabolic stability in human liver microsomes (HLM).[3]
-
Bioavailability: The combination of increased aqueous solubility and improved metabolic stability frequently leads to enhanced oral bioavailability.[1] For a class of kinase inhibitors, the switch from an indole to a 7-azaindole core was associated with an increase in bioavailability (F%) from a ~30-50% range to a ~49-60% range.[1]
Part 4: Experimental Validation Protocols
Theoretical advantages must be confirmed empirically. The following protocols provide a framework for the direct, head-to-head comparison of an indole-containing compound and its 7-azaindole analog.
Protocol 1: Comparative Kinetic Solubility Assessment via the Shake-Flask Method
Objective: To quantify and compare the thermodynamic aqueous solubility of an indole compound and its 7-azaindole bioisostere.
Causality: This experiment directly tests the hypothesis that the N7 atom improves solubility. We use a phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, as the protonation state of the N7 atom is pH-dependent and crucial for its solubilizing effect.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of each test compound (Indole-X and 7-Azaindole-X) in 100% DMSO. Prepare PBS at pH 7.4.
-
Incubation: Add 10 µL of each 10 mM stock solution to 990 µL of PBS (pH 7.4) in separate 1.5 mL microcentrifuge tubes. This creates a 100 µM solution.
-
Equilibration: Vortex the tubes briefly and incubate on a shaker at room temperature for 24 hours to allow the system to reach equilibrium. This extended time is critical to ensure the measurement reflects thermodynamic solubility, not just dissolution rate.
-
Separation: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet any undissolved precipitate.
-
Sampling & Analysis: Carefully remove 100 µL of the supernatant from each tube, being cautious not to disturb the pellet. Transfer to a clean tube and dilute 1:1 with a 50:50 acetonitrile:water mixture. Analyze the final concentration of the soluble compound using a calibrated LC-MS/MS system against a standard curve.
-
Data Interpretation: The measured concentration in the supernatant represents the thermodynamic solubility of the compound under these conditions. A higher value for the 7-azaindole analog validates its enhanced solubility.
Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of an indole compound versus its 7-azaindole analog, providing a direct measure of metabolic stability.
Causality: This in vitro assay simulates Phase I metabolism. By incubating the compounds with HLMs and an NADPH regenerating system (which provides the necessary cofactors for CYP450 enzymes), we can determine the rate at which they are metabolized. A slower rate of depletion for the 7-azaindole analog indicates improved metabolic stability.
Caption: Workflow for comparative in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare an NADPH regenerating system solution (e.g., Corning Gentest™).
-
Prepare the test compounds (Indole-X and 7-Azaindole-X) at a 1 µM concentration in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and test compound mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final HLM protein concentration should be ~0.5 mg/mL.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the peak area of the remaining parent compound relative to the internal standard using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k. A longer half-life for the 7-azaindole analog demonstrates superior metabolic stability.
-
Conclusion
The strategic replacement of an indole with a 7-azaindole scaffold is a potent and validated strategy in modern drug discovery.[1] This bioisosteric switch is not a speculative alteration but a data-driven decision aimed at rectifying known liabilities of the indole core. The introduction of the N7 atom provides a powerful hydrogen bond acceptor, enhancing target affinity, while simultaneously improving critical physicochemical properties like aqueous solubility and metabolic stability.[3][4][5] This often culminates in drug candidates with superior bioavailability and overall pharmacokinetic profiles.[1]
While the synthesis of the 7-azaindole core can be more complex than that of indole, the potential therapeutic advantages frequently justify the additional synthetic effort. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these critical drug-like properties, enabling researchers to make informed decisions in the scaffold selection and optimization process. As with any drug design strategy, the benefits of this modification must be empirically determined for each new chemical series, but the 7-azaindole remains one of the most powerful tools in the medicinal chemist's arsenal for crafting superior therapeutics.
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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis for Novel Kinase Inhibitors
Byline: Your Name/Department, Google Research
Introduction
The successful development of targeted therapies, particularly in oncology, hinges on a critical principle: ensuring a drug candidate robustly engages its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a crucial step in establishing a clear mechanism of action and building confidence in a compound's therapeutic potential. For novel kinase inhibitors, such as those built around the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, direct evidence of target binding in a cellular context is paramount. Derivatives of this scaffold have shown promise against a range of kinase targets including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Ribosomal S6 Protein Kinase 2 (RSK2)[1][2][3].
This guide provides a comparative overview of three leading methodologies for validating the cellular target engagement of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate," a representative of this promising class of kinase inhibitors. We will delve into the principles, protocols, and relative merits of the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Kinobeads Competition Binding Assay, offering researchers the insights needed to select the most appropriate strategy for their drug discovery program.
The Imperative of Cellular Target Engagement
Biochemical assays using purified recombinant proteins are invaluable for initial screening and determining a compound's intrinsic affinity for its target. However, they do not replicate the intricate environment of a cell, where factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins and competing endogenous ligands can significantly influence a compound's ability to bind its target.[4] Therefore, confirming target engagement in intact cells provides a more physiologically relevant assessment of a compound's potency and is a critical link between its molecular activity and its cellular phenotype.[5]
Comparative Analysis of Leading Target Engagement Methodologies
Here, we compare three robust methods for quantifying protein-ligand interactions in a cellular environment. Each operates on a distinct principle, offering unique advantages and considerations.
| Methodology | Principle | Key Advantages | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable to endogenous proteins in any cell or tissue type; provides in-situ confirmation of binding.[6][7][8] | Requires a specific antibody for detection (Western Blot); lower throughput for traditional format; protein must be thermally stable enough for a measurable shift. |
| NanoBRET® Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[9] | High-throughput; provides quantitative affinity and residence time data in live cells; highly sensitive.[10][11] | Requires genetic modification of cells to express the NanoLuc®-fusion protein; dependent on the availability of a suitable fluorescent tracer. |
| Kinobeads Competition Binding Assay | Competitive binding of the test compound against a broad-spectrum kinase inhibitor immobilized on beads, followed by mass spectrometry-based quantification.[12][13] | Unbiased, proteome-wide profiling of kinase targets; identifies both on-target and off-target interactions; uses endogenous proteins from cell lysates.[14][15] | Requires specialized mass spectrometry equipment and expertise; provides relative, not absolute, affinity; not a live-cell assay. |
Methodology in Focus: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in any cellular context, including cultured cells, tissues, and even patient samples.[8] The underlying principle is that the binding of a ligand, such as our pyrrolo[2,3-b]pyridine inhibitor, increases the thermal stability of its target protein.[4][6][7] This stabilization results in a shift in the protein's melting temperature (Tm), which can be detected by quantifying the amount of soluble protein remaining after heat treatment.[6][7]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow for target engagement validation.
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment: Plate cells of interest and culture them to the desired confluency. Treat the cells with various concentrations of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the specific target kinase is then quantified using a detection method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Methodology in Focus: NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures compound binding to a target protein within intact, live cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[9] The target kinase is expressed as a fusion with NanoLuc®, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, it brings the donor and acceptor into close proximity, resulting in a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9]
Experimental Workflow: NanoBRET®
Caption: NanoBRET® target engagement experimental workflow.
Step-by-Step Protocol for NanoBRET®
-
Cell Preparation: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[16]
-
Assay Plate Preparation: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Dispense the cell suspension into a white, 96-well or 384-well assay plate.[17]
-
Compound and Tracer Addition: Add the fluorescent tracer at a fixed concentration to the cells. Then, add "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" in a serial dilution to generate a dose-response curve. Incubate the plate for a set period (e.g., 2 hours) at 37°C with 5% CO2.[16]
-
Detection: Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Data Acquisition: Immediately measure the donor emission (at 450 nm) and the acceptor emission (at 610 nm) using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's apparent affinity in the cell.
Methodology in Focus: Kinobeads Competition Binding Assay
The Kinobeads assay is a chemical proteomics approach used to profile the selectivity of kinase inhibitors against a large panel of endogenous kinases simultaneously.[12][14] The method utilizes "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[13] When a cell lysate is incubated with these beads, a significant portion of the cellular kinome is captured. In a competition experiment, the lysate is first pre-incubated with the test compound. The compound will bind to its target kinases, preventing them from being captured by the kinobeads. The proteins bound to the beads are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Experimental Workflow: Kinobeads
Caption: Kinobeads competition binding assay workflow.
Step-by-Step Protocol for Kinobeads
-
Cell Lysate Preparation: Grow cells of interest and harvest them. Lyse the cells under native conditions to preserve protein complexes and kinase activity. Determine the total protein concentration of the lysate.
-
Competition Binding: Aliquot the cell lysate. To each aliquot, add "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" at varying concentrations (typically from low nM to high µM) or a vehicle control. Incubate to allow the compound to bind to its targets.[12]
-
Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate to capture the kinases not bound by the test compound.
-
Washing and Digestion: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative nanoLC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the amount bound to the beads as a function of the inhibitor concentration. This allows for the determination of an apparent dissociation constant (Kd) or IC50 value for each kinase, providing a comprehensive selectivity profile.[15]
Conclusion and Future Directions
Validating that a compound engages its intended target in a cellular context is a non-negotiable step in modern drug discovery. The choice between CETSA, NanoBRET®, and Kinobeads will depend on the specific research question, available resources, and the stage of the drug discovery pipeline.
-
CETSA is unparalleled for its ability to confirm target binding in a label-free manner in any cell or tissue type, making it an excellent choice for in-vivo target validation and biomarker development.[8]
-
NanoBRET® offers a high-throughput, quantitative solution for determining compound affinity and residence time in live cells, ideal for structure-activity relationship (SAR) studies during lead optimization.[9][10]
-
Kinobeads provides an unbiased, proteome-wide view of a compound's selectivity, which is critical for identifying potential off-targets and understanding the broader mechanism of action.[13][15]
For a comprehensive validation of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate," a multi-faceted approach is recommended. For instance, initial on-target potency could be quantified using NanoBRET®, followed by proteome-wide selectivity profiling with Kinobeads to ensure a clean off-target profile. Finally, CETSA could be employed to confirm target engagement in more complex, physiologically relevant models, such as patient-derived xenografts. By leveraging the complementary strengths of these powerful technologies, researchers can build a robust and compelling case for the therapeutic potential of their novel kinase inhibitors.
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 169-84. Retrieved from [Link]
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Kawatkar, S. P., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2406-2415. Retrieved from [Link]
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MDPI. (2022). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. Retrieved from [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27618-27632. Retrieved from [Link]
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Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Talluri, T. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1526-1531. Retrieved from [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry, 96, 117515. Retrieved from [Link]
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Wang, Y., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1595-1606. Retrieved from [Link]
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A Comparative Efficacy Analysis: Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate versus Rolipram in the Context of Phosphodiesterase 4 Inhibition
In the landscape of therapeutic development, particularly for neurological and inflammatory disorders, the selective inhibition of phosphodiesterase 4 (PDE4) has emerged as a promising strategy. Rolipram, a first-generation PDE4 inhibitor, has served as a crucial research tool, elucidating the therapeutic potential and the challenges associated with this class of compounds. This guide provides a detailed comparative analysis of the well-characterized Rolipram against the emerging class of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, with a focus on the potential efficacy of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" as a representative of this novel scaffold. While direct experimental data for this specific methyl ester is limited, this guide will leverage data from structurally related carboxamides to provide a scientifically grounded comparison for researchers in drug discovery and development.
The Central Role of Phosphodiesterase 4 (PDE4) in Cellular Signaling
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four isoforms (PDE4A, B, C, and D), is specific for the hydrolysis of cAMP.[2] This function places PDE4 at a critical nexus of intracellular signaling, particularly in immune and neuronal cells where it is predominantly expressed.[3][4]
By inhibiting PDE4, the intracellular concentration of cAMP increases, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1] This cascade of events ultimately modulates a wide array of cellular functions, including the suppression of pro-inflammatory cytokine production and the enhancement of synaptic plasticity.[5][6]
Rolipram: The Archetypal PDE4 Inhibitor
Rolipram is a selective, first-generation PDE4 inhibitor that has been extensively studied for its anti-inflammatory and cognitive-enhancing properties.[7][8] Although its clinical development was halted due to dose-limiting side effects such as nausea and emesis, it remains an invaluable tool for preclinical research.[2][8]
Mechanism of Action and Efficacy of Rolipram
Rolipram inhibits all four PDE4 isoforms, leading to a broad elevation of cAMP levels in target cells. This non-selective inhibition is believed to contribute to both its therapeutic effects and its adverse side-effect profile.[2]
Anti-inflammatory Effects: In various cellular and animal models, Rolipram has demonstrated potent anti-inflammatory activity. It effectively suppresses the production of pro-inflammatory cytokines like TNF-α from immune cells and reduces neuroinflammation.[4][6]
Neuroprotective and Cognitive-Enhancing Effects: Rolipram has been shown to improve cognitive function in numerous rodent models of neurodegenerative diseases and cognitive impairment.[8] These effects are attributed to the enhancement of synaptic plasticity and neurogenesis, mediated by the cAMP-PKA-CREB signaling pathway.[8] In a rat model of chemotherapy-induced neuropathic pain, Rolipram was found to ameliorate mechanical hyperalgesia by inhibiting inflammatory cytokines in the dorsal root ganglion.[7] Furthermore, in a phase II study, Rolipram showed antidepressant effects in some patients.[9]
The Emergence of 1H-pyrrolo[2,3-b]pyridine Derivatives as Selective PDE4B Inhibitors
Recent research has focused on developing second-generation PDE4 inhibitors with improved isoform selectivity to mitigate the side effects associated with non-selective inhibitors like Rolipram. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemical starting point for the development of selective PDE4B inhibitors.[2] The rationale behind targeting PDE4B lies in its significant role in inflammation and its lower association with the emetic side effects, which are primarily linked to PDE4D inhibition.[2]
"Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" and its Carboxamide Analogs
While direct experimental data on "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" is scarce, a study on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives provides valuable insights into the potential efficacy of this scaffold.[2]
PDE4B Selectivity: Several compounds from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series have demonstrated potent inhibition of PDE4B with significant selectivity over PDE4D.[2] This selectivity is a key differentiating factor from the non-selective profile of Rolipram.
Anti-inflammatory Efficacy: In cellular assays, these carboxamide derivatives effectively inhibited the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages, with potency comparable to Rolipram.[2] This indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold can elicit a robust anti-inflammatory response.
Comparative Efficacy: A Data-Driven Analysis
| Compound/Class | PDE4B IC50 (µM) | PDE4D IC50 (µM) | PDE4B/PDE4D Selectivity | TNF-α Release Inhibition (IC50, µM) | Reference |
| Rolipram | ~0.001-0.01 | ~0.001-0.01 | ~1 | ~0.1-1 | [2] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | 0.11 - 1.1 | >10 (for some derivatives) | >10-100 (for some derivatives) | ~0.1-1 | [2] |
Note: The IC50 values are approximate ranges gathered from the cited literature and are intended for comparative purposes.
This data suggests that while Rolipram is a more potent inhibitor of PDE4B on a molar basis, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives can achieve comparable anti-inflammatory effects in cellular models, with the significant advantage of PDE4B selectivity. This selectivity profile holds the promise of a wider therapeutic window and reduced side effects in vivo.
Experimental Protocols for Efficacy Assessment
To rigorously compare the efficacy of a novel compound like "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" against Rolipram, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Experimental Workflow
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Navigating the In Vivo Maze: A Comparative Guide to Validating the Activity of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For researchers at the vanguard of drug discovery, the journey from a promising molecule to a validated in vivo candidate is a critical and complex endeavor. This guide provides a comprehensive framework for the in vivo validation of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate," a compound belonging to the versatile 7-azaindole class. This chemical family is renowned for its diverse biological activities, frequently as kinase inhibitors with therapeutic potential in oncology and beyond.[1][2] This document is designed to equip researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required to rigorously assess the in vivo potential of this compound.
Foundational Strategy: From In Vitro Promise to In Vivo Reality
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[3][4] Given this precedent, a primary hypothesis for the activity of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is the inhibition of a critical kinase pathway implicated in a disease state, most notably cancer. Our in vivo validation strategy will, therefore, be multi-pronged, designed to not only assess therapeutic efficacy but also to establish a clear link between the compound's presence in the organism and its biological effect at the target.
The following diagram illustrates the logical workflow for a comprehensive in vivo validation campaign.
Caption: A logical workflow for the in vivo validation of a novel compound.
Comparative Analysis of In Vivo Models for Efficacy Assessment
The choice of an appropriate animal model is paramount for obtaining clinically translatable data. For a compound with presumed anti-cancer activity, several options exist, each with distinct advantages and limitations.
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Subcutaneous Xenograft | Human cancer cell lines are implanted subcutaneously in immunocompromised mice (e.g., NOD/SCID or nude mice). | Technically straightforward, highly reproducible, allows for easy monitoring of tumor growth via caliper measurements.[5] | Lacks a native tumor microenvironment, may not accurately reflect metastatic potential. | Initial assessment of anti-proliferative activity in vivo. |
| Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ of origin in immunocompromised mice. | More clinically relevant as it recapitulates the organ-specific tumor microenvironment. | Technically more challenging, may require imaging modalities to monitor tumor growth. | Evaluating the impact of the tumor microenvironment on drug efficacy. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunocompromised mice. | Preserves the heterogeneity and architecture of the original human tumor, considered more predictive of clinical response. | Expensive, lower take rates, significant inter-model variability. | Late-stage preclinical validation and biomarker discovery. |
| Syngeneic (Allograft) Model | Murine cancer cells are implanted into immunocompetent mice of the same genetic background. | Possesses a fully intact immune system, enabling the study of immunomodulatory effects of the compound. | Limited availability of murine cell lines that accurately model human cancers. | Investigating the interplay between the compound and the anti-tumor immune response. |
For the initial in vivo validation of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a subcutaneous xenograft model is recommended due to its robustness and cost-effectiveness. A cell line with a known dependency on a kinase pathway that is potently inhibited by the compound in vitro should be selected. For instance, if the compound is a potent FGFR4 inhibitor, the HuH-7 hepatocellular carcinoma cell line would be an appropriate choice.[6]
Essential In Vivo Experimental Protocols
A successful in vivo study hinges on meticulous experimental design and execution. The following protocols provide a detailed, step-by-step guide for the key stages of validation.
Pharmacokinetic (PK) Study in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a dosing regimen for subsequent efficacy studies.
Methodology:
-
Animal Model: Male CD-1 or BALB/c mice (n=3 per time point).
-
Formulation: Prepare a clear, sterile solution or a homogenous suspension of the compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The pyridine moiety may enhance solubility.[7]
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes. A typical starting dose would be 5-10 mg/kg.
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using software like Phoenix WinNonlin.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 10 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (t1/2) (h) | ||
| Bioavailability (%) | N/A |
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Female nude mice (athymic), the same strain to be used in the efficacy study.
-
Dosing Regimen: Administer the compound daily for 5-14 days at escalating dose levels (e.g., 10, 30, 100 mg/kg).
-
Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Endpoint: The MTD is defined as the highest dose that does not induce more than a 10-15% loss of body weight and does not cause significant clinical signs of distress.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the compound in a relevant cancer model.
Methodology:
-
Animal Model: Female nude mice (athymic).
-
Cell Implantation: Subcutaneously implant 1-5 x 10^6 cancer cells (e.g., HuH-7) in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate at Dose 1 (e.g., MTD)
-
Group 3: Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate at Dose 2 (e.g., 1/2 MTD)
-
Group 4: Positive control (a standard-of-care agent for the chosen cancer type)
-
-
Dosing: Administer the compound and controls daily (or as determined by PK data) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Integrating Pharmacodynamics for Mechanistic Insights
To build a compelling case for the compound's mechanism of action, pharmacodynamic (PD) studies are essential. These studies aim to demonstrate that the compound engages its target in the tumor and modulates downstream signaling pathways.
Caption: A hypothetical signaling pathway that could be targeted by the compound.
PD Assessment Protocol:
-
Study Design: Conduct a satellite efficacy study where tumors are collected from a subset of animals at various time points after the final dose.
-
Tissue Processing: Snap-freeze a portion of the tumor for Western blot analysis and fix another portion in formalin for immunohistochemistry (IHC).
-
Biomarker Analysis:
-
Western Blot: Analyze tumor lysates for the phosphorylation status of the target kinase and key downstream substrates. A reduction in phosphorylation would indicate target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological consequences of target inhibition.
-
Conclusion: A Rigorous Path to In Vivo Validation
The in vivo validation of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate requires a systematic and evidence-based approach. By leveraging the extensive knowledge base of the 7-azaindole chemical class and employing a well-designed series of pharmacokinetic, tolerability, efficacy, and pharmacodynamic studies, researchers can build a robust data package to support the continued development of this promising compound. This guide provides a scientifically grounded framework to navigate the complexities of in vivo research, ultimately enabling a confident " go/no-go " decision for advancing this potential therapeutic agent towards the clinic.
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Lee, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7176-7195. [Link]
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Meanwell, N. A., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 7(8), 758-763. [Link]
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Groselj, G., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 1205. [Link]
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A Comparative Guide to the Cross-Reactivity of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. The human kinome, comprising over 500 protein kinases, is a network of intricate signaling pathways that govern a vast array of cellular processes. While targeting a specific kinase implicated in a disease state holds immense therapeutic promise, off-target interactions can lead to unforeseen side effects and diminished efficacy. The 7-azaindole, or pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide focuses on a specific derivative, Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (referred to henceforth as "Compound X"), to illustrate a comprehensive strategy for evaluating its cross-reactivity profile.
For the purpose of this illustrative guide, we will hypothesize that Compound X has been identified as a novel inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a critical mediator of cytokine signaling in lymphocytes, making it an attractive target for autoimmune diseases.[1] However, due to the high degree of conservation in the ATP-binding sites across the JAK family (JAK1, JAK2, TYK2) and the broader kinome, a thorough assessment of selectivity is essential.[1][2]
This guide will provide a detailed comparison of Compound X with two commercially available JAK inhibitors possessing distinct chemical scaffolds: Tofacitinib (a pyrrolo[2,3-d]pyrimidine-based pan-JAK inhibitor) and Ritlecitinib (a selective, irreversible JAK3 inhibitor). We will delve into the experimental methodologies required to elucidate the selectivity profile of Compound X, offering not just protocols, but the scientific rationale behind their application.
Comparative Compound Overview
| Compound | Scaffold | Known Primary Target(s) | Mechanism of Action |
| Compound X | 1H-pyrrolo[2,3-b]pyridine | JAK3 (Hypothesized) | Reversible, ATP-competitive |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2, JAK3 | Reversible, ATP-competitive[3][4] |
| Ritlecitinib | Pyrrolidine | JAK3 | Irreversible, covalent[1][3] |
I. Kinome-Wide Profiling: A Global View of Selectivity
The initial step in assessing cross-reactivity is to obtain a broad, unbiased view of a compound's interactions across the human kinome. Kinome profiling services offer a high-throughput method to screen a compound against a large panel of purified kinases, typically by measuring its ability to compete with a known ligand.
Scientific Rationale
A kinome scan provides a "selectivity snapshot" that can immediately identify potential off-target interactions. This is crucial for early-stage drug development, as it can flag potential liabilities and guide further optimization efforts. By comparing the kinome profiles of Compound X, Tofacitinib, and Ritlecitinib, we can visualize their distinct selectivity patterns and quantify their promiscuity.
Experimental Workflow: Competitive Binding-Based Kinome Scan
Caption: Workflow for a competitive binding-based kinome scan.
Detailed Protocol: In Vitro Kinase Profiling
-
Compound Preparation : Prepare stock solutions of Compound X, Tofacitinib, and Ritlecitinib in 100% DMSO. Create a dilution series to achieve final assay concentrations, typically ranging from 1 nM to 10 µM.
-
Assay Plate Preparation : Utilize a multi-well plate where each well contains a specific purified kinase immobilized on a solid support.
-
Competition Assay : Add a fixed concentration of a proprietary, broadly binding, labeled ligand (e.g., fluorescently or radiolabeled) to each well, along with the test compounds at their various dilutions.
-
Incubation : Incubate the plates at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Washing : Wash the plates to remove unbound compound and ligand.
-
Detection : Quantify the amount of labeled ligand remaining bound to each kinase using an appropriate plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound at each concentration against every kinase in the panel. The results are often visualized as a "kinome tree" or a selectivity score, which quantifies the number of off-target kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM).
Hypothetical Data Summary
| Compound | Primary Target IC50 (nM) | Off-Target Hits (>90% Inh. @ 1µM) | Selectivity Score (S10) |
| Compound X | JAK3: 15 | JAK1, JAK2, TYK2, GAK, BIKE | 0.015 |
| Tofacitinib | JAK3: 1 | JAK1, JAK2, TYK2, ACVR1, ROCK2 | 0.010 |
| Ritlecitinib | JAK3: 33 | TEC family kinases (BTK, ITK) | 0.025 |
Note: The data presented above is hypothetical and for illustrative purposes only.
II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro kinase assays are invaluable, they do not fully recapitulate the cellular environment where factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement within intact cells.[5][6][7][8]
Scientific Rationale
CETSA is based on the principle that the binding of a ligand stabilizes its target protein, making it more resistant to thermal denaturation.[5][7] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological setting.[7]
Experimental Workflow: CETSA with Western Blot Detection
Caption: Workflow for CETSA with Western Blot detection.
Detailed Protocol: CETSA for JAK3 Target Engagement
-
Cell Culture and Treatment :
-
Culture a suitable cell line endogenously expressing JAK3 (e.g., human natural killer cell line, NK-92).
-
Treat cells with Compound X, Tofacitinib, Ritlecitinib (e.g., at 10 µM), or a vehicle control (DMSO) for 1-2 hours at 37°C.[9]
-
-
Thermal Treatment :
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[9]
-
-
Cell Lysis and Fractionation :
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
-
Western Blot Analysis :
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for JAK3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis :
-
Quantify the band intensity for each temperature point using densitometry software.
-
Normalize the data to the intensity of the lowest temperature point (100% soluble protein).
-
Plot the percentage of soluble JAK3 as a function of temperature to generate melting curves. A shift in the curve (ΔTm) indicates target stabilization.
-
Hypothetical Data Summary
| Compound (10 µM) | JAK3 Melting Temp (°C) - Vehicle | JAK3 Melting Temp (°C) - Compound | Thermal Shift (ΔTm) (°C) |
| Compound X | 52.5 | 58.0 | +5.5 |
| Tofacitinib | 52.5 | 59.5 | +7.0 |
| Ritlecitinib | 52.5 | 62.0 | +9.5 |
Note: The data presented above is hypothetical and for illustrative purposes only. A larger thermal shift for the irreversible inhibitor is expected due to the covalent bond formation.
III. Competitive Radioligand Binding Assay: Quantifying Affinity for the Primary Target
To precisely quantify the binding affinity of Compound X for its hypothesized primary target, JAK3, a competitive radioligand binding assay is the gold standard. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand that is known to bind to the target protein with high affinity.
Scientific Rationale
This assay allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.[11] A lower Ki value indicates a higher affinity. By comparing the Ki values of Compound X, Tofacitinib, and Ritlecitinib for JAK3, we can directly rank their potency at the target protein level. This is a critical parameter for understanding the structure-activity relationship and for dose-response studies.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: JAK3 Competitive Binding Assay
-
Membrane Preparation :
-
Homogenize cells overexpressing JAK3 or tissues known to be rich in JAK3 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[11] Determine the protein concentration.
-
-
Binding Reaction :
-
In a 96-well plate, add a fixed concentration of a suitable JAK3 radioligand (e.g., a tritiated ATP-competitive inhibitor).
-
Add increasing concentrations of the unlabeled test compounds (Compound X, Tofacitinib). Note: This assay is not suitable for irreversible inhibitors like Ritlecitinib in its standard format.
-
Add the membrane preparation to initiate the binding reaction.
-
Define non-specific binding in separate wells containing an excess of an unlabeled potent JAK3 inhibitor.[12]
-
-
Incubation :
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[11]
-
-
Separation of Bound and Free Ligand :
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Quantification :
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.[11]
-
-
Data Analysis :
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percent specific binding against the logarithm of the unlabeled compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Hypothetical Data Summary
| Compound | JAK3 IC50 (nM) | JAK3 Ki (nM) |
| Compound X | 35 | 12 |
| Tofacitinib | 2.5 | 0.9 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Conclusion: Synthesizing the Data for a Holistic Selectivity Profile
A thorough investigation of a compound's cross-reactivity is a multi-faceted endeavor that requires the integration of data from various experimental approaches. By employing a tiered strategy—starting with a broad kinome scan, followed by cellular target engagement validation with CETSA, and culminating in a quantitative affinity determination via a competitive binding assay—researchers can build a comprehensive and robust selectivity profile for their compound of interest.
In our hypothetical case of Compound X, the kinome scan would reveal its primary interactions and any significant off-targets. CETSA would then confirm that Compound X engages JAK3 within the complex milieu of a living cell. Finally, the competitive binding assay would provide a precise measure of its affinity for JAK3, allowing for a direct comparison with other inhibitors. This integrated dataset is crucial for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies.
References
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Protocols.io. (2023). In vitro kinase assay. [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]
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A Head-to-Head Comparison of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a lead compound. Among the plethora of privileged structures, the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring systems have emerged as cornerstones in the design of targeted therapies. Their structural resemblance to the endogenous purine core of adenosine triphosphate (ATP) allows them to function as effective ATP-competitive inhibitors, making them ideal starting points for the development of drugs targeting the vast human kinome. This guide provides an in-depth, head-to-head comparison of these two prominent scaffolds, offering experimental data and insights to inform rational drug design and development.
At a Glance: Core Scaffold Comparison
| Feature | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) |
| Core Structure | Bicyclic aromatic heterocycle with a pyridine ring fused to a pyrrole ring. | Bicyclic aromatic heterocycle with a pyrimidine ring fused to a pyrrole ring. |
| Bioisosteric Relationship | Bioisostere of indole and purine. | Bioisostere of purine.[1] |
| Key Physicochemical Properties | Generally more lipophilic than its 7-deazapurine counterpart. The pyridine nitrogen can act as a hydrogen bond acceptor. | The additional nitrogen atom in the pyrimidine ring generally increases polarity and aqueous solubility compared to 7-azaindole.[2] |
| Prominent Therapeutic Areas | Oncology (BRAF, EGFR inhibitors), inflammatory diseases (JAK inhibitors).[3][4] | Oncology (EGFR, JAK inhibitors), autoimmune diseases (JAK inhibitors).[5][6] |
| FDA-Approved Drugs | Vemurafenib (BRAF inhibitor) | Tofacitinib, Ruxolitinib (JAK inhibitors) |
Synthetic Accessibility: A Tale of Two Scaffolds from a Common Precursor
The synthetic tractability of a scaffold is a crucial consideration in drug development. Both pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives can be accessed through various synthetic routes. Interestingly, a study by Hilmy et al. demonstrated the synthesis of both scaffolds from a common 2-aminopyrrole-3-carbonitrile precursor, providing a unique platform for a direct comparison of their synthetic accessibility.[7]
Experimental Protocol: Synthesis from a Common Intermediate
Synthesis of 4-amino-pyrrolo[2,3-b]pyridine derivative (Representative) [7]
-
Reaction Setup: To a solution of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (1 mmol) in glacial acetic acid (10 mL), add malononitrile (1.1 mmol) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 4,6-diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Synthesis of 4-amino-pyrrolo[2,3-d]pyrimidine derivative (Representative) [7]
-
Reaction Setup: A mixture of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (1 mmol) and urea (5 mmol) is heated.
-
Reaction Conditions: The mixture is heated to a molten state (typically 180-200 °C) for 2-3 hours.
-
Work-up and Purification: After cooling, the solidified mass is triturated with hot water, collected by filtration, and washed with ethanol to give the crude 4-amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one. The product can be further purified by recrystallization.
The ability to synthesize both scaffolds from a common, readily available starting material offers a significant advantage in early-stage drug discovery, allowing for the rapid generation of diverse libraries for screening.
Head-to-Head Biological Performance: A Focus on Kinase Inhibition
Both pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines have been extensively explored as kinase inhibitors. Their core structures provide a versatile template for introducing various substituents to achieve high potency and selectivity against specific kinase targets.
Janus Kinase (JAK) Inhibition: A Comparative Case Study
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers, making them attractive therapeutic targets.[8] Both scaffolds have been successfully employed in the development of JAK inhibitors.
A study on pyrrolo[2,3-d]pyrimidine-based JAK inhibitors provides valuable quantitative data on their potency. For instance, compound 16c from this series demonstrated a JAK2 IC50 of 6 nM and over 97-fold selectivity against JAK3.[5] While a direct comparative study with a pyrrolo[2,3-b]pyridine analog is not available from the same publication, other studies on 7-azaindole-based JAK inhibitors allow for a qualitative comparison. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent PDE4B inhibitors, but their activity against JAK kinases was not reported in that study.[9] However, the successful development of Tofacitinib (a pyrrolo[2,3-d]pyrimidine) and other 7-deazapurine-based JAK inhibitors that are either approved or in clinical trials underscores the clinical validation of this scaffold for targeting the JAK family.[10]
Table 1: Comparative Inhibitory Activity of Representative Derivatives
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 16c | JAK2 | 6 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK1/3 | 1 / <1 | N/A |
| Pyrrolo[2,3-b]pyridine | Vemurafenib | BRAF V600E | 31 | N/A |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR T790M | 0.21 | [6] |
Note: Data for Tofacitinib and Vemurafenib are widely published and serve as benchmarks. IC50 values can vary depending on the assay conditions.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is another key target in oncology, and both scaffolds have been utilized to develop potent inhibitors. A review of fused pyrimidine systems as EGFR inhibitors highlights the extensive research on pyrrolo[2,3-d]pyrimidine derivatives, with many compounds exhibiting nanomolar potency.[11] For example, a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines showed high activity against EGFR, with one compound having an IC50 of 3.63 nM.[11]
While there is also significant research on pyrrolo[2,3-b]pyridine-based EGFR inhibitors, a direct comparison of IC50 values from the same study is challenging to find. However, the general consensus in the field is that both scaffolds are highly effective in targeting the ATP-binding site of EGFR. The choice between the two often comes down to optimizing other properties such as selectivity, pharmacokinetics, and intellectual property space.
Physicochemical Properties: A Subtle but Significant Difference
The seemingly minor difference of a single nitrogen atom between the two scaffolds can have a significant impact on their physicochemical properties, which in turn affects their drug-like characteristics.
The additional nitrogen atom in the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine scaffold generally leads to a more polar molecule with a larger polar surface area (PSA) compared to the pyrrolo[2,3-b]pyridine core. This often translates to improved aqueous solubility, a desirable property for oral bioavailability. However, it can also lead to increased potential for off-target interactions with other biological macromolecules.
The pyrrolo[2,3-b]pyridine scaffold, being more lipophilic, may exhibit better membrane permeability but could also be more prone to metabolic liabilities and may require more careful optimization to achieve adequate solubility.
Experimental Workflow & Signaling Pathway Visualization
A Generic Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Simplified JAK-STAT Signaling Pathway
The diagram below depicts a simplified representation of the JAK-STAT signaling pathway, a common target for both pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine-based inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for inhibitors.
Conclusion: A Choice Guided by Project-Specific Goals
Both pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. They have both led to the successful development of marketed drugs and continue to be a fertile ground for the discovery of new therapeutic agents.
The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. The pyrrolo[2,3-d]pyrimidine core, with its enhanced polarity, may be a more straightforward starting point when aqueous solubility is a key concern. Conversely, the pyrrolo[2,3-b]pyridine scaffold offers a different region of chemical space to explore and may provide advantages in terms of cell permeability and intellectual property.
Ultimately, the optimal choice will be determined by a careful consideration of the target biology, the desired physicochemical properties, and the synthetic feasibility. This guide provides a foundational comparison to aid researchers in making that informed decision.
References
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- Liang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(4), 2213–2230.
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- Wang, X., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2825-2830.
- Wang, X., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2825-2830.
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- Zhang, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
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- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(7), 964.
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A Researcher's Guide to Ensuring Reproducibility in Biological Assays: Featuring 1H-Pyrrolo[2,3-b]pyridine Derivatives
For researchers and drug development professionals, the quest for novel therapeutics is paved with the meticulous evaluation of chemical entities. The reproducibility of biological assays is the bedrock of this endeavor, ensuring that data is reliable, comparable, and ultimately, translatable. This guide delves into the critical aspects of assay reproducibility, using the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in many developmental inhibitors, as a central case study. While we will touch upon the specific derivative, "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate," the principles and protocols discussed are broadly applicable to its analogs and other small molecule inhibitors.
The 1H-pyrrolo[2,3-b]pyridine nucleus, an isostere of the purine ring in ATP, is a privileged scaffold in medicinal chemistry, frequently appearing in kinase and phosphodiesterase inhibitors.[1] Its derivatives have shown promise in targeting a range of proteins implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Phosphodiesterase 4B (PDE4B).[2][3] This guide will explore the common biological assays for these targets, offering a comparative analysis of methodologies and providing detailed protocols to enhance experimental robustness.
I. The Landscape of Kinase Inhibition: Targeting FGFR
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[2][4] Consequently, the screening and characterization of FGFR inhibitors are of significant interest. Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent FGFR inhibitors.[2][4]
Comparative Analysis of FGFR Inhibition Assays
The choice of assay for screening FGFR inhibitors is critical and can significantly impact the reproducibility and interpretation of results. Two primary methodologies are employed: cell-free enzymatic assays and cell-based functional assays.
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Factors |
| Cell-Free Kinase Assay (e.g., Kinase-Glo®) | Measures the remaining ATP after a kinase reaction. Luminescence is inversely proportional to kinase activity. | High-throughput, direct measure of enzyme inhibition, less prone to off-target cellular effects. | Lacks physiological context (e.g., cell permeability, metabolism). | Purity of recombinant enzyme, quality of ATP and substrate, precise timing of reagent addition. |
| Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) | Measures the metabolic activity of cancer cells dependent on FGFR signaling. | More physiologically relevant, assesses compound's ability to cross cell membranes and inhibit the target in a cellular context. | Indirect measure of target engagement, susceptible to off-target effects impacting cell viability. | Cell line integrity and passage number, serum concentration, seeding density, incubation times. |
| Target Engagement Assay (e.g., NanoBRET™) | Measures the binding of a compound to the target protein within living cells using bioluminescence resonance energy transfer. | Direct evidence of target binding in a cellular environment, can determine binding affinity. | Requires specifically engineered cell lines and specialized reagents. | Stable expression of target-NanoLuc® fusion, concentration of the fluorescent tracer. |
Workflow for a Reproducible FGFR Inhibition Assay
The following diagram illustrates a robust workflow for assessing a novel 1H-pyrrolo[2,3-b]pyridine derivative as an FGFR inhibitor.
Protocol: Cell-Free FGFR2 Kinase Assay
This protocol is adapted from commercially available kits designed to measure the activity of the recombinant catalytic domain of FGFR2.[5][6]
-
Reagent Preparation :
-
Prepare a 2X kinase assay buffer containing ATP and the tyrosine kinase substrate.
-
Serially dilute the test compound (e.g., "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate") and a known FGFR inhibitor (e.g., Fexagratinib) in the kinase assay buffer.[7]
-
-
Kinase Reaction :
-
Add 25 µL of the diluted compounds or vehicle control to a 96-well plate.
-
Add 25 µL of recombinant human FGFR2 enzyme to each well.
-
Incubate at 30°C for 45 minutes to allow for the kinase reaction to proceed.
-
-
Detection :
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices : The use of a cell-free assay in the primary screen allows for the direct assessment of enzymatic inhibition without the confounding factors of cell permeability and metabolism. This provides a clean and reproducible initial assessment of a compound's potency.
II. Modulating Inflammatory Pathways: Targeting PDE4B
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a second messenger involved in inflammatory responses.[3] Inhibition of PDE4B is a therapeutic strategy for inflammatory diseases. 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[3]
Comparative Analysis of PDE4B Inhibition Assays
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Factors |
| Cell-Free Enzymatic Assay (Fluorescence Polarization) | Measures the hydrolysis of a fluorescently labeled cAMP substrate. The change in polarization is proportional to PDE4B activity. | Homogeneous assay format, high-throughput, sensitive. | May not reflect the inhibitor's activity in a cellular context. | Enzyme concentration, substrate concentration, reaction time. |
| Cell-Based cAMP Assay | Measures the accumulation of cAMP in cells treated with the inhibitor. | Physiologically relevant, confirms the compound's ability to modulate cAMP levels in cells. | Can be affected by off-target effects on other components of the cAMP signaling pathway. | Cell line used, method of cAMP stimulation (e.g., forskolin), lysis buffer composition. |
| Cytokine Release Assay (e.g., TNF-α ELISA) | Measures the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS). | High physiological relevance, directly measures the anti-inflammatory effect of the compound. | More complex and lower throughput than enzymatic or cAMP assays. | Primary cell viability, LPS concentration, timing of compound addition. |
Workflow for a Reproducible PDE4B Inhibition Assay
Protocol: Cell-Based PDE4 Assay
This protocol is based on methods for measuring cAMP accumulation in cells.[8]
-
Cell Culture :
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing a constitutively active G-protein coupled receptor) in a 384-well plate.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative) or a known PDE4 inhibitor (e.g., Rolipram) for 30 minutes.[9]
-
-
cAMP Detection :
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis :
-
Calculate the fold increase in cAMP for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Trustworthiness of the Protocol : This self-validating system includes a known PDE4 inhibitor as a positive control, ensuring that the assay is performing as expected and allowing for the direct comparison of the test compound's potency.
III. Tackling Neurodegenerative Disease Targets: GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders.[10] The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of GSK-3β inhibitors.
Comparative Analysis of GSK-3β Inhibition Assays
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Factors |
| In Vitro Kinase Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. | Direct measurement of enzyme inhibition, high-throughput. | May not be predictive of cellular activity due to the need for ATP-competitive binding. | Purity of the GSK-3β enzyme, concentration of the peptide substrate and ATP. |
| Cell-Based Tau Phosphorylation Assay | Measures the phosphorylation of Tau protein at specific sites targeted by GSK-3β in neuronal cells. | High physiological relevance for Alzheimer's disease research, assesses the compound's effect on a key downstream substrate. | Technically demanding, requires specific phospho-antibodies and robust cell models. | Cell line used (e.g., SH-SY5Y), method of GSK-3β activation, antibody specificity. |
| Wnt Signaling Reporter Assay | Measures the activation of the Wnt signaling pathway, which is negatively regulated by GSK-3β, using a luciferase reporter. | Functional readout of GSK-3β inhibition in a key signaling pathway. | Indirect measure of GSK-3β activity, can be influenced by other components of the Wnt pathway. | Stability of the reporter cell line, consistency of the Wnt ligand stimulation. |
Workflow for a Reproducible GSK-3β Inhibition Assay
Protocol: In Vitro GSK-3β Kinase Assay
This protocol is based on the ADP-Glo™ Kinase Assay.[11]
-
Kinase Reaction Setup :
-
In a 384-well plate, combine the GSK-3β enzyme, a suitable peptide substrate, and ATP.
-
Add the test compound (e.g., a derivative of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate") or a known GSK-3β inhibitor (e.g., SB-216763) at various concentrations.[12]
-
Incubate at room temperature for 1 hour.
-
-
ADP to ATP Conversion :
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
-
Luminescence Detection :
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Incubate for 30 minutes.
-
Measure luminescence.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Expertise & Experience : The choice of a well-characterized peptide substrate and an ATP concentration close to the Km for GSK-3β is crucial for obtaining reproducible and physiologically relevant IC50 values.
IV. Conclusion
The reproducibility of biological assays is paramount for the successful development of novel therapeutics. This guide has provided a framework for approaching the evaluation of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on robust and reproducible assay design. By understanding the principles behind different assay methodologies, carefully selecting controls, and implementing well-defined protocols, researchers can generate high-quality, reliable data. The workflows and protocols presented herein for FGFR, PDE4B, and GSK-3β targets serve as a template for the rigorous assessment of "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" and its analogs, ultimately contributing to the advancement of drug discovery.
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Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. National Institutes of Health. [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]
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Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. PMC. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Wiley Online Library. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Selective Phosphodiesterase 4B Inhibitors: A Review. PMC. [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
As a Senior Application Scientist, my priority is to empower your research with not only high-performance products but also the critical knowledge to ensure safety and compliance throughout your workflow. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to best practices in laboratory safety.
Hazard Assessment: Understanding the Compound
The pyrrolopyridine scaffold is a core component in many biologically active molecules, and compounds of this class are typically handled as irritants with potential acute toxicity.[1][2] Data for analogous compounds suggest the following classifications under the Globally Harmonized System (GHS):
Furthermore, the parent compound, pyridine, is classified as a highly flammable liquid and is considered a hazardous waste by the Environmental Protection Agency (EPA).[6][7][8] Therefore, all derivatives, including Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, must be treated as hazardous waste until proven otherwise.
Table 1: Presumptive Hazard Profile
| Hazard Classification | GHS Category | Rationale & Key Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4] Do not eat, drink, or smoke when handling.[3][9] |
| Skin Irritation | Category 2 | Causes skin irritation.[3][4] Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[10] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[3][4] Wear chemical safety goggles or a face shield.[3] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[3][4] Handle exclusively within a certified chemical fume hood.[10] |
| Chemical Reactivity | Not Classified | Stable under normal conditions, but should be stored away from strong oxidizing agents and strong acids.[5][9][10] |
| Environmental Hazard | Data Lacking | Heterocyclic compounds can be toxic to aquatic organisms and persistent in the environment.[11] Avoid release into drains or waterways.[6][9] |
Operational Disposal Protocol: A Step-by-Step Guide
The cardinal rule for this compound is that it must be disposed of as hazardous chemical waste. Under no circumstances should this material or its containers be disposed of in standard trash or poured down the sewer system. [3][6]
The moment waste is generated, it must be managed correctly. This occurs directly in the workspace, typically a chemical fume hood.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be in good condition, free of cracks or residue.[10][12]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Specifically, keep it separate from:
-
Strong oxidizing agents
-
Strong acids (especially nitric acid)[10]
-
Bases
-
-
Initial Labeling: Immediately affix a "Hazardous Waste" label to the container.[12]
Properly accumulating and labeling waste is a regulatory requirement and ensures safe handling by all personnel.
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste.[10][12] Leaving a funnel in the container is a common but dangerous violation.
-
Complete the Label: As waste is added, fill out the hazardous waste label completely. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" (no formulas or abbreviations).[12]
-
The estimated concentration and quantity of all components in the container.
-
The date accumulation started.
-
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[12] This area should be away from heat sources or direct sunlight.[10]
-
Solid Waste (Pure Compound, Contaminated Labware):
-
Collect pure or excess solid compound directly into the designated waste container.
-
For contaminated items (e.g., weigh boats, gloves, silica gel), double-bag them in clear plastic bags, seal, and label with the chemical name. These are then placed in a solid hazardous waste drum provided by your institution's Environmental Health & Safety (EHS) department.
-
-
Liquid Waste (Solutions):
-
Carefully pour solutions containing the compound into the designated liquid waste container inside a fume hood.
-
Ensure the container is grounded if transferring large volumes of flammable solvents to prevent static discharge.[5]
-
-
Empty Containers:
-
The original product container is not truly empty and must be disposed of as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as hazardous waste.[10]
-
Deface the original label, write "EMPTY" on the container, and dispose of it according to your EHS guidelines, which may involve placing it in a designated bin for empty chemical containers.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Caption: Disposal workflow for Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels on a pure solid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the surface with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the area. Ensure ventilation is maximized if safe to do so.
-
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][13]
-
Final Disposal and Handover
When your waste container is approximately 90% full or you are finished with the project, arrange for its disposal.
-
Complete a chemical collection request form as required by your institution.[10]
-
Ensure the label is accurate and legible.
-
Follow your EHS department's instructions for moving the waste to a main accumulation area for pickup by a licensed hazardous waste contractor.[9][13]
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. This protocol is more than a set of instructions; it is a framework for responsible science.
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A Researcher's Guide to the Safe Handling of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Understanding the Hazard Landscape
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the pyrrolopyridine class of compounds. Based on data from similar structures, such as Methyl 1H-pyrrole-2-carboxylate and various substituted 1H-pyrrolo[2,3-b]pyridines, we can anticipate the following primary hazards[1][2][3][4]:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][4]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as dust or aerosol.[1][2][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount to ensure the safety of laboratory personnel.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full face shield should be worn over safety glasses when there is a significant splash hazard. | Protects against accidental splashes to the eyes, which can cause serious irritation. The face shield offers a broader barrier of protection for the entire face.[5][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). For extended handling or when using solvents, consider double-gloving or using thicker, heavy-duty gloves. | Prevents skin contact and potential irritation. Nitrile gloves offer good resistance to a wide range of chemicals commonly used in a laboratory setting.[7][8] |
| Body Protection | Flame-resistant laboratory coat. | Protects the skin and personal clothing from spills and splashes. Flame-resistant material is a critical safety feature in a laboratory environment where flammable solvents may be present.[6][7] |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects.[6][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or when handling powders that may become airborne, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling aerosols or fine powders that can cause respiratory tract irritation.[2][7][9] |
Operational and Disposal Protocols
Pre-Operational Workflow: A Step-by-Step Guide
A systematic approach to setting up your workspace and handling the compound is crucial for safety.
1. Hazard Assessment: Before any procedure, conduct a thorough hazard assessment for the specific experiment.[5][10] This should consider the quantities of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate being used, as well as any other reagents and solvents involved.
2. Engineering Controls: Ensure that primary engineering controls, such as a chemical fume hood, are certified and functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood to minimize inhalation exposure.[3][11]
3. PPE Donning Sequence: Properly donning PPE is critical to its effectiveness. Follow this sequence: a. Lab Coat b. Safety Glasses/Goggles c. Face Shield (if required) d. Gloves (check for any defects before use)
4. Material Handling:
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][12] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][14] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4] |
Spill Management and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.[11]
-
Collect and Containerize: Place the absorbed material or spilled solid into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
All waste containing Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][14]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[1][11]
Logical Frameworks for Safety
To further embed a culture of safety, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.
Caption: PPE selection workflow based on hazard assessment.
Caption: Step-by-step spill response plan.
References
- Fluorochem Ltd. (2024).
- MedChemExpress. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- MedChemExpress. (2025). Safety Data Sheet: 2-Methyl-1H-pyrrolo[2,3-b]pyridine.
- Synquest Labs. (2016).
- Fisher Scientific. (2025).
- Spectrum Chemical Mfg. Corp. (2015). SAFETY DATA SHEET: 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE.
- University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- University of Alabama at Birmingham. (2020). Using PPE in the Laboratory (OHS101)
- Cornell University. 3.1 Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety.
- Sigma-Aldrich. (2025).
- Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- ChemScene. (2025).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uab.edu [uab.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
